4-Hydroxyquinoline-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJRJBUQIZOQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677846 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065092-81-0 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physicochemical properties of 4-Hydroxyquinoline-6-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyquinoline-6-carboxylic Acid
Foreword: A Molecule of Potential
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from antimalarial to anticancer.[1][2] this compound (CAS No. 1065092-81-0) emerges as a compound of significant interest within this class.[3] As a bifunctional molecule, possessing both a hydrogen-bond-donating hydroxyl group and an ionizable carboxylic acid, its physicochemical properties are complex and pivotal to its behavior in biological systems. Understanding these properties is not merely an academic exercise; it is the foundational step in unlocking its therapeutic potential, guiding formulation, predicting absorption and distribution, and informing rational drug design.
This guide provides a comprehensive exploration of the key physicochemical attributes of this compound. We will move beyond theoretical values to detail the robust, validated experimental methodologies required to characterize this molecule, offering researchers a practical framework for their own investigations.
Molecular Structure and Inherent Chemical Behavior
A molecule's identity is encoded in its structure. For this compound, this structure dictates its reactivity, solubility, and interactions with biological targets.
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₇NO₃[3]
-
Canonical SMILES: C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2[3]
A critical feature of the 4-hydroxyquinoline core is its existence in a tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-quinolone) form.[5] This equilibrium is fundamental to its electronic properties and hydrogen-bonding capabilities.
Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.
Ionization Behavior (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs the charge state of the molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor binding. This compound is an amphoteric molecule with two primary ionizable centers: the carboxylic acid group and the quinoline nitrogen/hydroxyl group.
-
The carboxylic acid is acidic and will be deprotonated (negatively charged) at physiological pH.
-
The quinoline nitrogen is basic and can be protonated (positively charged) in acidic conditions.
-
The 4-hydroxyl group is weakly acidic and will be deprotonated at higher pH values.
A predicted pKa value for this compound is approximately 3.17, likely corresponding to the carboxylic acid function.[3] However, experimental verification is essential.
Experimental Protocol: Potentiometric pKa Determination
This method provides a reliable determination of dissociation constants by monitoring pH changes during titration with a strong acid or base.
Principle: A solution of the compound is titrated, and the pH is measured after each addition of titrant. The pKa is the pH at which the functional group is 50% ionized, identifiable as the midpoint of a plateau in the titration curve.
Step-by-Step Methodology:
-
Preparation: Prepare a 0.5 M solution of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition of the base.
-
Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic quinoline nitrogen.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the resulting curve.
Caption: Workflow for experimental pKa determination.
Solubility
Aqueous solubility is a prerequisite for absorption and distribution. For ionizable compounds like this compound, solubility is intrinsically linked to pH.
Principle: The solubility will be lowest near the isoelectric point (where the net charge is zero) and will increase significantly at pH values where the molecule is predominantly in its charged, salt form (either as a carboxylate anion or a protonated quinoline cation). The influence of pH and buffer concentration on the solubility of quinoline derivatives is a critical factor for both formulation and understanding its behavior in the gastrointestinal tract.[1]
Experimental Protocol: pH-Dependent Solubility Profile (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold-standard technique for determining aqueous solubility.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. This ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range (typically 0.5-1.0°C) is indicative of a high-purity crystalline solid, whereas impurities will depress and broaden the melting range.[6]
Experimental Protocol: Capillary Melting Point Determination
This is a common and effective method for determining the melting point of a solid organic compound.[7][8]
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height) of the material.[9]
-
Packing: Compact the sample at the bottom of the sealed tube by tapping or dropping it through a long glass tube.[8]
-
Measurement:
-
Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7][8]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. A broad singlet corresponding to the carboxylic acid proton and another for the hydroxyl proton should be observable, though their positions can vary and they may exchange with deuterium in solvents like D₂O.
-
¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to the carbons of the quinoline core and the carboxyl group. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group will appear at characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present. Expected characteristic absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
O-H Stretch (Phenolic): A moderate band around 3400-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1725-1700 cm⁻¹.
-
C=O Stretch (Keto Tautomer): A strong band around 1660 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
UV-Visible Spectroscopy
The extended π-system of the quinoline ring acts as a chromophore, absorbing UV light. The λ_max (wavelength of maximum absorbance) is sensitive to the electronic structure. The UV spectrum is expected to change significantly with pH as the molecule ionizes, altering the conjugation of the chromophore. This pH-dependent shift can be leveraged as an alternative method for pKa determination.[10][11]
Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₇NO₃ | Defines molecular mass and elemental composition. |
| Molecular Weight | 189.17 g/mol | Influences diffusion and transport properties. |
| pKa₁ (Carboxylic Acid) | ~3.17 (Predicted)[3] | Governs charge and solubility in the stomach and intestine. |
| pKa₂ (Quinoline N) | ~4-5 (Expected) | Influences charge in acidic environments. |
| Aqueous Solubility | Highly pH-dependent | Critical for dissolution, absorption, and bioavailability. |
| Melting Point | To be determined | Indicator of purity, stability, and lattice energy. |
| Appearance | Expected to be a solid | Important for handling and formulation. |
Conclusion
This compound is a molecule defined by its dual functionality and the resulting complex interplay of its physicochemical properties. Its tautomerism, multiple ionization states, and pH-dependent solubility are not merely data points but critical determinants of its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this and similar novel chemical entities. A comprehensive understanding of these foundational properties is the essential first step on the path from a promising molecular scaffold to a viable drug candidate.
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from a relevant university chemistry resource.
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BYJU'S. (n.d.). Determination of Melting Point of an Organic Compound.[7]
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Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.[9]
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LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.[8]
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SSERC. (n.d.). Melting point determination.[6]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.[1]
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Chemical Synthesis Database. (2025, May 20). 4-hydroxy-2-methyl-6-quinolinecarboxylic acid.[12]
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Guidechem. (n.d.). This compound 1065092-81-0 wiki.[3]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline.[5]
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Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.[13]
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International Journal of Foundation for Medical Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.[2]
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MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[14]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71363454, 6-Hydroxyquinoline-4-carboxylic acid.[4]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[15]
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Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.[10]
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Wikipedia. (n.d.). Quinoline.[16]
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Synthachem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1.[17]
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Air Force Institute of Technology. (2002, May 8). Absolute pKa Determinations for Substituted Phenols.[18]
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Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid.[19]
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Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester.[20]
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Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.).[11]
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Benchchem. (n.d.). 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6.[21]
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PubMed. (n.d.). Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid.[22]
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Cayman Chemical. (n.d.). 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9).[23]
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Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.[24]
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ResearchGate. (2025, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[25]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid.[26]
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Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).[27]
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SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum.[29]
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An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-Hydroxyquinoline-6-carboxylic acid
Disclaimer: This document synthesizes the current scientific understanding of the mechanisms of action associated with the 4-hydroxyquinoline scaffold and its carboxylic acid derivatives. It is important to note that direct experimental studies elucidating the specific mechanism of action for 4-Hydroxyquinoline-6-carboxylic acid are limited in publicly available literature. Therefore, this guide presents the most probable mechanisms based on robust data from closely related analogues, particularly isomers where the carboxylic acid moiety is at the C4 position. All hypotheses regarding the specific activity of the 6-carboxylic acid isomer require experimental validation.
Executive Summary
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. While the precise molecular target of this compound remains to be definitively established, its structural features suggest several potential mechanisms of action. The most prominent hypothesized mechanism, based on extensive research into its isomers, is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. However, the positional shift of the crucial carboxylic acid group from the well-studied C4 position to the C6 position likely has profound implications for this activity. Alternative or secondary mechanisms, common to the broader quinoline class, include inhibition of other metabolic dehydrogenases, disruption of DNA topology via topoisomerase inhibition, and metal ion chelation. This guide provides a detailed exploration of these potential mechanisms, the underlying biochemical pathways, and the experimental protocols required to validate these hypotheses.
The 4-Hydroxyquinoline Scaffold: A Platform for Bioactivity
The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, prized for its rigid, planar structure and its ability to engage in various non-covalent interactions with biological macromolecules. The addition of a hydroxyl group at the C4 position creates the 4-hydroxyquinoline (or 4-quinolone tautomer) scaffold, which has been associated with a wide spectrum of activities, including antimicrobial, antifungal, and anticancer effects[1][2]. The further incorporation of a carboxylic acid group introduces a key functional handle—a strong hydrogen bond donor/acceptor and a potential anionic center—that is critical for direct interaction with specific amino acid residues in enzyme active sites[3][4].
Primary Hypothesized Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The most extensively documented mechanism for quinoline carboxylic acids, particularly the 4-carboxylic acid isomers, is the potent inhibition of Dihydroorotate Dehydrogenase (DHODH)[4][5][6][7].
The Role of DHODH in De Novo Pyrimidine Biosynthesis
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is fundamental for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (CTP, UTP, TTP) required for the synthesis of DNA, RNA, glycoproteins, and phospholipids[7]. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo pathway, making DHODH a prime therapeutic target in oncology and immunology[7][8][9].
Inhibition of DHODH leads to a depletion of the cellular pyrimidine pool, which in turn triggers S-phase cell cycle arrest and apoptosis, thereby halting cell proliferation[7].
Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the inhibitory action of quinoline-4-carboxylic acids on DHODH.
Structure-Activity Relationship (SAR) and the Critical Role of the C4-Carboxylic Acid
Extensive SAR studies on DHODH inhibitors like Brequinar have elucidated the key structural requirements for potent activity. These studies consistently highlight three critical regions:
-
C2 Position: Requires a bulky, hydrophobic substituent for optimal interaction within a nonpolar channel of the enzyme[3][4].
-
C4 Position: Has a strict requirement for a carboxylic acid (or a corresponding salt)[3][4].
-
Benzo Portion of the Ring: Can be substituted to modulate pharmacokinetic properties[4].
The carboxylate at the C4 position is paramount. High-resolution co-crystal structures reveal that this group forms a crucial salt bridge with a conserved arginine residue (R136 in human DHODH) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's binding pocket[7]. This specific, charge-based interaction anchors the inhibitor to the active site.
Implications for this compound
Given the stringent positional requirement of the carboxylate group for DHODH inhibition, it is highly probable that moving this group from the C4 to the C6 position would significantly disrupt or completely abolish its ability to bind to the DHODH active site. The geometry would no longer permit the critical salt bridge formation with Arg136. Therefore, while DHODH inhibition is the primary mechanism for many quinoline carboxylic acids, it is unlikely to be the primary mechanism for the 6-carboxylic acid isomer. Experimental verification via a DHODH enzyme inhibition assay is essential to confirm this hypothesis.
Alternative and Secondary Potential Mechanisms of Action
The 4-hydroxyquinoline scaffold is versatile and can engage with other biological targets. The following are plausible alternative mechanisms for this compound.
Inhibition of Other Dehydrogenases
Derivatives of 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit other metabolic dehydrogenases, including cytoplasmic and mitochondrial malate dehydrogenase and lactate dehydrogenase. This inhibition appears to be specific for mitochondrial enzymes in more lipophilic congeners.
DNA Topoisomerase Inhibition and DNA Intercalation
Quinolone compounds are famous for their antibacterial activity, which stems from the inhibition of bacterial DNA gyrase and topoisomerase IV[10]. Some quinoline derivatives also exhibit anticancer activity by inhibiting human topoisomerases I or II, enzymes crucial for resolving DNA topological stress during replication and transcription[10][11]. This mechanism typically involves the planar quinoline ring system intercalating between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks and apoptosis[12][13]. The planar structure of this compound makes it a candidate for DNA intercalation.
Metal Ion Chelation
Hydroxyquinolines, particularly 8-hydroxyquinoline, are well-known potent metal chelators[14][15][16][17]. The 4-hydroxy and adjacent ring nitrogen of the 4-hydroxyquinoline scaffold can also participate in metal chelation[18]. By sequestering essential metal ions (e.g., Fe²⁺/³⁺, Zn²⁺, Cu²⁺), these compounds can disrupt the function of metalloenzymes, interfere with cellular signaling, and generate reactive oxygen species, leading to cytotoxicity[17]. The presence of both hydroxyl and carboxylic acid groups on this compound could facilitate the chelation of metal ions, contributing to its biological activity.
Figure 2: Conceptual overview of potential alternative mechanisms of action for this compound.
Recommended Experimental Workflows for Mechanistic Validation
To elucidate the true mechanism of action of this compound, a systematic experimental approach is required.
DHODH Enzymatic Inhibition Assay
This spectrophotometric assay is the gold standard for confirming DHODH inhibition. It measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
-
Objective: To determine the IC₅₀ value of this compound against recombinant human DHODH.
-
Principle: Active DHODH reduces DCIP, causing a decrease in absorbance at 600 nm. An effective inhibitor will prevent this absorbance change.
-
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP.
-
Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Brequinar) in DMSO.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of inhibitor dilutions (or DMSO for control) to appropriate wells.
-
Add 178 µL of recombinant human DHODH enzyme diluted in Assay Buffer to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes in a microplate reader.
-
-
Data Analysis:
-
DNA Topoisomerase II Relaxation Assay
This assay determines if a compound can inhibit the catalytic activity of Topoisomerase IIα, which relaxes supercoiled plasmid DNA.
-
Objective: To assess the ability of this compound to inhibit Topo IIα.
-
Principle: Topo IIα converts supercoiled plasmid DNA into its relaxed form. On an agarose gel, the compact supercoiled form migrates faster than the relaxed form. An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.
-
Protocol Steps:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and an assay buffer containing ATP.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Etoposide) and a no-enzyme control.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed DNA isoforms.
-
Visualization and Analysis: Stain the gel with ethidium bromide or SYBR Green, visualize under UV light, and quantify the percentage of supercoiled DNA remaining to determine the extent of inhibition.[10][21]
-
Conclusion and Future Directions
The this compound molecule stands at an interesting mechanistic crossroads. While its structural similarity to potent DHODH inhibitors is notable, the specific placement of the carboxylic acid at the C6 position strongly suggests that it is unlikely to share this primary mechanism of action. It is more plausible that its biological effects, if any, arise from alternative mechanisms common to the quinoline class, such as DNA topoisomerase inhibition or metal ion chelation.
Definitive characterization of this compound's mechanism of action requires rigorous experimental validation. The protocols outlined in this guide provide a clear path forward for researchers to test these prevailing hypotheses. Such studies will not only clarify the specific activity of this molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological roles of the versatile 4-hydroxyquinoline scaffold.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
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The Pharmacological Potential of 4-Hydroxyquinoline-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This guide focuses on a specific, yet under-explored derivative: 4-Hydroxyquinoline-6-carboxylic acid . While direct extensive research on this particular molecule is limited, its structural features—a 4-hydroxyquinoline core common to many bioactive compounds and a carboxylic acid group at the 6-position—strongly suggest a high potential for diverse pharmacological activities.[4] This document will, therefore, provide a comprehensive overview of these potential activities, grounded in the established pharmacology of structurally related analogues. We will delve into the mechanistic underpinnings of these anticipated effects and propose robust experimental workflows for their validation, thereby offering a roadmap for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound.
The Quinoline Core: A Foundation for Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many successful drugs.[2] Its rigid, planar structure provides an ideal framework for interaction with various biological targets, including enzymes and nucleic acids.[1][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking interactions. Furthermore, the quinoline scaffold is readily amenable to chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity.[3] The presence of a hydroxyl group at the 4-position and a carboxylic acid at the 6-position in our target molecule is particularly noteworthy, as these functional groups are known to enhance reactivity and potential for biological target engagement.[4][5]
Anticipated Biological Activities and Mechanistic Insights
Based on the extensive literature on quinoline derivatives, we can logically infer several potential biological activities for this compound.
Anticancer Potential
The quinoline scaffold is a well-established pharmacophore in oncology.[1][3] Numerous quinoline-based compounds have exhibited potent anticancer activity through various mechanisms.
Inferred Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives exert their cytotoxic effects by intercalating into the DNA double helix, thereby disrupting DNA replication and transcription.[1] They can also inhibit topoisomerases, enzymes crucial for managing DNA topology during these processes. This leads to the accumulation of DNA strand breaks and ultimately, apoptosis.
-
Kinase Inhibition: The quinoline core is a key feature in several kinase inhibitors. By competing with ATP for the binding site on kinases, these compounds can block signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.
-
Induction of Oxidative Stress: Some quinoline derivatives have been shown to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to cellular components and triggering apoptosis.[1][3]
Experimental Validation Workflow:
To investigate the potential anticancer activity of this compound, a tiered screening approach is recommended.
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
Table 1: Representative Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Diphenyl-6-sulfanilamidoquinolin-4-carboxylic acid | B. subtilis, S. aureus, E. coli, P. vulgaris | Not specified (High activity) | [6] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2, HCT-116 | Not specified (Significant toxicity) | [7] |
| 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives | MCF-7, HCT-116 | Not specified (Potent cytotoxic effect) | [7] |
Antimicrobial Activity
The quinolone and fluoroquinolone antibiotics are a testament to the potent antimicrobial properties of the quinoline scaffold.[5]
Inferred Mechanisms of Action:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of action for quinolone antibiotics.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid bacterial cell death.
-
Disruption of Bacterial Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is vital for bacterial survival.[8]
-
Metal Chelation: The 8-hydroxyquinoline derivatives are known for their metal-chelating properties, which can disrupt essential metal-dependent enzymatic processes in bacteria.[9][10] While our target molecule is a 4-hydroxyquinoline, the potential for metal chelation should not be dismissed.
Experimental Validation Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Properties
Several quinoline derivatives have demonstrated significant anti-inflammatory activity.[7][11]
Inferred Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Quinolines can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[7]
-
Modulation of Cytokine Production: They can also modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells.
-
Downregulation of T-cell Function: Some substituted quinoline carboxylic acids have been shown to down-regulate T-cell function, which plays a central role in many inflammatory and autoimmune diseases.[11]
Experimental Validation: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (a potent inflammatory stimulus) for a defined period (e.g., 24 hours).
-
Analysis of Inflammatory Markers: Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using techniques like Griess assay and ELISA, respectively.
Synthesis of this compound
The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods, with the Gould-Jacobs reaction being a prominent example.[12][13]
Caption: Simplified schematic of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline carboxylic acids.
Future Directions and Concluding Remarks
This compound represents a promising, yet largely unexplored, molecule with the potential for significant biological activity. The structural motifs present in this compound strongly suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties. The experimental workflows and protocols detailed in this guide provide a clear path for the systematic evaluation of these potential activities. Further research into this and related quinoline derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The versatility of the quinoline scaffold, coupled with the potential for diverse biological interactions conferred by the 4-hydroxy and 6-carboxylic acid moieties, makes this compound a compelling candidate for future drug discovery and development programs.
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An In-depth Technical Guide to 4-Hydroxyquinoline-6-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Among these, the 4-hydroxyquinoline framework, particularly when functionalized with a carboxylic acid moiety, has garnered significant attention for its potential in modulating key biological pathways implicated in cancer, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of 4-hydroxyquinoline-6-carboxylic acid derivatives and their analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this chemical space, analyze the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential therapeutic applications. Furthermore, this guide presents detailed experimental protocols and visual aids to facilitate the practical application of this knowledge in a laboratory setting.
The 4-Hydroxyquinoline Scaffold: A Versatile Core in Medicinal Chemistry
The 4-hydroxyquinoline core, which can exist in tautomeric equilibrium with the 4-quinolone form, is a key pharmacophore found in a multitude of biologically active compounds.[2] This heterocyclic system, composed of fused benzene and pyridine rings, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. The introduction of a carboxylic acid group, particularly at the 6-position of the quinoline ring, can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.[3]
The diverse pharmacological activities associated with quinoline derivatives include antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral effects.[1][4] This broad spectrum of activity underscores the potential of the this compound scaffold as a template for the design of novel therapeutic agents.
Synthetic Strategies for this compound Derivatives
The synthesis of the 4-hydroxyquinoline core can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Gould-Jacobs Reaction
A cornerstone in quinoline synthesis, the Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization.[5] This method is particularly useful for accessing 4-hydroxyquinoline-3-carboxylic acid esters, which can be subsequently hydrolyzed. While this method is robust, it often requires high temperatures for the cyclization step, which may not be suitable for substrates with thermally labile functional groups.[6]
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach and Knorr quinoline syntheses are related methods that involve the reaction of anilines with β-ketoesters. The Conrad-Limpach reaction typically yields 4-hydroxyquinolines, while the Knorr synthesis produces 2-hydroxyquinolines. These reactions are versatile and can be adapted to produce a variety of substituted quinolines.[7]
Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from isatin and a carbonyl compound.[8] This method is particularly advantageous for introducing substituents at the 2- and 3-positions of the quinoline ring.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from α,β-unsaturated carbonyl compounds and anilines. A variation of this, the Doebner reaction, specifically produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9]
Experimental Protocol: Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid
This protocol provides a practical example of the synthesis of a 6-substituted 4-hydroxyquinoline carboxylic acid derivative.
Materials:
-
3-carboethoxy-4-hydroxy-6-cyclohexyl-quinoline
-
Ethanol
-
10 N Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
-
Dimethylformamide (for recrystallization, optional)
Procedure:
-
In a round-bottom flask, dissolve 11 g of 3-carboethoxy-4-hydroxy-6-cyclohexyl-quinoline in 300 ml of ethanol.
-
Add 50 ml of 10 N sodium hydroxide solution to the flask.
-
Heat the mixture on a water bath for 3 hours.
-
After cooling, dilute the reaction mixture with 200 ml of water.
-
Acidify the clear solution with concentrated hydrochloric acid, which will result in the precipitation of a solid.
-
Filter the precipitate and recrystallize it from ethanol or dimethylformamide.
-
The final product, 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid, is obtained as pale yellow crystals with a melting point of 263°-265°C.[1]
Structure-Activity Relationships (SAR) and Biological Targets
While specific SAR studies on this compound derivatives are not extensively documented, valuable insights can be extrapolated from the broader class of quinoline carboxylic acids.
Key Structural Features for Biological Activity
Three principal regions of the quinoline carboxylic acid scaffold have been identified as critical for their inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH):[3]
-
C2 Position: Bulky, hydrophobic substituents at this position are often necessary for potent activity.
-
C4 Position: A carboxylic acid group or its corresponding salt is a strict requirement for interaction with the target enzyme.
-
Benzo Portion of the Quinoline Ring (including the C6 position): Substitutions on this ring significantly influence the compound's activity.
The carboxylic acid group is crucial as it can form a salt bridge with key amino acid residues, such as arginine, in the enzyme's binding pocket.[8]
Potential Biological Targets
Based on the known activities of related compounds, this compound derivatives are likely to target enzymes essential for cell proliferation and survival.
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[8] Inhibition of DHODH by quinoline carboxylic acids depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell growth arrest.[10]
-
Topoisomerases: Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are vital for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, quinolones lead to double-stranded DNA breaks and bacterial cell death. The carboxylic acid group at the C-3 position is essential for this activity, and a similar role can be postulated for the C-6 carboxylic acid in concert with the 4-hydroxy group.
-
PI3K/Akt Signaling Pathway: Quinolinone derivatives have been reported as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13]
Potential Therapeutic Applications
The versatile biological activities of the 4-hydroxyquinoline scaffold suggest a range of potential therapeutic applications for its 6-carboxylic acid derivatives.
-
Anticancer Agents: By targeting enzymes like DHODH and the PI3K/Akt pathway, these compounds could inhibit the growth and proliferation of cancer cells.[4][10] Derivatives have shown toxicity against various cancer cell lines, including breast and colon cancer.[4]
-
Antibacterial Agents: Following the legacy of quinolone antibiotics, novel derivatives could be developed to combat bacterial infections, including those caused by resistant strains.
-
Anti-inflammatory Agents: The quinoline core is present in compounds with anti-inflammatory properties, suggesting that derivatives of this compound could be explored for the treatment of inflammatory diseases.[4]
Key Experimental Workflow: DHODH Inhibition Assay
To evaluate the potential of novel this compound derivatives as anticancer agents, a robust enzymatic assay is essential. The following protocol details a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound on human DHODH.[7]
Principle
This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction and is proportional to DHODH activity.
Materials
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare stock solutions of DHO, DCIP, and CoQ10.
-
Dilute the recombinant human DHODH in the Assay Buffer to the desired working concentration.
-
-
Assay Procedure:
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve the desired final concentrations.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualization of a Potential Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and a known target for quinolinone derivatives. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a this compound derivative.
Sources
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- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxyquinoline-6-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal structural elucidation and characterization of 4-Hydroxyquinoline-6-carboxylic acid. As direct experimental spectra for this specific molecule are not consolidated in public databases, this document serves as an expert guide, leveraging foundational spectroscopic principles and data from closely related analogues to present a robust predictive analysis. This approach is designed to empower researchers to confidently identify and characterize this compound.
The Molecular Blueprint: Structure and Tautomerism
This compound belongs to the quinoline class of heterocyclic compounds, which form the backbone of numerous pharmaceuticals. Its structure is characterized by a quinoline ring system substituted with a hydroxyl group at position 4 and a carboxylic acid at position 6.
A critical aspect of this molecule's chemistry, which profoundly influences its spectroscopic signature, is its existence in a tautomeric equilibrium. The "enol" form (4-hydroxyquinoline) and the "keto" form (4-oxo-1,4-dihydroquinoline or 4-quinolone) coexist, with the keto form being significantly more stable and therefore predominant in both solid and solution phases.[1] Consequently, all spectroscopic interpretations should be based on the 4-quinolone tautomer.
Caption: Tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this compound, the spectra are best acquired in a solvent like DMSO-d₆, which can solubilize the compound and allow for the observation of exchangeable protons from the N-H and COOH groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the range of -1 to 15 ppm.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is appropriate.
¹H NMR Spectral Interpretation (Predicted)
The proton spectrum is anticipated to show distinct signals for the aromatic protons and two very downfield, broad signals for the exchangeable protons. The electron-withdrawing carboxylic acid group at C-6 will deshield the adjacent protons (H-5 and H-7).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| H-2 | ~8.0 - 8.2 | Doublet (d) | Located on the pyridine ring, adjacent to the nitrogen. |
| H-3 | ~6.2 - 6.4 | Doublet (d) | Coupled to H-2, characteristic of the 4-quinolone system. |
| H-5 | ~8.4 - 8.6 | Doublet (d) | Significantly downfield due to deshielding from the adjacent C-6 carboxyl group. |
| H-7 | ~8.1 - 8.3 | Doublet of doublets (dd) | Deshielded by the C-6 carboxyl group and coupled to H-8 and H-5. |
| H-8 | ~7.6 - 7.8 | Doublet (d) | Furthest proton from the main substituents, appearing most upfield in the aromatic region. |
| N-H | ~11.5 - 12.5 | Broad singlet (br s) | The amide proton of the 4-quinolone ring; signal disappears upon D₂O exchange.[2] |
| COOH | ~13.0 - 14.0 | Broad singlet (br s) | The carboxylic acid proton, highly deshielded and broad due to hydrogen bonding. Disappears upon D₂O exchange.[3] |
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C spectrum will be defined by two low-field signals from the carbonyl carbons and the signals from the aromatic carbons of the quinoline core.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| C-2 | ~140 - 142 | Aromatic carbon adjacent to nitrogen. |
| C-3 | ~110 - 112 | Aromatic carbon coupled to H-3. |
| C-4 | ~175 - 178 | Quinolone Carbonyl Carbon: A key signature of the keto tautomer.[4] |
| C-4a | ~140 - 142 | Quaternary bridgehead carbon. |
| C-5 | ~128 - 130 | Aromatic CH carbon. |
| C-6 | ~125 - 127 | Quaternary carbon attached to the carboxyl group. |
| C-7 | ~132 - 134 | Aromatic CH carbon. |
| C-8 | ~118 - 120 | Aromatic CH carbon. |
| C-8a | ~123 - 125 | Quaternary bridgehead carbon. |
| C OOH | ~167 - 170 | Carboxylic Acid Carbonyl: A distinct downfield quaternary signal.[3] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups within a molecule by measuring their characteristic vibrational frequencies. The spectrum of this compound will be a composite of signals from the carboxylic acid and the 4-quinolone core.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the mid-IR range from 4000 to 400 cm⁻¹.
IR Spectral Interpretation (Predicted)
The spectrum will be dominated by strong, characteristic absorptions from the O-H, N-H, and C=O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic acid (dimer) | Very broad, strong absorption, often obscuring C-H stretches.[5][6] |
| ~3200 | N-H stretch | Amide (4-quinolone ring) | Moderate, sharp peak on top of the broad O-H band. |
| ~3100 - 3000 | C-H stretch | Aromatic | Weak to medium sharp peaks. |
| ~1700 | C=O stretch | Carboxylic acid | Strong, sharp absorption.[6] |
| ~1650 | C=O stretch | Amide (4-quinolone ring) | Strong, sharp absorption at a lower frequency than the acid C=O.[7] |
| 1600 - 1450 | C=C / C=N stretch | Aromatic rings | Multiple sharp bands of varying intensity.[5] |
| 1320 - 1210 | C-O stretch | Carboxylic acid | Strong band.[6] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound with high precision and for deducing its structure through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is an ideal technique for this molecule, particularly in negative ion mode, which readily forms the [M-H]⁻ ion from the acidic carboxylic acid group.
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition: Acquire the mass spectrum in negative ion mode ([M-H]⁻). The mass range should be set to scan from m/z 50 up to ~300. Perform MS/MS (or tandem MS) on the parent ion to induce fragmentation.
Mass Spectral Interpretation (Predicted)
The analysis will confirm the molecular formula and reveal characteristic fragmentation pathways.
-
Molecular Formula: C₁₀H₇NO₃
-
Exact Mass: 189.0426 g/mol
-
Expected Parent Ion: The primary ion observed in negative ESI mode will be the deprotonated molecule, [M-H]⁻, at m/z 188.0353 .
A key fragmentation pathway for aromatic carboxylic acids is the loss of carbon dioxide (CO₂), and for quinolones, the loss of carbon monoxide (CO) is also common.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
| Ion | Formula | Calculated m/z | Interpretation |
| [M-H]⁻ | C₁₀H₆NO₃⁻ | 188.0353 | Deprotonated parent molecule. |
| [M-H-H₂O]⁻ | C₁₀H₄NO₂⁻ | 170.0247 | Loss of a water molecule. |
| [M-H-CO₂]⁻ | C₉H₆NO⁻ | 144.0455 | Key Fragment: Loss of CO₂ from the carboxylate group, a diagnostic peak.[8] |
Integrated Spectroscopic Workflow: A System of Self-Validation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity and purity of the target compound with a high degree of confidence.
Caption: Integrated workflow for structural elucidation.
Conclusion
This guide outlines the expected spectroscopic signatures of this compound. The combination of ¹H and ¹³C NMR provides the precise atomic connectivity, FT-IR confirms the presence of key functional groups (notably the carboxylic acid and 4-quinolone core), and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. By systematically applying this multi-technique approach, researchers can achieve an authoritative and trustworthy characterization of this important molecule, ensuring data integrity for applications in drug discovery and chemical synthesis.
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An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 4-Hydroxyquinoline-6-carboxylic acid
Foreword: Navigating the Unknowns in Early-Stage Drug Discovery
In the realm of drug discovery and development, researchers are often confronted with novel chemical entities whose biological activities and mechanisms of action are yet to be elucidated. 4-Hydroxyquinoline-6-carboxylic acid represents such a molecule of interest. While its precise biological role is not extensively documented, its structural backbone, the 4-hydroxyquinoline scaffold, is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications.[1] This guide, therefore, serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to systematically predict the protein targets of this, and similar, small molecules using a suite of in silico methodologies. By leveraging the power of computational biology and bioinformatics, we can generate robust, testable hypotheses, thereby accelerating the journey from a compound of interest to a potential therapeutic lead.
Foundational Rationale: What We Know About the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline moiety is a privileged structure in medicinal chemistry, known to be associated with a wide array of biological activities.[1] Derivatives of this scaffold have demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, quinolone carboxylic acids are a well-known class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3][4][5] The presence of both the 4-hydroxy (or its tautomeric 4-oxo form) and the carboxylic acid groups are often critical for this activity.[3] Furthermore, some quinolone derivatives have shown efficacy as anticancer agents by targeting human topoisomerase II.[6]
This existing knowledge provides a crucial starting point for our in silico investigation. It allows us to formulate an initial hypothesis: This compound may interact with proteins involved in nucleic acid metabolism, such as topoisomerases, or other enzymes where a planar, heterocyclic scaffold can engage in key binding interactions. Our in silico workflow will therefore be designed to both explore this hypothesis and to uncover potentially novel, unanticipated targets.
A Multi-Pronged In Silico Strategy for Target Identification
To build a robust and reliable prediction model, we will employ a consensus approach, integrating multiple computational techniques. This strategy mitigates the inherent limitations of any single method and increases the confidence in our final predictions. Our workflow is designed as a self-validating system, where the convergence of results from different methodologies provides a higher degree of certainty.
The Overall Workflow
The following diagram illustrates the integrated workflow for the in silico target prediction of this compound.
Caption: Integrated workflow for in silico target prediction.
Step-by-Step Methodologies
2.2.1 Part 1: Ligand-Based Target Prediction
Ligand-based methods operate on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other molecules that are structurally or physicochemically similar.
SwissTargetPrediction is a powerful web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity to known ligands.[7][8]
-
Input Molecule Preparation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be sourced from databases like PubChem (CID 71363454).[9] The canonical SMILES is C1=CC2=NC=CC(=C2C=C1O)C(=O)O.
-
-
Submission to SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.[9]
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Initiate the prediction.
-
-
Analysis of Results:
-
The server will return a list of predicted targets, ranked by probability.
-
Examine the top-ranked targets and their associated classes (e.g., enzymes, kinases, G-protein coupled receptors).
-
Pay close attention to targets that align with our initial hypothesis (e.g., topoisomerases, DNA-related enzymes).
-
PharmMapper identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.[10][11][12] A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for molecular recognition at a target's active site.[13][14][15]
-
Input Molecule Preparation:
-
Prepare a 3D structure of this compound in .mol2 or .sdf format. This can be done using molecular modeling software such as PyMOL or online converters.
-
-
Submission to PharmMapper:
-
Access the PharmMapper web server.[12]
-
Upload the 3D structure of the molecule.
-
Select the appropriate pharmacophore database (e.g., Human Protein Targets).
-
Submit the job.
-
-
Analysis of Results:
-
PharmMapper will provide a list of potential targets ranked by a "fit score," indicating how well the query molecule matches the pharmacophore model of each target.
-
Analyze the top-ranked hits and their corresponding protein families.
-
2.2.2 Part 2: Structure-Based Target Prediction
Structure-based methods utilize the 3D structures of proteins to predict binding interactions. Reverse docking, a prominent technique in this category, involves docking a single ligand against a library of protein structures.[1][16][17]
This protocol outlines a conceptual workflow for reverse docking. In practice, this would be implemented using computational docking software like AutoDock Vina or GOLD, often through a high-throughput screening platform.
-
Ligand Preparation:
-
Generate a 3D, energy-minimized conformation of this compound. This step is crucial for accurate docking and should include the assignment of appropriate atom types and charges.
-
-
Target Library Preparation:
-
Compile a library of 3D protein structures. This library can be a comprehensive set of all human proteins in the PDB or a more focused library based on initial hypotheses (e.g., all human topoisomerases and related enzymes).
-
Prepare each protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
-
High-Throughput Docking:
-
Systematically dock the prepared ligand into the binding site of each protein in the library.
-
Calculate the binding affinity (e.g., in kcal/mol) for each protein-ligand complex.
-
-
Ranking and Analysis:
-
Rank the proteins based on their predicted binding affinities.
-
Proteins with the most favorable binding energies are considered the most likely targets.
-
Visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically reasonable.
-
2.2.3 Part 3: Machine Learning and AI-Based Approaches
The application of machine learning (ML) and deep learning in drug discovery is rapidly expanding.[2][3][6] These methods can learn complex patterns from vast datasets of known drug-target interactions to predict novel ones.[18]
Several platforms now offer pre-trained machine learning models for drug-target interaction (DTI) prediction. These models are trained on large databases like ChEMBL.[19]
-
Input Representation:
-
The query molecule, this compound, is converted into a machine-readable format, such as a molecular fingerprint or a graph-based representation.
-
-
Prediction:
-
This representation is fed into the trained ML model.
-
The model outputs a probability score for the interaction between the query molecule and a wide array of proteins.
-
-
Interpretation:
-
The output provides a ranked list of potential targets based on the model's predictions.
-
Data Synthesis and Target Prioritization
The final and most critical step is to integrate the results from all three approaches to generate a high-confidence list of predicted targets.
Consensus Scoring
A simple yet effective method for integrating the results is to use a consensus scoring approach.
| Prediction Method | Target A | Target B | Target C |
| SwissTargetPrediction | Rank 5 | Rank 2 | - |
| PharmMapper | Rank 3 | - | Rank 8 |
| Reverse Docking | Rank 1 | Rank 15 | - |
| Consensus Score | High | Medium | Low |
In this hypothetical example, Target A is identified with high confidence as it appears in the top ranks of multiple orthogonal methods.
Pathway and Gene Ontology (GO) Enrichment Analysis
Once a list of potential targets is generated, it is crucial to understand their biological context.
Caption: Workflow for pathway and GO enrichment analysis.
This analysis can reveal if the predicted targets are enriched in specific biological pathways (e.g., DNA replication and repair) or are associated with particular cellular components or molecular functions. This adds another layer of confidence to the predictions and can provide insights into the potential mechanism of action of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow for the prediction of protein targets for this compound. By integrating ligand-based, structure-based, and machine learning approaches, we can generate a prioritized list of high-confidence targets for subsequent experimental validation. It is imperative to remember that in silico predictions are hypotheses. The next critical phase would involve experimentally validating these predictions through techniques such as enzymatic assays, binding assays (e.g., surface plasmon resonance), and cellular thermal shift assays. The convergence of computational predictions and experimental validation is the cornerstone of modern, efficient drug discovery.
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Al-Jabi, S. W., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. [Link]
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The 4-Hydroxyquinoline-6-Carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
Introduction: The Privileged Quinoline Core in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This versatility stems from the scaffold's ability to engage in various interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and metal chelation. Among the diverse quinoline analogs, the 4-hydroxyquinoline-6-carboxylic acid core has emerged as a particularly promising template for the development of novel therapeutic agents. The presence of the 4-hydroxyl group and the 6-carboxylic acid moiety provides key points for molecular recognition and allows for a wide range of chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the this compound scaffold and its close analogs. We will delve into the causal relationships between specific structural modifications and their impact on biological activity, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Core Scaffold: this compound
The foundational structure consists of a quinoline ring with a hydroxyl group at the C4 position and a carboxylic acid at the C6 position. The tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms is a key chemical feature influencing its interactions with biological targets. The carboxylic acid at C6 provides a crucial anchor for derivatization, most commonly to form amides, which can significantly modulate the compound's properties.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the this compound scaffold by examining the impact of modifications at key positions on various biological activities.
Modifications of the 6-Carboxylic Acid Group: The Gateway to Diverse Activity
The carboxylic acid at the C6 position is a primary handle for chemical modification, with the formation of carboxamides being a widely explored strategy to enhance biological potency and diversity.
Key Insights:
-
Amide Formation: Conversion of the carboxylic acid to a carboxamide is a common and effective strategy. The nature of the amine used for amide formation dramatically influences the resulting biological activity.[3][4]
-
Aromatic and Heteroaromatic Amides: Amides derived from anilines and various heterocyclic amines have shown significant anticancer and enzyme inhibitory activity.[3][4] The substituents on these aromatic or heteroaromatic rings play a critical role in target engagement.
-
Linker Length and Flexibility: In some cases, a linker can be introduced between the quinoline-6-carbonyl and the terminal amine. The length and flexibility of this linker can be optimized to achieve optimal binding to the target protein.
Example Study: Quinoline-6-Carboxamides as Ectonucleotidase Inhibitors
A study focused on the design of quinoline-6-carboxylic acid amides as potential inhibitors of ectonucleotidases (enzymes that hydrolyze extracellular nucleotides like ATP). The flat, aromatic nature of the quinoline scaffold makes it structurally analogous to the purine core of ATP, allowing it to fit into the nucleotide-binding pockets of these enzymes.[4]
Table 1: SAR of Quinoline-6-Carboxamide Derivatives as Ectonucleotidase Inhibitors [4]
| Compound | R Group (Amine) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 4a | Phenyl | > 50 | > 50 | > 50 | > 50 |
| 4b | 4-Fluorophenyl | > 50 | > 50 | 1.25 ± 0.13 | 0.44 ± 0.08 |
| 4d | 4-Chlorophenyl | 0.28 ± 0.03 | 0.92 ± 0.17 | > 50 | > 50 |
| 4g | 3,4-Dichlorophenyl | > 50 | > 50 | 0.32 ± 0.05 | > 50 |
Interpretation of SAR:
-
Substitution on the phenyl ring of the carboxamide is crucial for activity. The unsubstituted phenyl derivative (4a ) was inactive.
-
Electron-withdrawing groups appear to be favorable. The 4-chloro (4d ) and 4-fluoro (4b ) derivatives showed potent and selective inhibition of different NTPDase isoforms.
-
The position of the substituent matters. The 3,4-dichloro derivative (4g ) was a potent inhibitor of NTPDase3.
The Role of the 4-Hydroxyl Group
The 4-hydroxyl group is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, and its presence influences the electronic properties of the quinoline ring.
Key Insights:
-
Hydrogen Bonding: The 4-hydroxyl group can form critical hydrogen bonds with amino acid residues in the active site of target proteins.[2]
-
Tautomerism: The 4-hydroxyquinoline exists in equilibrium with its 4-quinolone tautomer. This tautomerism can be important for binding to different biological targets.
-
Replacement with Other Groups: Replacing the 4-hydroxyl group with other functionalities, such as a chloro group, has been shown to modulate activity, in some cases leading to increased potency against certain cancer cell lines.[4]
Substitutions on the Benzenoid Ring (Positions 5, 7, and 8)
Modifications on the benzene portion of the quinoline ring can significantly impact lipophilicity, electronic properties, and steric interactions, thereby influencing biological activity.
Key Insights:
-
Lipophilicity and Potency: The introduction of lipophilic substituents at C7 and C8 has been shown to be important for COX-2 inhibitory activity in related 4-carboxy quinoline derivatives.[5]
-
Halogenation: The introduction of halogens, such as chlorine, at various positions can enhance potency. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have demonstrated significant toxicity against colon cancer cell lines.[2][6]
Modifications at the C2 Position
The C2 position of the quinoline ring is another key site for modification that can profoundly affect biological activity.
Key Insights:
-
Aryl and Heteroaryl Substituents: The introduction of bulky, hydrophobic aryl or heteroaryl groups at the C2 position is often a key determinant of activity, particularly for enzyme inhibitors.[7][8]
-
Targeting Specific Pockets: In the case of dihydroorotate dehydrogenase (DHODH) inhibitors, a large hydrophobic substituent at C2 is necessary to occupy a nonpolar binding pocket.[7][8]
Example Study: 4-Quinoline Carboxylic Acids as DHODH Inhibitors
A structure-guided approach was used to develop potent inhibitors of DHODH based on the 4-quinoline carboxylic acid scaffold.[7][8]
Table 2: SAR of 4-Quinoline Carboxylic Acid Derivatives as DHODH Inhibitors [7][8]
| Compound | R1 (at C6) | R2 (at C2) | DHODH IC50 (nM) |
| 26 | H | 2'-methyl-4'-(trifluoromethyl)phenyl | 36.0 ± 5.8 |
| 29 | H | 2'-chloro-4'-(trifluoromethyl)phenyl | 32.7 ± 4.2 |
| 41 | F | 2'-fluoro-4'-(trifluoromethyl)phenyl | 9.71 ± 1.4 |
| 43 | F | 2',6'-difluoro-4'-(trifluoromethyl)phenyl | 26.2 ± 1.8 |
Interpretation of SAR:
-
A bulky, lipophilic group at C2 is essential for potent DHODH inhibition.
-
Substitution at the C6 position with a fluorine atom generally enhances potency.
-
Fine-tuning the substituents on the C2-phenyl ring has a significant impact on activity, with the 2'-fluoro derivative (41 ) being the most potent in this series.
Mechanism of Action: Diverse Molecular Targets
Derivatives of the this compound scaffold exert their biological effects by interacting with a variety of molecular targets, including:
-
Enzyme Inhibition:
-
Dihydroorotate Dehydrogenase (DHODH): As discussed, these compounds can inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to anticancer and antiviral effects.[7][8][9]
-
Topoisomerases: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, which is the basis for their antibacterial activity.[1] Some derivatives also show activity against human topoisomerases, contributing to their anticancer effects.[3]
-
Protein Kinases: Certain quinoline and quinolone carboxamides have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling and proliferation.[3]
-
Ectonucleotidases: As previously mentioned, quinoline-6-carboxamides can inhibit ectonucleotidases, suggesting potential applications in cancer and inflammation.[4]
-
-
Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3][10][11]
-
Receptor Antagonism: Quinoline-6-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, a target for inflammatory and neurological disorders.[12]
Signaling Pathway Visualization
Caption: Key anticancer mechanisms of this compound derivatives.
Experimental Protocols
General Synthesis of Quinoline-6-Carboxamides
This protocol describes a general method for the synthesis of quinoline-6-carboxamide derivatives from quinoline-6-carboxylic acid.
Workflow Diagram
Caption: Synthetic workflow for quinoline-6-carboxamides.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of quinoline-6-carboxylic acid in dry toluene, add thionyl chloride (SOCl₂).
-
Reflux the reaction mixture at 100-110°C for 4-6 hours.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.
-
Amidation: Dissolve the crude quinoline-6-carbonyl chloride in dry acetone.
-
In a separate flask, dissolve the desired amine and potassium carbonate (K₂CO₃) in dry acetone.
-
Add the solution of quinoline-6-carbonyl chloride dropwise to the amine solution at 0°C with stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline-6-carboxamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram
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"thermal stability and degradation profile of 4-Hydroxyquinoline-6-carboxylic acid"
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Hydroxyquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound, a key heterocyclic compound with significant interest in pharmaceutical development. In the absence of direct, published stability data for this specific molecule, this guide synthesizes information from analogous quinoline derivatives and established principles of drug degradation to present a predictive yet scientifically rigorous overview. It details a systematic approach to characterizing the compound's intrinsic stability through a series of recommended experimental protocols, including thermal analysis and forced degradation studies. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and robust formulation development.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, presents a unique combination of functional groups—a hydroxyl group, a carboxylic acid, and a fused aromatic system—that offer versatile opportunities for drug design while also posing specific challenges to its chemical stability. A thorough understanding of its thermal and chemical stability is paramount for advancing any potential drug candidate from the laboratory to the clinic. This guide serves as a foundational resource for researchers embarking on the characterization of this and structurally related molecules.
Predicted Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies. Based on its structure, the following properties can be anticipated:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₇NO₃ | Based on chemical structure. |
| Molecular Weight | 189.17 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for many organic acids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The carboxylic acid and hydroxyl groups may impart some aqueous solubility, while the quinoline ring suggests solubility in organic solvents. |
| pKa | Expected pKa values for the carboxylic acid (around 4-5) and the hydroxyl group (around 8-10). | Based on the typical pKa values for these functional groups. |
Thermal Stability Analysis
Thermal analysis techniques are indispensable for determining the intrinsic thermal stability of a compound. The primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Theoretical Thermal Decomposition Pathway
Based on the thermal decomposition of other quinoline carboxylic acids, a primary degradation pathway for this compound under thermal stress is likely to involve decarboxylation.[1] The loss of carbon dioxide from the carboxylic acid group would be a key initial step in the thermal decomposition process.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is crucial for identifying the temperature at which decomposition begins and the number of decomposition steps.
Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
TGA Program:
-
Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis:
-
Plot the mass change (%) versus temperature (°C).
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the percentage of mass loss at each decomposition step.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and decomposition temperatures.
Objective: To determine the melting point and enthalpy of fusion, as well as the exothermic or endothermic nature of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
DSC Program:
-
Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature beyond the final decomposition observed in TGA.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the melting point (onset and peak) and the enthalpy of fusion.
-
Identify any exothermic peaks associated with decomposition.
-
TGA-DSC Experimental Workflow
Caption: Workflow for Thermal Stability Analysis using TGA and DSC.
Degradation Profile: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance under various stress conditions.[2][3][4] These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.[2][4][5]
Predicted Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are predicted:
-
Hydrolysis: The carboxylic acid and potentially the quinoline ring could be susceptible to hydrolysis under acidic and basic conditions.
-
Oxidation: The electron-rich phenol and quinoline rings are likely susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.[6]
-
Photodegradation: Quinoline and its derivatives are known to undergo photodegradation, which could involve hydroxylation of the quinoline ring or other complex reactions.[7]
Experimental Protocols for Forced Degradation
A systematic approach to forced degradation involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.
4.2.1. Acid and Base Hydrolysis
Objective: To assess the susceptibility of the compound to hydrolysis.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently (e.g., 40-60 °C) for a specified period.
-
Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.
4.2.2. Oxidative Degradation
Objective: To evaluate the compound's stability towards oxidation.
Methodology:
-
Dissolve the compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw an aliquot and analyze by HPLC.
4.2.3. Thermal Degradation
Objective: To assess the impact of dry heat on the solid compound.
Methodology:
-
Place a known amount of the solid compound in a stability chamber.
-
Expose the sample to a high temperature (e.g., 80 °C) for a specified period.
-
At each time point, dissolve a portion of the sample and analyze by HPLC.
4.2.4. Photodegradation
Objective: To determine the compound's sensitivity to light.
Methodology:
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, analyze both the exposed and control samples by HPLC.
Forced Degradation Workflow and Predicted Pathways
Caption: Workflow for Forced Degradation Studies.
Summary of Findings and Recommendations
This technical guide outlines a comprehensive strategy for characterizing the thermal stability and degradation profile of this compound. While direct experimental data is not yet available in the public domain, the proposed experimental workflows, grounded in established scientific principles and regulatory expectations, provide a robust framework for generating the necessary stability data.
Key Recommendations:
-
Execute the detailed TGA and DSC protocols to establish the fundamental thermal properties of the compound.
-
Conduct comprehensive forced degradation studies as outlined to identify potential degradation products and pathways.
-
Develop and validate a stability-indicating analytical method (e.g., HPLC-UV/MS) to accurately quantify the parent compound and its degradants.
-
Characterize the structure of major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product derived from this compound.
References
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ResearchGate. (2025). Photodegradation of quinoline in water. Available at: [Link]
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ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY). Available at: [Link]
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MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Available at: [Link]
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ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Available at: [Link]
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Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. (n.d.). Retrieved from [Link]
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ResearchGate. (2020). PDF Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Available at: [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
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MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Available at: [Link]
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MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Retrieved from [Link]
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ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available at: [Link]
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Scirp.org. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available at: [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Available at: [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
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Quantum Chemical Blueprint for 4-Hydroxyquinoline-6-carboxylic Acid: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Hydroxyquinoline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. For researchers, scientists, and drug development professionals, this document serves as a robust protocol for in-silico characterization, offering insights that can accelerate the rational design of novel therapeutics. All methodologies are presented with a focus on reproducibility and are supported by authoritative references.
Introduction: The Significance of this compound in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] this compound, with its molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , presents a unique combination of a hydroxyl group and a carboxylic acid moiety on the quinoline ring system.[2][3] These functional groups are pivotal in modulating the molecule's physicochemical properties, including its solubility, hydrogen bonding capacity, and potential for metal chelation, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[4][5] DFT allows for the accurate prediction of molecular properties from first principles, providing a theoretical lens to understand and predict chemical behavior without the need for empirical data.[6] For this compound, these calculations can illuminate its electronic landscape, identify sites of reactivity, and predict its spectroscopic signatures, thereby guiding synthetic efforts and aiding in the design of more potent and selective drug candidates.[7]
This guide will provide a step-by-step protocol for performing and interpreting quantum chemical calculations on this compound, empowering researchers to leverage computational chemistry in their drug development pipelines.
Theoretical Framework: Density Functional Theory in a Nutshell
At the heart of our computational investigation is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems.[4] Unlike traditional wave function-based methods, DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are a unique functional of the electron density.[8] This shift in focus from the complex, multi-dimensional wave function to the three-dimensional electron density significantly reduces the computational cost without a substantial loss of accuracy.[6]
The practical application of DFT is realized through the Kohn-Sham equations, which map the interacting many-electron system onto a fictitious system of non-interacting electrons moving in an effective potential. The accuracy of DFT calculations is largely dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. For many applications in drug design, hybrid functionals such as B3LYP have been shown to provide a good balance of accuracy and computational efficiency.[6]
Another critical component of any quantum chemical calculation is the basis set, which is a set of mathematical functions used to construct the molecular orbitals.[9][10][11] Larger basis sets provide a more accurate representation of the molecular orbitals but also increase the computational expense. A common choice for molecules of this size is the Pople-style basis set, such as 6-311G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[11]
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[12][13]
Molecular Structure Preparation
-
Constructing the initial 3D structure: The initial 3D coordinates of this compound can be built using a molecular editor such as GaussView or Avogadro. Ensure the correct connectivity and stereochemistry.
-
Initial cleanup: Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.
Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of the molecule on its potential energy surface.
-
Input file preparation: Create a Gaussian input file specifying the following:
-
Route Section (#p): Opt Freq B3LYP/6-311G(d,p) Pop=NBO
-
Opt: Requests a geometry optimization.
-
Freq: Requests a vibrational frequency calculation to confirm the optimized structure is a true minimum.[14]
-
B3LYP/6-311G(d,p): Specifies the level of theory (B3LYP hybrid functional) and the basis set.
-
Pop=NBO: Requests a Natural Bond Orbital analysis to investigate intramolecular interactions.
-
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge (0) and spin multiplicity (singlet) of the molecule, followed by the atomic coordinates.
-
-
Execution: Run the calculation using the Gaussian software.[15]
-
Verification of the optimized structure: After the calculation is complete, open the output file and check for the following:
-
Convergence criteria: Ensure that the optimization has converged.
-
Vibrational frequencies: Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum on the potential energy surface.[16]
-
Caption: A schematic of the quantum chemical calculation workflow.
Analysis of Key Quantum Chemical Descriptors
The output of the DFT calculation provides a wealth of information about the electronic structure and reactivity of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[17] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[18] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[19][20] A smaller gap suggests that the molecule is more reactive.
| Parameter | Energy (eV) |
| EHOMO | [Calculated Value] |
| ELUMO | [Calculated Value] |
| ΔE (LUMO-HOMO) | [Calculated Value] |
Table 1: Calculated Frontier Molecular Orbital Energies.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Red regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are potential sites for electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential (electron-poor), usually located around hydrogen atoms attached to electronegative atoms. These are potential sites for nucleophilic attack.
-
Green regions: Represent neutral electrostatic potential.
The MEP map of this compound will highlight the reactive nature of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom in the quinoline ring.
Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of the molecule.[21][22] This can be compared with experimental IR spectra to confirm the structure of the synthesized compound. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds.[16] The frequencies of these vibrations are related to the strength of the chemical bonds.[23]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch (hydroxyl) | [Calculated Value] | [Literature/Experimental Value] |
| C=O stretch (carboxyl) | [Calculated Value] | [Literature/Experimental Value] |
| C-N stretch (quinoline) | [Calculated Value] | [Literature/Experimental Value] |
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies.
Interpretation and Implications for Drug Development
The insights gained from these quantum chemical calculations have direct implications for the development of this compound as a potential drug candidate.
-
Reactivity and Metabolism: The HOMO-LUMO gap and MEP map can help predict the metabolic fate of the molecule. Regions of high electron density are often susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Drug-Target Interactions: The MEP map can guide the design of analogs with improved binding affinity to a biological target. By understanding the electrostatic potential, modifications can be made to enhance complementary interactions with the active site of a protein.
-
Pharmacokinetic Properties: The calculated dipole moment and polarizability can provide insights into the solubility and membrane permeability of the molecule, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: The relationship between quantum data and drug development insights.
Conclusion
This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of this compound. By following the detailed protocol and understanding the interpretation of the key quantum chemical descriptors, researchers can gain valuable insights into the electronic structure, reactivity, and potential biological activity of this important medicinal chemistry scaffold. The integration of these computational methods into the drug discovery process can significantly accelerate the design and development of novel and effective therapeutic agents.
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Methodological & Application
"synthesis protocol for 4-Hydroxyquinoline-6-carboxylic acid"
An Application Note for the Synthesis of 4-Hydroxyquinoline-6-carboxylic acid
Introduction: The Significance of the Quinolone Scaffold
The quinoline and particularly the 4-hydroxyquinoline (or 4-quinolinone) scaffold is a privileged structure in medicinal chemistry and drug development. This heterocyclic system is a cornerstone for a multitude of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] this compound is a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its synthesis is therefore of significant interest to researchers in organic synthesis and drug discovery.
This application note provides a detailed, field-proven guide to the synthesis of this compound, leveraging the robust and versatile Gould-Jacobs reaction.[2][3] We will explore both classical thermal and modern microwave-assisted protocols, explaining the underlying chemical principles and providing step-by-step instructions to ensure reproducible and efficient synthesis.
Scientific Foundation: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis.[3] The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation to construct the 4-hydroxyquinoline core from an aniline precursor.[2][4]
For the synthesis of this compound, the reaction commences with 4-aminobenzoic acid. The key to the Gould-Jacobs reaction is its reliability and the predictable regioselectivity when using substituted anilines.[5] The reaction pathway involves three principal stages:
-
Condensation: The nucleophilic amino group of 4-aminobenzoic acid attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield a stable anilidomethylenemalonate intermediate.[4]
-
Thermal Cyclization: This critical step requires substantial thermal energy (typically >250 °C) to drive a 6-electron electrocyclization, forming the quinoline ring.[4][5] This intramolecular reaction is often the rate-limiting step and can be performed using high-boiling point solvents or accelerated significantly with microwave irradiation.
-
Saponification and Selective Decarboxylation: The resulting ethyl ester at the 3-position is hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide. The intermediate, a 4-hydroxyquinoline-3,6-dicarboxylic acid, possesses a β-keto acid moiety (considering the 4-oxo tautomer). This structural feature allows for the selective removal of the C3-carboxylic acid group upon heating, while the more stable aromatic C6-carboxylic acid remains intact.[2]
The final product exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolinone form, with the latter often being the predominant species.[2]
Visualization of the Synthesis Pathway
The following diagram illustrates the complete reaction pathway for the synthesis of this compound via the Gould-Jacobs reaction.
Caption: Reaction pathway for the Gould-Jacobs synthesis.
Experimental Protocols
Two primary methodologies are presented: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol A: Classical Thermal Synthesis
This protocol utilizes a high-boiling point, inert solvent to achieve the high temperatures necessary for the cyclization step.[5][6]
Materials:
-
4-Aminobenzoic acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Standard reflux and distillation glassware
Step-by-Step Procedure:
-
Condensation:
-
In a round-bottom flask, combine 4-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 1.5 hours.
-
Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
-
-
Thermal Cyclization:
-
To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-45 minutes.[6]
-
Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxy-6-carboxyquinoline-3-carboxylate, should precipitate.
-
Add hexane or cyclohexane to facilitate further precipitation, then collect the solid by filtration and wash with hexane.
-
-
Saponification and Decarboxylation:
-
Suspend the dried solid from the previous step in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~2-3. This will precipitate the 4-hydroxyquinoline-3,6-dicarboxylic acid intermediate.
-
Filter the solid, wash with cold water, and dry.
-
To decarboxylate, heat the dried dicarboxylic acid solid at its melting point (or slightly above) until gas evolution ceases. Alternatively, reflux the solid in diphenyl ether until CO2 evolution stops.
-
Cool the mixture, triturate with hexane or ether to remove the solvent, and filter to obtain the crude this compound.
-
Recrystallize from ethanol or an appropriate solvent for purification.
-
Protocol B: Microwave-Assisted Synthesis
This modern approach uses microwave irradiation to drastically reduce the cyclization time and often improves yields.[4]
Materials:
-
4-Aminobenzoic acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave reactor vials
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile
-
Ethanol
Step-by-Step Procedure:
-
Condensation & Cyclization (One-Pot):
-
In a 10 mL microwave vial, add 4-aminobenzoic acid (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol). The excess DEEM acts as both reagent and solvent.[4]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250 °C and hold for 15-20 minutes.
-
After the reaction, cool the vial to room temperature. A precipitate of the cyclized product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile. Dry the resulting solid under vacuum.
-
-
Saponification and Decarboxylation:
-
Follow Step 3 from Protocol A, using the product obtained from the microwave cyclization. The saponification and decarboxylation steps are identical.
-
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis protocols.
Data Summary and Expected Outcomes
The choice of protocol may depend on available equipment and desired throughput. The following table summarizes typical parameters.
| Parameter | Protocol A: Classical Thermal | Protocol B: Microwave-Assisted |
| Cyclization Time | 30 - 45 minutes (at temperature) | 15 - 20 minutes |
| Cyclization Temp. | 250 - 260 °C | 250 °C |
| Key Advantage | Uses standard laboratory glassware | Rapid, efficient, higher throughput |
| Key Disadvantage | Requires very high temperatures, specialized heating mantles, and careful handling of high-boiling solvents | Requires a dedicated microwave reactor |
| Typical Yield | Moderate to Good (40-60%) | Good to Excellent (50-85%) |
Note: Yields are estimates and highly dependent on reaction scale and purification efficiency.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the progression of each step, from the initial condensation to the final hydrolysis. This ensures that each stage proceeds to completion before moving to the next.
-
Intermediate Characterization: The identity and purity of the key intermediates (the anilidomethylenemalonate and the cyclized ester) can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) if desired.
-
Final Product Validation: The final this compound product must be thoroughly characterized to confirm its identity and purity. Recommended analyses include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (189.17 g/mol ).[7]
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., -OH, -C=O, -COOH).
-
By following these analytical checkpoints, a researcher can have high confidence in the successful execution of the synthesis and the quality of the final product.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890–2895. [Link][8]
-
Baran, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6230. [Link][5]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series Publication. [Link][9]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link][3]
-
Mótyán, G., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5037. [Link][10][11]
-
Kráľová, K., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(6), 6432-6451. [Link][1]
-
Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. [Link][6]
-
PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link][7]
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- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of an In Vitro Dehydrogenase Inhibition Assay Using 4-Hydroxyquinoline-6-carboxylic acid
Introduction: The Therapeutic Potential of Quinoline Scaffolds
Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are foundational in medicinal chemistry. These structures are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Much of their therapeutic effect is attributed to their ability to interact with and modulate the function of key biological enzymes. The core quinoline structure can be functionalized at various positions, allowing for the fine-tuning of its biological activity.
4-Hydroxyquinoline-6-carboxylic acid is one such derivative, possessing a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position. These functional groups are significant as they can participate in hydrogen bonding, electrostatic interactions, or chelation of metal ions within an enzyme's active site, potentially leading to enzyme inhibition.[2] Given the known propensity of quinoline derivatives to act as enzyme inhibitors, this application note details the development of a robust in vitro assay to screen for and characterize the inhibitory potential of this compound against a model dehydrogenase enzyme.[2][3]
Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD⁺/NADP⁺. Their ubiquitous role in cellular metabolism makes them attractive targets for drug discovery. This guide will provide a comprehensive, step-by-step protocol for a colorimetric dehydrogenase inhibition assay, tailored for researchers, scientists, and drug development professionals.
Principle of the Colorimetric Dehydrogenase Inhibition Assay
This assay quantifies the activity of a dehydrogenase enzyme by measuring the production of NADH. The enzyme catalyzes the conversion of its substrate, leading to the reduction of NAD⁺ to NADH. The generated NADH then reduces a tetrazolium salt (INT) to a colored formazan product, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the enzyme's activity. When an inhibitor, such as this compound, is present, it will decrease the rate of the enzymatic reaction, leading to a reduction in color development.
The overall reaction can be summarized as follows:
Substrate + NAD⁺ --(Dehydrogenase)--> Product + NADH + H⁺
NADH + INT (colorless) --(Diaphorase)--> NAD⁺ + Formazan (colored)
Experimental Workflow
The following diagram illustrates the overall workflow for the dehydrogenase inhibition assay.
Caption: Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding.
Conclusion
This application note provides a detailed and robust protocol for the development of an in vitro assay to evaluate the inhibitory activity of this compound against a model dehydrogenase enzyme. By following this guide, researchers can obtain reliable and reproducible data on the potency of this and other quinoline derivatives, which is a critical step in the early stages of drug discovery and development. The principles and methods described herein can be adapted for other enzyme systems, providing a versatile platform for screening and characterizing potential enzyme inhibitors.
References
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]
-
6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1. Synthachem. Available at: [Link]
-
Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Preprints.org. Available at: [Link]
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. Available at: [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]
-
Colorimetric assay to determine alcohol dehydrogenase activity. PubMed. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Optimization of a Colorimetric Assay to Determine Lactate Dehydrogenase B Activity Using Design of Experiments. ResearchGate. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Malate Dehydrogenase Activity Colorimetric Assay Kit (#BN00878). Assay Genie. Available at: [Link]
-
Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. AMSBIO. Available at: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available at: [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
-
A colorimetric assay to quantify dehydrogenase activity in crude cell lysates. ResearchGate. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PubMed Central. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
Sources
Application Notes & Protocols: 4-Hydroxyquinoline-6-carboxylic Acid as a Pivotal Intermediate in Synthetic Chemistry
I. Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1] These nitrogen-containing heterocyclic aromatic compounds are central to the development of drugs with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory properties.[1][2]
Within this important class, 4-Hydroxyquinoline-6-carboxylic acid emerges as a particularly valuable chemical intermediate. Its structure is characterized by a quinoline core featuring a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form, 1,4-dihydroquinolin-4-one) and a carboxylic acid moiety at the 6-position. This bifunctional arrangement provides two distinct and chemically addressable handles, enabling diverse and strategic synthetic transformations. These functional groups are instrumental in building molecular complexity, modulating physicochemical properties, and exploring structure-activity relationships (SAR) in drug discovery campaigns. This guide provides an in-depth exploration of the synthesis and synthetic utility of this versatile building block.
II. Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The molecule is typically a solid at room temperature with limited solubility in non-polar solvents but is soluble in polar organic solvents and alkaline aqueous solutions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4312-44-1 | [4] |
| Molecular Formula | C₁₀H₇NO₃ | [3][4] |
| Molecular Weight | 189.17 g/mol | [4] |
| Physical Form | Solid | |
| IUPAC Name | 6-hydroxyquinoline-4-carboxylic acid | [4] |
| Tautomerism | Exists in equilibrium with 6-oxo-1,6-dihydroquinoline-4-carboxylic acid | [5] |
| Storage | Store in a cool, dry, dark place, sealed from moisture. |
Spectroscopic Insights:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the protons on the quinoline ring. The acidic protons of the carboxylic acid and the hydroxyl/amide N-H group will appear as broad singlets, with chemical shifts sensitive to the solvent and concentration.
-
¹³C NMR: The carbon spectrum will display characteristic signals for the carbonyl carbon of the carboxylic acid (typically >160 ppm), the carbonyl carbon of the 4-oxo tautomer, and the carbons of the aromatic rings.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching frequency for the acid, and another C=O stretch for the 4-quinolone tautomer. Aromatic C-H and C=C stretching bands will also be prominent.
III. Synthesis of the 4-Hydroxyquinoline Core
The construction of the 4-hydroxyquinoline scaffold is a well-established area of organic chemistry, with several named reactions providing reliable access. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
A. Key Synthetic Strategies
-
Gould-Jacobs Reaction: This is a powerful thermal cyclization method for creating the 4-hydroxyquinoline backbone.[2] The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxyquinoline-3-carboxylate ester, which can be subsequently hydrolyzed and decarboxylated if the 3-position is to be unsubstituted.[2][6] This method is foundational for the synthesis of many quinolone-based antibiotics.[2]
-
Conrad-Limpach Reaction: This alternative route involves the reaction of an aniline with a β-ketoester. The initial condensation forms an enamine intermediate, which is then cyclized under high heat to yield the 4-hydroxyquinoline product.[7][8]
The diagram below illustrates the general workflow of the Gould-Jacobs reaction, a common pathway to access the core structure.
Caption: Key synthetic transformations of this compound.
A. Transformations of the 6-Carboxylic Acid Group
The carboxylic acid is a versatile handle for introducing a wide array of functional groups, making it a focal point for generating compound libraries for SAR studies.
Table 2: Derivative Synthesis from the Carboxylic Acid Moiety
| Reaction | Reagents & Conditions | Resulting Derivative | Significance |
| Amidation | Primary/Secondary Amine, Coupling Agent (HATU, EDC), Base (DIPEA), in DMF/DCM | 6-Carboxamide | Introduces diverse substituents, modulates polarity, forms key H-bond interactions in biological targets. [1] |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | 6-Carboxylate Ester | Increases lipophilicity, can act as a prodrug, or serves as an intermediate for further reactions. |
| Reduction | Strong reducing agents (e.g., LiAlH₄, BH₃•THF) | (4-Hydroxyquinolin-6-yl)methanol | Converts the acid to a primary alcohol, which can undergo further reactions (e.g., etherification, oxidation). [6] |
B. Protocol: Amide Coupling for Library Synthesis
Objective: To synthesize N-benzyl-4-hydroxyquinoline-6-carboxamide, a representative amide derivative.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Causality Note: HATU is a highly efficient coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.
-
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure amide.
V. Case Study: A Workflow for Bioactive Molecule Synthesis
This section outlines a hypothetical workflow demonstrating how this compound can be used as a starting point for a multi-step synthesis of a potential bioactive agent, such as a kinase inhibitor.
Caption: Multi-step synthetic workflow starting from the title intermediate.
This workflow highlights the strategic value of the intermediate. The amide coupling in Step 1 introduces a key pharmacophoric element. Step 2 modifies the 4-position to alter solubility or engage in additional receptor interactions. Finally, Step 3 , which would require prior halogenation of the ring, allows for the introduction of aryl or heteroaryl groups via cross-coupling reactions, significantly increasing molecular complexity and enabling fine-tuning of biological activity. This stepwise, controlled approach is fundamental to modern drug discovery and underscores the importance of well-designed chemical intermediates like this compound.
VI. References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
4-hydroxy-2-methyl-6-quinolinecarboxylic acid. (2025, May 20). Chemical Synthesis Database. Retrieved January 7, 2026, from [Link]
-
Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022, October 5). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]
-
4-Hydroxyquinoline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
4-hydroxy-2-methylquinoline-6-carboxylic acid (C11H9NO3). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
6-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (n.d.). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1. (n.d.). Synthachem. Retrieved January 7, 2026, from [Link]
-
Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents. Retrieved January 7, 2026, from
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Structure of quinoline derivatives. (A)... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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- 4. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Characterizing the Bioactivity of 4-Hydroxyquinoline-6-carboxylic acid
Introduction: The Quinoline Scaffold and the Quest for Novel Bioactive Agents
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry. As a versatile nitrogen-containing heterocyclic scaffold, it is a cornerstone in the architecture of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1] Quinoline derivatives have been extensively explored and developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like DNA gyrase and topoisomerase to the modulation of complex cell signaling pathways.[2][3]
This document focuses on 4-Hydroxyquinoline-6-carboxylic acid , a specific derivative whose biological profile is not yet extensively characterized in publicly available literature. For researchers and drug development professionals, encountering such a novel chemical entity presents both a challenge and an opportunity. The challenge lies in systematically unveiling its biological effects, while the opportunity is the potential discovery of a novel therapeutic agent.
These application notes provide a logical, tiered experimental framework designed to comprehensively profile the cellular effects of this compound. We will proceed from foundational cytotoxicity screening to more nuanced mechanistic assays, including the analysis of cell death pathways and cell cycle progression. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Part 1: Foundational Bioactivity Assessment: Cytotoxicity Screening
The initial and most critical step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. This foundational screen establishes the concentration range at which the compound exerts a biological effect and identifies cell lines that are particularly sensitive. The half-maximal inhibitory concentration (IC50) is the standard metric derived from this assay, representing the concentration of the compound required to inhibit cell proliferation by 50%.[4]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Cytotoxicity Assay
1. Materials:
- This compound (prepared as a 10 mM stock in DMSO)
- Selected cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HCT-116 [colon]) and a non-cancerous control cell line (e.g., BHK-21 [fibroblasts])[5]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- 96-well cell culture plates
- Microplate reader (capable of reading absorbance at ~570 nm)
2. Step-by-Step Procedure:
- Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is 0.1 µM to 100 µM.
- Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.
- Incubate the plate for the desired duration (typically 24, 48, or 72 hours).[4]
- MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value can be determined using non-linear regression analysis.
Table 1: Example Data Summary for Cytotoxicity Screening
| Cell Line | Type | Incubation Time (h) | IC50 (µM) | Selectivity Index* |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | Value | Value |
| HeLa | Cervical Adenocarcinoma | 48 | Value | Value |
| HCT-116 | Colon Carcinoma | 48 | Value | Value |
| BHK-21 | Normal Fibroblast | 48 | Value | N/A |
*Selectivity Index = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
If this compound demonstrates significant cytotoxicity, the subsequent logical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a controlled and common mechanism for many effective anticancer drugs.[4] Distinguishing it from necrosis (uncontrolled cell death) is crucial for mechanistic understanding.
Recommended Assay: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell populations.[5]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrotic cells, where membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Apoptosis Assay
1. Materials:
- Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
- 6-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- Flow cytometer
2. Step-by-Step Procedure:
- Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
- Cell Harvesting: After treatment, carefully collect the culture medium (which contains floating/dead cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium. This step is critical to ensure all cell populations are analyzed.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Data Interpretation
The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
An increase in the population of the lower-right and upper-right quadrants following treatment indicates the induction of apoptosis.
Principle of Annexin V/PI Staining
Caption: Diagram illustrating the principle of the Annexin V/PI apoptosis assay.
Part 3: Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Beyond inducing cell death, many quinoline-based anticancer agents function by arresting the cell cycle, thereby inhibiting tumor growth and proliferation.[6] Analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if the compound has cytostatic effects.
Recommended Assay: Propidium Iodide (PI) Staining for DNA Content
This method uses PI to stain the DNA of fixed and permeabilized cells. Because PI intercalation is stoichiometric, the intensity of its fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their cell cycle phase:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have an intermediate (between 2N and 4N) DNA content.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4N) DNA content.
Experimental Protocol: Cell Cycle Analysis
1. Materials:
- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
- Ice-cold 70% Ethanol
- PBS
- Flow cytometer
2. Step-by-Step Procedure:
- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
- Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
- Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for proper staining. Incubate at -20°C for at least 2 hours (or overnight).
- Washing: Wash the fixed cells with PBS to remove the ethanol.
- Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA.
- Incubation: Incubate in the dark for 30 minutes at room temperature.
- Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).
Data Interpretation
The data is presented as a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the cell count. Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M peaks. An accumulation of cells in a specific phase compared to the vehicle control indicates a cell cycle arrest at that checkpoint.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
References
-
Al-Ostath, O. A., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Drug Discovery Today. Available from: [Link]
-
Kaur, R., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One. 2019;14(8):e0220890. Available from: [Link]
-
Al-Mulla, A. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023;39(4). Available from: [Link]
-
Li, K., et al. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents Med Chem. 2023;23(5):599-611. Available from: [Link]
-
Synthachem. 6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1. Available from: [Link]
-
El-Sayed, M. A. A., et al. Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. 2021. Available from: [Link]
-
Sweidan, K., & Sabbah, D. A. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. 2022;27(21):7561. Available from: [Link]
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"analytical methods for quantification of 4-Hydroxyquinoline-6-carboxylic acid"
An Application Note on the Analytical Quantification of 4-Hydroxyquinoline-6-carboxylic Acid
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, a key chemical intermediate and potential metabolite in pharmaceutical research and development. We present two robust, fit-for-purpose analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity and content analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines.[1][2]
Introduction: The Analytical Imperative
This compound (MW: 189.17 g/mol ) is a heterocyclic compound whose quinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a range of therapeutic applications, including antimicrobial and anticancer agents.[3] Accurate and precise quantification of this molecule is therefore critical for several key aspects of drug development:
-
Process Chemistry: Monitoring reaction completion and purity of synthetic intermediates.
-
Quality Control: Ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs).
-
Pharmacokinetics: Determining absorption, distribution, metabolism, and excretion (ADME) profiles by measuring drug or metabolite levels in biological fluids.
The selection of an analytical method is contingent upon the analytical target profile (ATP)—the predefined requirements of the measurement, including the expected concentration range and the complexity of the sample matrix.[4] This guide provides methodologies to meet diverse analytical needs, from milligram-level analysis in pure substances to nanogram-level detection in plasma.
Method 1: Reversed-Phase HPLC with UV Detection
This method is the workhorse for quantifying this compound in bulk materials, formulations, and dissolution studies. It offers a balance of speed, robustness, and cost-effectiveness.
Principle of Separation and Detection
Reversed-phase HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, with its polar hydroxyl and carboxylic acid groups and a moderately nonpolar quinoline ring system, can be effectively retained and separated from nonpolar and highly polar impurities. The quinoline chromophore exhibits strong UV absorbance, allowing for sensitive detection with a UV or Diode Array Detector (DAD).
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV/DAD detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (LC-MS grade).
-
Reference Standard: this compound, purity ≥95%.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as an ion suppressor, protonating the carboxylic acid group to improve peak shape and retention on the reversed-phase column.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~325 nm (Verify λmax by scanning with DAD) |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water/FA) | % Mobile Phase B (ACN/FA) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
System Suitability:
-
Inject a mid-concentration standard five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5. These criteria ensure the system is operating with adequate precision and efficiency.[5]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value >0.999 is desirable.
-
Calculate the concentration of this compound in the prepared sample using its peak area and the regression equation.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, LC-MS/MS is the gold standard. It can accurately quantify this compound in complex biological matrices like plasma, urine, or tissue homogenates at pg/mL to ng/mL levels.
Principle of Separation and Detection
The method couples the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer (typically a triple quadrupole, QqQ). The analyte is first separated chromatographically, then ionized (usually via electrospray ionization, ESI), and the specific precursor ion is selected in the first quadrupole. This ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components.[6] For a carboxylic acid, analysis in negative ion mode (ESI-) is typically preferred to detect the deprotonated molecule [M-H]⁻.[7]
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an ESI source.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is ideal. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
-
Reagents: As in HPLC, but with LC-MS grade solvents and volatile buffers (e.g., Ammonium Formate instead of Formic Acid if optimizing for specific pH).
-
Sample Preparation: Protein precipitation (PPT) plates or cartridges, Solid-Phase Extraction (SPE) cartridges.
Procedure:
-
Mass Spectrometer Tuning:
-
Infuse a solution of this compound (~1 µg/mL) directly into the mass spectrometer to optimize source parameters and identify the precursor and product ions.
-
Expected MRM Transition: For C₁₀H₇NO₃ (MW 189.17), the transition in negative mode would be m/z 188.2 → 144.2 (corresponding to the [M-H]⁻ precursor and a fragment from the loss of CO₂).
-
-
Sample Preparation (from Plasma):
-
Protein Precipitation (PPT): To a 50 µL plasma sample, add 150 µL of cold Acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes.[8]
-
Transfer the supernatant to a new plate or vial for injection. This rapid procedure removes the bulk of matrix interferences.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm (for faster UHPLC analysis) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS Parameter | Condition |
| Ionization Mode | ESI Negative |
| MRM Transition | Analyte: 188.2 → 144.2; IS: (Specific to the chosen IS) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize experimentally |
-
Data Analysis:
-
Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against concentration.
-
Use a weighted (1/x or 1/x²) linear regression to account for heteroscedasticity common at low concentrations.
-
Calculate the concentration in unknown samples from this curve.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Method Validation Summary
Both methods must be validated to ensure they are fit for their intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[1][2][4] The following table summarizes typical acceptance criteria.
| Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) |
| Specificity | Peak purity demonstrated by DAD; no co-elution | No interfering peaks at the analyte/IS retention time |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80-120% of theoretical concentration | Spanning the expected in-vivo concentrations |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% (±20% at LLOQ) |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Intra-day & Inter-day: ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | Lowest standard on the curve meeting accuracy/precision criteria |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | S/N ratio ≥ 3 |
| Robustness | Unaffected by small changes in pH, temp, flow rate | Assessed during development |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific analytical challenge. For routine analysis of bulk drug substance and formulated product where concentrations are high, the robustness and simplicity of the validated HPLC-UV method are ideal. For trace-level quantification in complex matrices, where ultimate sensitivity and selectivity are paramount, the LC-MS/MS method is unequivocally superior. Both protocols provided herein serve as a comprehensive starting point for researchers, scientists, and drug development professionals to establish reliable and accurate quantification of this important molecule.
References
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025-10-22). [Link]
-
ResearchGate. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]
-
Slideshare. Analytical method validation as per ich and usp. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]
-
ResearchGate. Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds. [Link]
-
ResearchGate. Micellar extraction and spectrophotometric determination of quinoline yellow in drugs. [Link]
-
ResearchGate. The Simultaneous Determination of Quinoline Yellow (E-104) and Sunset Yellow (E-110) in Syrups and Tablets by Second Derivative. [Link]
-
ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
-
ResearchGate. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Crystallization of 4-Hydroxyquinoline-6-carboxylic Acid
Abstract
This document provides a comprehensive guide to the crystallization of 4-Hydroxyquinoline-6-carboxylic acid, a key intermediate in pharmaceutical research and development.[1] Recognizing the critical role of material purity and solid-state form in drug efficacy and manufacturability, we present detailed protocols for common crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion. The methodologies are grounded in the physicochemical properties of the target molecule and are designed to be robust and scalable. This guide is intended for researchers, chemists, and process development scientists seeking to establish reliable and efficient purification and crystal engineering strategies for this compound.
Introduction: The Significance of Crystalline Form
This compound is a heterocyclic building block whose utility in medicinal chemistry is significant, forming the scaffold for various therapeutic agents.[1] The purification of such intermediates is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting safety and efficacy. Crystallization is the most powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[2]
The success of any crystallization process is predicated on a thorough understanding of the molecule's properties and the principles of solubility.[2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the scientist to not only follow a protocol but to troubleshoot and optimize it effectively.
Physicochemical Properties of this compound
The structure of this compound, featuring both a hydrogen-bond-donating hydroxyl group and a carboxylic acid moiety, defines its behavior in solution. These polar functional groups suggest a high affinity for polar solvents.[3][4] The aromatic quinoline core contributes to a planar and rigid structure, which is conducive to forming a stable crystal lattice.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| Appearance | Likely a solid at room temperature | [6] |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMF, Methanol, Ethanol); may dissolve in alkaline aqueous solutions. | [6] |
Foundational Principles: Selecting a Crystallization Strategy
The choice of crystallization method is governed by the solubility profile of the compound. The ideal solvent for a single-solvent cooling crystallization should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[2][3] When such a solvent cannot be identified, multi-solvent systems, such as anti-solvent crystallization, become necessary.
Solvent Selection: The Cornerstone of Success
The "like dissolves like" principle is a useful starting point; as a polar compound, this compound is expected to be soluble in polar solvents.[3] However, for crystallization, the goal is to find a solvent (or solvent system) where solubility is highly temperature-dependent.
Screening Protocol:
-
Place ~10-20 mg of the compound into a small vial.
-
Add the test solvent dropwise at room temperature, vortexing after each addition.
-
If the solid dissolves readily in <0.5 mL, the solvent is likely too good for cooling crystallization but may be suitable as the "good" solvent in an anti-solvent system.
-
If the solid is poorly soluble, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a promising candidate for cooling crystallization.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
| Solvent Class | Recommended Solvents | Rationale & Expected Behavior |
| Polar Protic | Methanol, Ethanol, Isopropanol | The hydroxyl and carboxylic acid groups can form strong hydrogen bonds. These are excellent candidates for dissolving the compound when heated. A patent for a similar compound, 4-hydroxy-6-methoxyquinoline, specifies recrystallization from methanol, making it a prime candidate.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | These solvents offer a different polarity profile and may provide the desired temperature-dependent solubility. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity; may be useful as part of a binary solvent system. |
| Anti-Solvents | Water, Hexanes, Toluene | Water can act as an anti-solvent with alcohols or THF. Hexanes or Toluene are non-polar and can be used as anti-solvents with more polar "good" solvents.[3] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most straightforward method and should be the first approach if a suitable solvent is identified.[8] It relies on the principle that solubility decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.[2]
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Continue to add the solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[9] If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[10]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.
Workflow for Cooling Crystallization
Caption: Workflow for the single-solvent cooling crystallization method.
Protocol 2: Anti-Solvent Crystallization
This technique is employed when the compound is highly soluble in a "good" solvent even at low temperatures. An anti-solvent, in which the compound is insoluble but which is miscible with the "good" solvent, is added to induce precipitation.[3]
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or THF) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., water or hexanes) dropwise. Continue adding until the solution becomes persistently turbid (cloudy). The onset of turbidity indicates that the point of saturation has been exceeded.
-
Re-solubilization (Optional): If excessive precipitation occurs, add a few drops of the "good" solvent back into the mixture until the solution is clear again. This brings the solution to a state of near-saturation, which is ideal for growing high-quality crystals.
-
Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form as the system slowly equilibrates. Cooling in an ice bath can further increase the yield.
-
Isolation & Drying: Collect, wash (with a mixture of the good/anti-solvent or the pure anti-solvent), and dry the crystals as described in Protocol 1.
Setup for Anti-Solvent Crystallization
Caption: Diagram of the anti-solvent addition setup.
Protocol 3: Vapor Diffusion
This micro-crystallization technique is highly effective for producing X-ray quality single crystals and is ideal when only small amounts of material are available.[8] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Methodology (Sitting Drop):
-
Prepare Reservoir: Fill a well of a crystallization plate or the bottom of a sealed jar with the anti-solvent (e.g., Hexanes).
-
Prepare Drop: In the same well or jar, place a small, open vial containing a concentrated solution of this compound in a "good," more volatile solvent (e.g., Dichloromethane or THF).
-
Seal System: Seal the plate or jar tightly.
-
Diffusion & Crystallization: The more volatile "good" solvent will slowly evaporate from the vial and diffuse into the reservoir, while the less volatile anti-solvent vapor will diffuse into the vial. This gradual change in solvent composition slowly increases the supersaturation of the compound in the vial, leading to the formation of well-ordered crystals over several days or weeks.
-
Isolation: Carefully remove the crystals from the vial using a spatula or pipette and dry them.
Vapor Diffusion (Sitting Drop) Setup
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthachem.com [synthachem.com]
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Application Notes & Protocols: Handling and Storage of 4-Hydroxyquinoline-6-carboxylic acid
Section 1: Introduction and Scope
4-Hydroxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it a valuable building block and intermediate in medicinal chemistry and pharmaceutical development.[1] The reactivity of these functional groups, coupled with the quinoline core, necessitates specific handling and storage procedures to ensure the compound's integrity, maximize experimental success, and, most importantly, maintain laboratory safety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. The protocols herein are synthesized from established safety data for structurally similar compounds and general best practices for handling powdered, acidic, and light-sensitive chemicals.
Section 2: Hazard Identification and Safety Summary
Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3][5] |
Note: These classifications are based on data for compounds like 6-Hydroxyquinoline-4-carboxylic acid and 4-Hydroxyquinoline-2-carboxylic acid hydrate. Users must always consult the supplier-specific SDS for the exact material being used.
Section 3: Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against accidental exposure. The following equipment is mandatory when handling this compound in solid or solution form.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Purpose & Rationale | Source(s) |
|---|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against skin contact, which can cause irritation. Gloves must be inspected for punctures before use and disposed of immediately if contamination is suspected. | [7][8] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder, which can cause serious irritation. | [7][9] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities. | [7][8] |
| Respiratory Protection | N95 Particulate Respirator (or higher) | Recommended when handling the solid, powdered form outside of a fume hood to prevent the inhalation of dust particles that can cause respiratory irritation. | [7] |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a significant risk of splashes, such as during bulk solution preparation or transfer. |[10] |
Section 4: Safe Handling Protocols & Methodologies
Adherence to meticulous handling protocols is critical. All operations should be performed in a designated area to prevent cross-contamination.[11]
Rationale: Engineering controls are designed to remove the hazard at the source, providing a higher level of protection than PPE alone.
-
Chemical Fume Hood: All procedures involving the weighing and handling of powdered this compound, and any work with its solutions that may produce vapors, must be conducted in a certified chemical fume hood.[11][12] This contains airborne particles and prevents inhalation.
-
Designated Work Area: Establish a specific area for working with this compound. Cover the work surface with disposable, plastic-backed absorbent bench paper to contain spills and facilitate easy cleanup.[10][11]
Objective: To accurately weigh and transfer the powdered compound while minimizing dust generation and preventing contamination.
Step-by-Step Methodology:
-
Preparation: Before starting, ensure your designated fume hood is clean, uncluttered, and the sash is at the appropriate working height. Don all required PPE as listed in Table 2.
-
Container Handling: Use a spatula to transfer the powder. Avoid pouring directly from the bottle, as this can cause powder to collect on the neck threads and spill.[11]
-
Weighing: Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the material to the container inside the hood, then seal the container before moving it to the balance for weighing.[8] This "contain-and-weigh" method prevents the dispersal of powder in the open lab.
-
Transfer: When transferring the weighed powder to a reaction vessel or beaker, do so slowly and in small increments to prevent aerosolization.[11]
-
Closure: Keep the source container closed at all times when not actively transferring material to prevent accidental spillage and exposure to air and light.[11]
Objective: To safely dissolve the solid compound in a solvent.
Step-by-Step Methodology:
-
Preparation: Perform all steps inside a chemical fume hood. Ensure all glassware is clean and dry.
-
Solvent First: Add the desired volume of solvent to the receiving flask or beaker.
-
Slow Addition: Slowly add the pre-weighed this compound solid to the solvent while stirring. This prevents splashing and clumping.
-
Acid-to-Water Principle: While this is a weak organic acid, it is good practice to follow the principle of adding acid to the solvent (if aqueous), not the other way around, to control any potential exothermic reactions.[12]
-
Complete Dissolution: Use a magnetic stirrer or gentle agitation to ensure the compound is fully dissolved. Gentle heating may be required depending on the solvent and desired concentration, but should be done with caution.
-
Labeling: Immediately label the secondary container with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.[13]
dot
Caption: A step-by-step workflow for the safe handling of this compound.
Section 5: Storage Guidelines
Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions. Quinoline derivatives can be sensitive to light, air, and moisture.[14][15]
-
Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[16] A dedicated corrosives or acids cabinet is recommended.[17]
-
Container: Keep the compound in its original, tightly sealed container to protect from moisture and air.[16][18] Ensure the container is in good condition with no cracks or damage.[17]
-
Atmosphere: For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).
Rationale: Accidental mixing of incompatible chemicals is a primary cause of laboratory accidents. This compound, as a carboxylic acid, must be segregated from several chemical classes.[19]
-
DO NOT Store With:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic reaction can occur.[13][19]
-
Oxidizing Acids (e.g., nitric acid, perchloric acid): Can lead to vigorous, potentially flammable reactions.[19]
-
Strong Oxidizers (e.g., peroxides, chlorates): Creates a fire or explosion hazard.[16][20]
-
Reactive Metals (e.g., sodium, potassium, magnesium): Can generate flammable hydrogen gas upon contact.[13][19]
-
Chemicals that generate toxic gases on contact with acid (e.g., sodium cyanide, iron sulfide).[19]
-
dot
Caption: Chemical segregation map for storing this compound.
Section 6: Spill and Emergency Procedures
Even with careful planning, accidents can occur. A swift and correct response is critical.[12]
-
Alert: Alert personnel in the immediate area.
-
Contain: If working in a fume hood, keep it running.
-
Cleanup: Gently cover the spill with a cloth dampened with a suitable solvent (e.g., water or ethanol) to avoid raising dust.[8] Alternatively, wet the powder first and then wipe with a dry cloth.
-
Collect: Carefully sweep or wipe up the material and place it, along with all contaminated cleaning materials, into a sealed, labeled hazardous waste container.[20]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][21] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6][9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Section 7: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[7]
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Dispose of all waste in accordance with local, regional, and national environmental regulations. Do not dispose of it down the drain.[18]
Section 8: References
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Chemical Knowledge. (n.d.). Specification for storage and transport of carboxylic acids.
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
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Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
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Environment, Health & Safety - University of Washington. (n.d.). Weighing Hazardous Powders in the Laboratory.
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REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
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(n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
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BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
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Chapman University. (n.d.). Guidelines for Chemical Storage.
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(2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
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(n.d.). 4 - SAFETY DATA SHEET.
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
-
Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage.
-
CymitQuimica. (2023). 4-Hydroxy-6-methylquinoline-3-carboxylic acid - Safety Data Sheet.
-
Echemi. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
-
(n.d.). 2-methyl Quinoline Market Size, Share | CAGR of 6.9%.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxyquinoline.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
ChemicalBook. (2025). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID - Safety Data Sheet.
-
Chem-Impex. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline.
-
Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97.
-
ChemicalBook. (2025). 4-HYDROXY-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID | 35973-18-3.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71363454, 6-Hydroxyquinoline-4-carboxylic acid.
-
Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1.
-
ChemicalBook. (n.d.). 4-hydroxyquinoline-7-carboxylic acid - Safety Data Sheet.
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Application Note: High-Throughput Screening of 4-Hydroxyquinoline-6-carboxylic Acid for the Discovery of Novel Enzyme Inhibitors
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. 4-Hydroxyquinoline-6-carboxylic acid, a derivative of this important heterocyclic family, represents a promising starting point for drug discovery campaigns. Its chemical structure, featuring a hydroxyl group and a carboxylic acid moiety, suggests potential for interactions with biological targets such as enzymes, where it could act as a competitive inhibitor or a metal chelator[3]. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate the biological activity of compounds like this compound against a multitude of targets, thereby accelerating the identification of novel therapeutic leads[4].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS campaigns. We will focus on a hypothetical, yet plausible, scenario: screening for inhibitors of histone demethylases, a class of enzymes implicated in cancer and other diseases. The protocols and principles outlined herein are, however, broadly applicable to other target classes and assay formats.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is crucial for successful HTS assay development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| Physical Form | Solid | |
| Purity | ≥95% | [5] |
| Storage | 2-8°C, sealed in dry conditions |
Proposed Biological Target: Histone Demethylases
Given that derivatives of 8-hydroxyquinoline have been identified as inhibitors of 2-oxoglutarate (2OG)-dependent histone demethylases through HTS[6], we propose a similar target class for this compound. These enzymes play a critical role in epigenetic regulation, and their dysregulation is linked to various cancers[6]. The structural similarity of this compound to known 2OG mimetics suggests it may act as a competitive inhibitor at the enzyme's active site[6].
Below is a simplified representation of the proposed mechanism of action for a histone demethylase and the potential inhibitory role of this compound.
Caption: Proposed mechanism of JMJD2E inhibition by this compound.
High-Throughput Screening: A Luminescence-Based Assay Approach
Luminescence-based assays are well-suited for HTS due to their high sensitivity, low background signal, and broad dynamic range[7][8][9][10]. We will detail a protocol for a coupled-enzyme, luminescence-based assay to measure the activity of a histone demethylase, such as a member of the JMJD2 family. This assay quantifies the production of a co-product of the demethylation reaction.
Assay Principle
The histone demethylase reaction produces succinate as a byproduct[11]. The amount of succinate produced is directly proportional to the enzyme's activity. A commercially available succinate detection kit (e.g., Succinate-Glo™) can be used to quantify the succinate levels. This kit utilizes a series of enzymatic reactions that culminate in the production of a luminescent signal.
Caption: Workflow for a luminescence-based HTS assay.
Experimental Protocol
This protocol is designed for a 384-well plate format, which is standard for HTS.
Materials and Reagents
-
This compound (and other test compounds) dissolved in DMSO
-
Recombinant human histone demethylase (e.g., JMJD2E)
-
Histone H3 peptide substrate
-
2-Oxoglutarate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM FeSO₄, 1 mM Ascorbic Acid, 0.01% Tween-20)
-
Succinate-Glo™ Assay Kit
-
384-well white, opaque microplates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Microplate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the assay buffer, histone demethylase, and the histone H3 peptide substrate at their final desired concentrations.
-
Dispense this master mix into all wells of the assay plate.
-
-
Initiation of Reaction:
-
Prepare a solution of 2-oxoglutarate in assay buffer.
-
Add the 2-oxoglutarate solution to all wells to start the enzymatic reaction. The final reaction volume should be around 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized during assay development to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Prepare the Succinate-Glo™ reagent according to the manufacturer's instructions.
-
Add an equal volume (e.g., 10 µL) of the Succinate-Glo™ reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal on a microplate reader.
-
Data Analysis and Hit Identification
The raw luminescence data is processed to determine the activity of the test compounds.
-
Calculation of Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
Where:
-
Signal_compound is the luminescence signal in the presence of the test compound.
-
Signal_DMSO is the average signal of the negative controls (DMSO only).
-
Signal_background is the average signal of the positive controls (a known inhibitor at a concentration that gives maximal inhibition).
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated as follows:
Z' = 1 - (3 * (SD_DMSO + SD_background)) / |Mean_DMSO - Mean_background|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Hit Identification: A "hit" is a compound that exhibits a statistically significant level of inhibition. A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative controls.
Hit Validation and Follow-up Studies
Primary hits from the HTS campaign require further validation to confirm their activity and eliminate false positives.
-
Dose-Response Curves: Hits should be re-tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Orthogonal Assays: The activity of hits should be confirmed using a different assay format that relies on a different detection technology (e.g., a fluorescence-based assay or mass spectrometry) to rule out assay-specific artifacts.
-
Selectivity Profiling: Hits should be tested against other related enzymes to assess their selectivity.
-
Mechanism of Action Studies: Further experiments are needed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion
This compound represents a valuable starting point for the discovery of novel enzyme inhibitors through high-throughput screening. The protocols and strategies outlined in this application note provide a robust framework for identifying and validating potential hits. By leveraging sensitive and reliable assay technologies, such as luminescence-based methods, researchers can efficiently screen compound libraries and accelerate the early stages of drug discovery.
References
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Pavan Kumar, V. V., & Zhang, K. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 984–994. [Link]
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de la Torre, C., & Biyani, M. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(1), 59-71. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]
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de la Torre, C., & Biyani, M. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(1), 59-71. [Link]
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Wang, F., & Wang, L. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 55, 34-42. [Link]
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de la Torre, C., & Biyani, M. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(1), 59-71. [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2008). Fluorescence-Based Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Molecular Devices. (2024, June 19). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]
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Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2008). Fluorescence-Based Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Synthachem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1. Retrieved from [Link]
-
Luo, X., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link]
-
ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]
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Palkó, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2772. [Link]
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Papaioannou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(13), 5013. [Link]
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Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. [Link]
-
Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. ResearchGate. [Link]
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Surekha, S. R., Joseph, L., & George, M. (2014). Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. [Link]
-
Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Retrieved from [Link]
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Alichem. (n.d.). 4-Hydroxy-quinoline-6-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
-
Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link]
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Application Note: Protocols for the Derivatization of 4-Hydroxyquinoline-6-carboxylic Acid
Abstract: This document provides detailed application notes and validated protocols for the chemical derivatization of 4-Hydroxyquinoline-6-carboxylic acid, a key scaffold in medicinal chemistry and materials science. We present two robust methodologies targeting the carboxylic acid moiety: a classic Fischer esterification to yield methyl esters and a modern amide coupling reaction using EDC/HOBt to synthesize N-substituted amides. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance, mechanistic insights, and methods for product validation.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, the 4-hydroxyquinoline (or 4-quinolone) moiety is present in a wide range of pharmacologically active compounds, including fluoroquinolone antibiotics.[2][3] this compound is a bifunctional molecule featuring both a phenolic hydroxyl group and an aromatic carboxylic acid. This structure provides two distinct reaction centers for chemical modification, allowing for the systematic development of new derivatives with tailored biological activities or material properties.
Derivatization of the carboxylic acid group is a primary strategy for:
-
Modulating Pharmacokinetics: Converting the polar carboxylic acid to a less polar ester or amide can enhance cell membrane permeability and oral bioavailability.
-
Exploring Structure-Activity Relationships (SAR): Synthesizing a library of amides or esters allows for probing interactions with biological targets, a cornerstone of medicinal chemistry.
-
Bioconjugation: The carboxylic acid can be activated to link the quinoline scaffold to other molecules, such as peptides, polymers, or fluorescent tags.
This guide provides detailed protocols to facilitate these critical derivatization strategies.
Foundational Chemical Principles
The this compound molecule offers two primary sites for derivatization: the C6-carboxylic acid and the C4-hydroxyl group. The protocols herein focus on the more readily and selectively targeted carboxylic acid group.
-
Carboxylic Acid Reactivity: The carboxylic acid (–COOH) is a versatile functional group. It can be converted into esters (–COOR) or amides (–CONHR) through condensation reactions. Direct condensation is often inefficient. Therefore, the carbonyl carbon's electrophilicity must be enhanced. This is achieved either by protonating the carbonyl oxygen under acidic conditions (Fischer Esterification) or by converting the hydroxyl group into a better leaving group using a coupling agent (Amide Coupling).[4]
-
Hydroxyl Group Reactivity: The C4-hydroxyl group behaves as a phenol. While it can be alkylated or acylated, these reactions often require harsher conditions or specific protecting group strategies to avoid competing reactions at the carboxylic acid or the ring nitrogen. The protocols described below are optimized to selectively react at the carboxylic acid.
Protocol I: Esterification of the Carboxylic Acid
This protocol describes the synthesis of Methyl 4-hydroxyquinoline-6-carboxylate via Fischer-Speier esterification. This method utilizes a strong acid catalyst in an excess of alcohol, which also serves as the solvent, to drive the reaction towards the ester product.[5]
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer esterification of this compound.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the suspension. Safety Note: This addition is exothermic. Perform in a fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable mobile phase is Dichloromethane:Methanol (9:1).
-
Work-up: Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Neutralization & Precipitation: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases and the pH is neutral (pH ~7-8). The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with deionized water to remove any inorganic salts, followed by a small amount of cold methanol. Dry the product under vacuum to yield Methyl 4-hydroxyquinoline-6-carboxylate.
Protocol II: Amide Coupling of the Carboxylic Acid
This protocol details the synthesis of N-benzyl-4-hydroxyquinoline-6-carboxamide using a modern peptide coupling strategy. It employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, and Hydroxybenzotriazole (HOBt) to form a reactive ester intermediate, which minimizes side reactions and allows the reaction to proceed under mild conditions.[6][7]
Experimental Workflow: EDC/HOBt Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: To the stirred solution, add HOBt (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the active HOBt ester. The formation of this reactive intermediate is crucial for efficient coupling.[6]
-
Amine Addition: Add the desired amine (e.g., Benzylamine, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a beaker of cold water. The product will often precipitate.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid sequentially with water and diethyl ether to remove water-soluble byproducts (like diisopropyl ethyl ammonium salts) and residual DMF.
-
Purification: The crude product can be further purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure amide derivative.
Data Summary and Characterization
Successful derivatization must be confirmed through rigorous analytical characterization.
Typical Reaction Parameters
| Parameter | Protocol I: Esterification | Protocol II: Amide Coupling |
| Starting Acid | This compound | This compound |
| Reagents | Methanol, H₂SO₄ | EDC·HCl, HOBt, DIPEA, Benzylamine |
| Stoichiometry (Acid:Reagent) | 1 : large excess (MeOH), 1 : 0.1 (H₂SO₄) | 1 : 1.2 (EDC), 1 : 1.1 (HOBt), 1 : 1.1 (Amine) |
| Solvent | Methanol | DMF |
| Temperature | 65°C (Reflux) | 0°C to Room Temperature |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 70-90% | 60-85% |
Spectroscopic Validation
-
¹H NMR Spectroscopy:
-
Esterification: The characteristic broad singlet of the carboxylic acid proton (typically >12 ppm) will disappear. A new singlet corresponding to the methyl ester (–OCH₃) protons will appear around 3.9 ppm.
-
Amide Coupling: The carboxylic acid proton signal will disappear. New signals corresponding to the protons of the added amine moiety will appear (e.g., a doublet for the benzylic CH₂ at ~4.5 ppm and a triplet for the amide N-H at ~8-9 ppm for a benzylamide derivative).
-
-
Infrared (IR) Spectroscopy:
-
The broad O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹) will be replaced.
-
Ester: A sharp C=O stretch will appear around 1720-1740 cm⁻¹.
-
Amide: A sharp C=O stretch (Amide I band) will appear around 1630-1680 cm⁻¹, and an N-H bend (Amide II band) will be visible around 1515-1570 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) will correspond to the calculated mass of the expected ester or amide derivative, confirming the successful addition.
References
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
-
Reaction of 4-hydroxyquinoline derivatives 15 with various aromatic aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PMC - PubMed Central. Available at: [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2020). ResearchGate. Available at: [Link]
-
Structure of quinoline derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? (2014). Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC - NIH. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyquinoline-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Hydroxyquinoline-6-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.
The primary and most established route to this class of compounds is the Gould-Jacobs reaction .[1][2][3] This multi-step process, while effective, presents several critical junctures where yields can be compromised. This guide provides a structured, question-and-answer-based approach to address these specific challenges.
Overall Synthetic Workflow: The Gould-Jacobs Reaction
The synthesis proceeds through three principal stages: condensation of an aniline with an activated malonic ester, high-temperature thermal cyclization, and subsequent saponification of the resulting ester to yield the target carboxylic acid.
Caption: General workflow for the Gould-Jacobs synthesis of this compound.
Troubleshooting Guide & Experimental Protocols
This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying causes and actionable protocols for resolution.
Issue 1: Low Yield or No Formation of the Anilidomethylenemalonate Intermediate
Q: My initial condensation reaction between 4-aminobenzoic acid and diethyl ethoxymethylenemalonate (DEEM) is giving a very low yield, or I'm recovering mostly starting material. What's going wrong?
A: This is a frequent challenge that typically points to three areas: incomplete reaction due to suboptimal conditions, reagent stoichiometry, or reagent purity. The condensation is a critical first step that requires driving the equilibrium towards the product.
-
Causality Explained: The reaction is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of DEEM, followed by the elimination of ethanol. For this to proceed efficiently, the temperature must be high enough to facilitate the reaction and drive off the ethanol byproduct, but not so high as to cause degradation. An excess of DEEM can be used to push the reaction to completion according to Le Châtelier's principle.[4]
Solutions & Protocol:
-
Reagent Purity: Ensure the 4-aminobenzoic acid is dry and the DEEM has not hydrolyzed. Use freshly opened or properly stored reagents.
-
Stoichiometry: Use a slight excess of DEEM. While some protocols use DEEM as both reagent and solvent, a 1.5 to 2.0 molar excess relative to the aniline is a good starting point for optimization.[4]
-
Temperature Control: The condensation typically requires heating between 100-140°C.[4][5] Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline starting material is fully consumed.
Experimental Protocol: Optimized Condensation
-
In a round-bottom flask, combine 4-aminobenzoic acid (1.0 equiv) and diethyl ethoxymethylenemalonate (DEEM, 1.5 equiv).
-
Heat the mixture in an oil bath at 120°C for 1-2 hours. If the aniline does not fully dissolve, a minimal amount of a high-boiling solvent like DMF can be added, but it's often run neat.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase), checking for the disappearance of the 4-aminobenzoic acid spot.
-
Once the reaction is complete, allow the mixture to cool slightly. The crude anilidomethylenemalonate intermediate is often a solid or viscous oil and can frequently be used in the next step without extensive purification.
Issue 2: Poor Yield During High-Temperature Thermal Cyclization
Q: I've successfully formed the intermediate, but the subsequent cyclization step results in a low yield of the quinoline product, often with significant charring or degradation.
A: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction.[6] Success hinges almost entirely on achieving and maintaining the correct high temperature, which facilitates the intramolecular 6-electron cyclization.[1] Low yields are typically due to incorrect temperature or inefficient heat transfer.
-
Causality Explained: The cyclization requires a significant activation energy, necessitating temperatures around 250-260°C.[4][7] If the temperature is too low, the reaction will not proceed. If it's too high or maintained for too long, the product can degrade, leading to tar formation.[6] Using a high-boiling, inert solvent is critical; it acts as an efficient heat-transfer medium, ensuring a uniform reaction temperature and preventing localized overheating. Running the reaction neat is often less efficient. Using a solvent like diphenyl ether or Dowtherm A can increase cyclization yields dramatically, in some cases up to 95%.[3]
Solutions & Protocol:
-
Solvent is Key: Do not attempt this reaction neat. Use a high-boiling inert solvent such as diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C).
-
Precise Temperature Control: Use a high-temperature thermometer and a heating mantle with vigorous stirring to ensure even heat distribution. Pre-heating the solvent can ensure the intermediate is added to a system already at the target temperature.
-
Optimize Reaction Time & Temperature: As shown in the table below, there is a delicate balance between temperature and time. Shorter reaction times at slightly higher temperatures can sometimes maximize yield by out-competing the rate of degradation.
Data Table: Effect of Cyclization Conditions on Yield (Data adapted from microwave-assisted synthesis studies, illustrating general principles applicable to conventional heating)[6][7]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Observations |
| 1 | 250 | 10 | Low | Incomplete conversion of intermediate. |
| 2 | 300 | 10 | 28 | Significant product degradation observed.[6] |
| 3 | 250 | 20 | 37 | Improved conversion, some degradation. |
| 4 | 300 | 5 | 47 | Highest yield, minimizing degradation time.[6][7] |
Experimental Protocol: Thermal Cyclization
-
In a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the high-boiling solvent (e.g., diphenyl ether).
-
Heat the solvent to 250-255°C with vigorous stirring.
-
Slowly add the crude anilidomethylenemalonate intermediate from the previous step to the hot solvent.
-
Maintain the temperature for 30-60 minutes. The optimal time should be determined by TLC analysis of quenched aliquots.
-
After completion, remove the heat source and allow the mixture to cool to room temperature.
-
Add a non-polar solvent like hexanes or cyclohexane to precipitate the crude quinoline product and dissolve the high-boiling solvent.[4][7]
-
Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum.
Issue 3: Incomplete Saponification or Unwanted Decarboxylation
Q: During the final hydrolysis step, I'm either not converting all of the ester to the carboxylic acid, or I'm losing my desired carboxyl group at the 6-position.
A: This stage involves two key transformations: the saponification of the ester at the 3-position and its subsequent decarboxylation upon acidification, along with the hydrolysis of the ester at the 6-position (if an ester starting material was used, which is not the case here). The carboxyl group at the 6-position must be preserved.
-
Causality Explained: Saponification is a base-mediated hydrolysis of the ester group.[1][8] It requires a sufficient excess of a strong base (like NaOH) and heat to drive it to completion. The resulting 3-carboxy-4-oxoquinoline intermediate is unstable and readily decarboxylates upon acidification to yield the 4-hydroxyquinoline product.[3] The carboxylic acid at the 6-position, being attached to the aromatic ring, is much more stable. However, extremely harsh conditions (very high temperatures or strongly acidic/basic media for prolonged periods) could potentially lead to its removal.[9]
Solutions & Protocol:
-
Ensure Complete Saponification: Use a sufficient excess of aqueous NaOH (e.g., 3-4 equivalents) and heat the reaction (e.g., reflux) until the solid starting material has completely dissolved and the reaction is shown to be complete by a suitable method (e.g., LC-MS or TLC of an acidified aliquot).
-
Controlled Acidification: After saponification, cool the reaction mixture in an ice bath before slowly acidifying. This controls the exotherm of neutralization and the decarboxylation reaction. Acidify to a pH of around 4-5 to ensure complete precipitation of the product.
Experimental Protocol: Saponification and Isolation
-
Suspend the crude cyclized product in a 10% aqueous solution of sodium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved, forming a clear solution.
-
Cool the reaction mixture in an ice bath to below 10°C.
-
With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~4. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the final this compound product under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is a high-boiling, inert solvent like diphenyl ether necessary for the cyclization step? A: The primary reason is temperature. The intramolecular cyclization has a high activation energy and requires temperatures of ~250°C to proceed efficiently.[3][10] Solvents like diphenyl ether have boiling points in this range, allowing the reaction to be run at a stable, controlled reflux. Furthermore, it acts as an excellent heat transfer medium, preventing localized hot spots that can lead to charring and decomposition of the product.
Q2: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method. For the initial condensation, you monitor the disappearance of the aniline starting material. For the cyclization, you monitor the disappearance of the intermediate. It's crucial to use appropriate solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) and visualization techniques (typically UV light at 254 nm). For the saponification step, taking a small aliquot, acidifying it, extracting with an organic solvent, and running a TLC can confirm the disappearance of the starting ester.
Q3: Are there any modern, milder alternatives to the high-temperature thermal cyclization? A: Yes, microwave-assisted synthesis has emerged as a powerful technique for reactions like the Gould-Jacobs.[6] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields by providing rapid and uniform heating.[6][7] This method allows for quick optimization of temperature and time parameters to maximize product formation while minimizing degradation.[7]
Q4: Does the final product exist as the 4-hydroxy or 4-oxo tautomer? A: The product is named 4-hydroxyquinoline, but it predominantly exists as its keto tautomer, quinolin-4-one.[1][3] This is due to the greater stability of the amide-like functionality within the aromatic system in the 4-oxo form. This is an important structural consideration for characterization and understanding its chemical properties.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025). Optimizing temperature and reaction time for the Gould-Jacobs reaction.
- BenchChem. (2025).
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Wikipedia contributors. (n.d.). Gould–Jacobs reaction. In Wikipedia.
- National Center for Biotechnology Information. (n.d.).
- Károly, T., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- Merck & Co. (n.d.). Gould-Jacobs Reaction.
- PrepChem. (n.d.). Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid.
- Wróbel, M. Z., & Badowska-Rosłonek, K. (2025).
- BenchChem. (2025).
- Lahna, A. (2022).
- Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- BenchChem. (n.d.). 4-Hydroxyquinoline-7-carboxylic Acid | CAS 1150618-22-6.
- BenchChem. (2025). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
- Google Patents. (n.d.).
- Károly, T., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- Price, C. C., & Roberts, R. M. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
- Al-Achi, A., & Gupta, R. (1994). Cyclization reactions leading to beta-hydroxyketo esters. Journal of Pharmaceutical Sciences, 83(1), 76-8.
- Di Cocco, M. E., et al. (n.d.). Hydroxyquinones: Synthesis and Reactivity. MDPI.
- Allen, A. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
- Ghorai, M. K., et al. (2011).
- Wiley, R. H., & Tyson, F. T. (n.d.). Copper-quinoline decarboxylation. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). 4-hydroxy-6-nitroquinoline-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid.
- Wróbel, M. Z., & Badowska-Rosłonek, K. (2025).
- ChemicalBook. (n.d.). This compound.
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
- Al-Ostoot, F. H., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Kim, H. J., et al. (2025). Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"4-Hydroxyquinoline-6-carboxylic acid solubility issues in common solvents"
Technical Support Center: 4-Hydroxyquinoline-6-carboxylic acid
Introduction: Understanding the Solubility Profile of this compound
This compound is a multifunctional heterocyclic compound of significant interest in chemical synthesis and drug discovery. Its structure, featuring a quinoline core, a hydroxyl group, and a carboxylic acid moiety, presents a unique and often challenging solubility profile. The molecule's ability to act as both a weak acid (due to the carboxylic and hydroxyl groups) and a weak base (due to the quinoline nitrogen) makes its solubility highly dependent on the surrounding chemical environment, particularly pH. Furthermore, the planar aromatic structure contributes to strong crystal lattice energy, which can hinder dissolution in many common solvents.
This guide provides a structured, in-depth approach to understanding and overcoming the solubility issues associated with this compound. It is designed for researchers and drug development professionals to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the general solubility of this compound in common laboratory solvents?
The solubility of this compound is dictated by the principle of "like dissolves like," but with important nuances due to its multiple functional groups. Its intrinsic solubility in neutral aqueous and non-polar organic solvents is low. However, it shows good solubility in polar aprotic solvents and in aqueous solutions where its acidic or basic groups can be ionized.
Causality: The polar carboxylic acid and hydroxyl groups require polar solvents for interaction, while the large, nonpolar quinoline ring system limits solubility in water. Polar aprotic solvents like DMSO and DMF are effective as they are strong hydrogen bond acceptors and can disrupt the compound's crystal lattice.
Data Summary: Qualitative Solubility at Room Temperature
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Water (Neutral, pH ~7) | Very Poor / Insoluble | The molecule is in its neutral, least soluble form. Strong intermolecular hydrogen bonding in the solid state is not overcome by water.[1][2] |
| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | The quinoline nitrogen is protonated, forming a more polar and soluble cationic salt. | |
| Aqueous Base (e.g., 0.1 M NaOH) | Soluble | The carboxylic acid and hydroxyl groups are deprotonated, forming a more polar and soluble anionic salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Excellent hydrogen bond acceptor, effectively solvates the molecule.[3] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, effectively solvates polar functional groups.[4] | |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Can act as both H-bond donor and acceptor, but less effective at disrupting the crystal lattice than DMSO/DMF. |
| Ethers | Diethyl Ether, THF | Insoluble | Insufficient polarity to interact with the -COOH and -OH groups.[5] |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Non-polar nature is incompatible with the compound's functional groups.[5] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Lacks any polarity for effective solvation. |
FAQ 2: My compound won't dissolve in water or buffer. What is the most effective strategy?
This is the most common issue encountered. The insolubility in neutral aqueous media is due to the molecule's non-ionized state. The most robust strategy is to modulate the pH to ionize the molecule, thereby dramatically increasing its aqueous solubility.
Causality: Ionization introduces a formal charge, making the molecule significantly more polar and enhancing its interaction with polar water molecules. At low pH, the basic nitrogen on the quinoline ring is protonated. At high pH, the acidic proton of the carboxylic acid is removed.
Caption: pH-dependent ionization and its impact on aqueous solubility.
Experimental Protocol 1: Dissolution in Basic Aqueous Solution
This method is often preferred as it avoids strongly acidic conditions which could be harsh on other experimental components.
-
Weigh Compound: Accurately weigh the desired amount of this compound and place it in a suitable vessel.
-
Add Water: Add a portion of the final desired volume of purified water (e.g., 80%). The compound will likely remain as a suspension.
-
Titrate with Base: While stirring vigorously, add a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise.
-
Monitor Dissolution: Continue adding the base until the solid material completely dissolves and the solution becomes clear. A pH above 9 is typically sufficient.
-
Adjust to Final Volume: Once dissolved, add the remaining water to reach the final target concentration.
-
Final pH Check (Optional): Check the final pH. If necessary for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops into the neutral range.
Experimental Protocol 2: Dissolution in Acidic Aqueous Solution
-
Weigh Compound: Accurately weigh the compound into a suitable vessel.
-
Add Water: Add approximately 80% of the final desired volume of purified water.
-
Titrate with Acid: While stirring, add 1 M hydrochloric acid (HCl) dropwise.
-
Monitor Dissolution: Continue adding acid until the solid fully dissolves. A pH below 4 is typically required.
-
Adjust to Final Volume: Bring the solution to the final volume with purified water.
FAQ 3: The compound is poorly soluble in my desired organic solvent. How can I improve this?
While solubility in non-polar organic solvents is fundamentally limited, dissolution in polar organic solvents like alcohols can be enhanced using physical methods or co-solvents.
Causality: Physical methods like heating and sonication provide the energy needed to overcome the activation energy barrier for dissolution and break apart the crystal lattice.[6] Co-solvents work by modifying the overall polarity of the solvent system to be more favorable for the solute.[7][8]
Caption: Troubleshooting workflow for dissolution in organic solvents.
Experimental Protocol 3: Enhancing Solubility with Co-solvents and Physical Methods
-
Initial Suspension: Suspend the compound in the primary organic solvent (e.g., ethanol).
-
Apply Energy: Place the vessel in a warm water bath (40-60°C) and/or sonicate for 10-15 minutes. Use a sealed container to prevent solvent evaporation.[6]
-
Assess Solubility: Check for dissolution. If the compound remains insoluble, proceed to the next step.
-
Introduce Co-solvent: Add a small volume (e.g., 1-5% of the total volume) of a stronger, miscible solvent like DMSO.
-
Repeat Energy Application: Re-apply heat or sonication.
-
Iterate: If necessary, repeat steps 4 and 5, adding small increments of the co-solvent until a clear solution is achieved. Be mindful of the final concentration of the co-solvent, as it may impact downstream applications.
FAQ 4: My compound, dissolved in DMSO, precipitates when added to my aqueous buffer. How can I fix this?
This is a classic problem known as "antisolvent precipitation." It occurs when a concentrated stock solution in a good solvent (like DMSO) is diluted into a poor solvent (like a neutral aqueous buffer).[8] The DMSO concentration is no longer high enough to keep the compound in solution.
Troubleshooting Guide: Precipitation Upon Dilution
| Problem | Probable Cause | Recommended Solution |
| Immediate, heavy precipitation | Final DMSO concentration is too low AND the final buffer pH is in the compound's insoluble range (pH ~5-8). | 1. pH Adjustment (Primary Solution): Adjust the pH of your final aqueous buffer to be >9 or <4 before adding the compound stock. This ensures the compound is diluted into an environment where its ionized, soluble form is favored. |
| 2. Increase Co-solvent: If pH adjustment is not possible, increase the final percentage of the organic co-solvent in the aqueous solution. Test the tolerance of your assay for solvents like DMSO or ethanol. | ||
| Cloudiness or slow precipitation over time | The solution is supersaturated. The final concentration is above the compound's thermodynamic solubility limit under those specific buffer/co-solvent conditions. | 1. Lower Final Concentration: Reduce the target final concentration of your compound in the aqueous medium. |
| 2. Use a different co-solvent: Sometimes, co-solvents like PEG or propylene glycol can help stabilize the compound better than DMSO upon dilution.[8] |
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | PubChem[9][10] |
| Molecular Weight | 189.17 g/mol | PubChem[10] |
| IUPAC Name | 4-oxo-1H-quinoline-6-carboxylic acid | PubChem[9] |
| Alternate Name | This compound | PubChem[9] |
| Predicted XlogP | 0.1 - 1.4 | PubChem[9][10] |
| Key Feature | Tautomerism: Exists in equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The quinolone form is often predominant. | General Chemistry |
References
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019-06-30). Journal of Applied Pharmaceutical Research. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 838027. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011-05-28). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Quinoline-4-carboxylic acid. Solubility of Things. [Link]
-
PubChem Compound Summary for CID 49758095, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 71363454, 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Quora. [Link]
-
carboxylic acid solubility + TLC. Reddit. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS One, 11(1), e0145458. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyquinoline-6-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydroxyquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, which is a cornerstone for accessing a variety of important chemical scaffolds.
Core Synthetic Pathway: The Gould-Jacobs Approach
The most reliable and commonly employed route for synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[1] This pathway involves three key stages: the initial condensation of an aniline with an activated malonic ester derivative, a high-temperature thermal cyclization, and a final hydrolysis step. For the target molecule, this compound, the synthesis logically starts from 4-aminobenzoic acid.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is such a high temperature required for the cyclization step?
A1: The thermal cyclization is an intramolecular electrocyclization reaction.[2] This step requires significant thermal energy to overcome the activation barrier for the formation of the new heterocyclic ring. Temperatures typically need to exceed 250 °C to achieve an efficient reaction rate.[1][3] Below this threshold, the reaction is often sluggish or stalls completely at the intermediate stage.[4]
Q2: What is "Dowtherm A" and why is it recommended as a solvent?
A2: Dowtherm A is a high-boiling, thermally stable heat transfer fluid composed of a eutectic mixture of diphenyl oxide and biphenyl.[5] It is an ideal solvent for this reaction for several reasons:
-
High Boiling Point: It boils at 257 °C, allowing the reaction to be conducted at the required high temperatures under atmospheric pressure.[6]
-
Thermal Stability: It is stable up to 400 °C, preventing solvent decomposition that could contaminate the product.[7]
-
Inertness: It is chemically inert and does not participate in the reaction. Using an inert, high-boiling solvent like Dowtherm A has been shown to increase cyclization yields to as high as 95% in many cases.[1]
Q3: Can microwave irradiation be used instead of conventional heating?
A3: Yes, microwave-assisted synthesis is an excellent alternative. It allows for rapid and uniform heating to the target temperature, which can dramatically shorten reaction times and often improves yields by minimizing the formation of degradation byproducts like tar.[2][4] Precise temperature control in a microwave reactor can be key to finding the optimal balance between efficient cyclization and thermal decomposition.
Q4: My starting material is 4-aminobenzoic acid. Will the carboxylic acid group interfere with the reaction?
A4: The carboxylic acid group on the aniline starting material is generally robust enough to withstand the initial condensation. However, during the high-temperature cyclization, there is a risk of side reactions. The primary concern is ensuring that the final product retains this group. The Gould-Jacobs reaction proceeds through an intermediate ester (at the 3-position), which is then hydrolyzed. The 6-position carboxylic acid should remain intact throughout, but careful optimization is required to prevent any potential decarboxylation under the harsh thermal conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Cyclized Product
The reaction appears to stall after the formation of the anilidomethylenemalonate intermediate, with little to no quinoline product observed via TLC or LC-MS.
| Potential Cause | Scientific Explanation | Suggested Solution |
| Insufficient Temperature | The thermal cyclization has a high activation energy. If the temperature of the reaction medium does not reach the required threshold (typically >250 °C), the rate of cyclization will be negligible.[3][4] | Action: Carefully measure the internal temperature of the reaction mixture, not the heating mantle setting. Ensure it reaches and maintains 250-260 °C. Use a high-boiling solvent like Dowtherm A or diphenyl ether to achieve this temperature uniformly.[2] |
| Short Reaction Time | Even at the correct temperature, the reaction requires a certain amount of time to go to completion. | Action: Optimize the reaction time. Monitor the reaction's progress by taking aliquots every 15-30 minutes and analyzing them by TLC to determine when the consumption of the intermediate has plateaued. |
| Reaction Run Neat (No Solvent) | Heating the solid intermediate without a solvent can lead to poor heat transfer, localized overheating, and charring, resulting in decomposition rather than clean cyclization. | Action: Always use a high-boiling, inert solvent. This ensures even heat distribution and can dramatically improve yields.[1] |
Issue 2: Significant Tar Formation / Product Decomposition
The reaction mixture turns into a dark, viscous, or solid tar, making product isolation difficult and significantly lowering the yield.
| Potential Cause | Scientific Explanation | Suggested Solution |
| Excessive Temperature | While high temperature is necessary, exceeding the optimal range can cause the starting materials and the desired product to decompose and polymerize.[8] | Action: Reduce the reaction temperature in 10 °C increments to find the optimal point where cyclization occurs efficiently without significant degradation. A typical upper limit is around 260-270 °C. |
| Prolonged Reaction Time | Leaving the reaction at high temperatures for too long, even within the optimal range, can lead to the gradual degradation of the product. | Action: Monitor the reaction closely using TLC. Once the intermediate is consumed, cool the reaction down to prevent further decomposition. Do not leave it heating unnecessarily.[4] |
| Presence of Oxygen | Oxidative side reactions can contribute to polymerization and tar formation at high temperatures. | Action: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
Issue 3: Difficulty in Product Isolation from High-Boiling Solvent
After the reaction, isolating the solid product from the solvent (e.g., Dowtherm A) is challenging.
| Potential Cause | Scientific Explanation | Suggested Solution |
| Product Solubility | The product may have some solubility in the hot reaction solvent, preventing it from precipitating upon cooling. | Action: After cooling the reaction mixture to room temperature, add a large volume of a non-polar hydrocarbon solvent like hexanes or cyclohexane.[2][3] The desired quinoline product is typically insoluble in these solvents and will precipitate, while the Dowtherm A remains dissolved. |
| Insufficient Washing | Residual high-boiling solvent can remain trapped in the filtered product, leading to an oily solid and inaccurate yield calculations. | Action: Wash the filtered solid thoroughly with copious amounts of the non-polar solvent (hexanes/cyclohexane) to completely remove any residual high-boiling solvent. Dry the product under high vacuum. |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low-yield cyclization reactions.
Detailed Experimental Protocols
Safety Note: These reactions involve very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
Protocol 1: Synthesis of Diethyl 2-((4-carboxyphenylamino)methylene)malonate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1.0 equiv.) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv.).
-
Solvent Addition: Add ethanol as a solvent (approx. 3-5 mL per gram of aniline).
-
Condensation: Stir the mixture at reflux for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the 4-aminobenzoic acid.
-
Isolation: Cool the reaction mixture to room temperature. The intermediate product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash it with cold ethanol. Dry the intermediate under vacuum. It can often be used in the next step without further purification.
Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-6-ethoxycarbonylquinoline-3-carboxylate
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add the anilidomethylenemalonate intermediate from Protocol 1.
-
Solvent Addition: Add a sufficient volume of Dowtherm A to create a stirrable slurry (typically 4-5 mL per gram of intermediate).
-
Heating: Heat the mixture with vigorous stirring to 250-260 °C. Use a heating mantle with a sand bath for uniform heat distribution.
-
Reaction: Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC (if possible, by taking small, cooled aliquots) to track the disappearance of the starting material.
-
Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. Carefully add 4-5 volumes of hexanes or cyclohexane with stirring. This will cause the product to precipitate.
-
Isolation: Filter the precipitated solid and wash it extensively with hexanes to remove all traces of Dowtherm A. Dry the solid product under high vacuum.
Protocol 3: Saponification and Isolation of this compound
-
Hydrolysis: Suspend the crude ester from Protocol 2 in a 10% aqueous sodium hydroxide solution (using a molar excess of NaOH). Heat the mixture to reflux (approx. 100 °C) for 2-4 hours, or until the solid has completely dissolved, indicating the formation of the soluble disodium salt.[9]
-
Cooling: Cool the resulting clear solution in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3). The final product, this compound, will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash it with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Drying: Dry the final product under vacuum to a constant weight. The purity can be checked by NMR and LC-MS.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. thermalfluidproducts.com [thermalfluidproducts.com]
- 6. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 7. chempoint.com [chempoint.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iipseries.org [iipseries.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DOWTHERM A Synthetic Organic Heat Transfer Fluid 55 Gallon Drum [thermalfluidshub.com]
Technical Support Center: Purification of 4-Hydroxyquinoline-6-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 4-Hydroxyquinoline-6-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this molecule. Our guidance is structured to address practical, real-world experimental issues, explaining the scientific causality behind each recommendation to ensure robust and reproducible outcomes.
Introduction: The Purification Challenge
This compound (C₁₀H₇NO₃, MW: 189.17 g/mol ) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its purification, however, is frequently challenging due to its unique physicochemical properties. The molecule possesses both a weakly acidic phenolic hydroxyl group and a carboxylic acid group, making it amphoteric.[1][3] This, combined with a rigid, planar structure conducive to strong intermolecular hydrogen bonding and π-stacking, results in poor solubility in many common organic solvents and a high melting point.[4][5]
This guide is designed to navigate these challenges, providing a logical framework for troubleshooting common issues and selecting the appropriate purification strategy.
Section 1: Understanding the Molecule - Core Physicochemical Properties
A successful purification strategy begins with a firm understanding of the molecule's properties. The interplay between the hydroxyl and carboxylic acid functional groups is central to its behavior.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₇NO₃ | - |
| Molecular Weight | 189.17 g/mol | [2][3][4] |
| Physical Form | Solid | [1] |
| pKa (Predicted) | ~3.17 ± 0.30 (Carboxylic Acid) | The carboxylic acid is readily deprotonated. The molecule will be anionic and highly soluble in aqueous bases (pH > 5).[4] |
| Hydrogen Bond Donors | 2 (Hydroxyl and Carboxylic Acid) | [4] |
| Hydrogen Bond Acceptors | 4 (N, O in Hydroxyl, 2 O in Carboxylic Acid) | [4] |
| Solubility Profile | - Poorly soluble in water and nonpolar organic solvents. - Soluble in polar aprotic solvents (e.g., DMF, DMSO).[1][6] - Soluble in aqueous alkaline solutions (e.g., NaOH, NaHCO₃, K₂CO₃) due to salt formation.[1] | The significant number of H-bond donors/acceptors leads to strong crystal lattice energy, explaining the poor solubility in many solvents. The pH-dependent solubility is the most powerful tool for selective purification via precipitation.[7] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: My crude product is a solid that won't dissolve in standard recrystallization solvents like ethanol or ethyl acetate. How can I get it into solution?
Answer: This is the most common challenge and stems directly from the molecule's strong intermolecular forces. Standard organic solvents are often ineffective. The most reliable method is to exploit the compound's acidic nature.
Causality: The carboxylic acid group is the key. By treating the crude solid with an aqueous basic solution (e.g., 1M NaOH, NaHCO₃, or K₂CO₃), you deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt. This disrupts the crystal lattice and brings the molecule into the aqueous phase. Most non-acidic organic impurities will remain insoluble and can be removed by filtration.
Recommended Actions:
-
Suspend your crude material in water.
-
Slowly add a 1M aqueous solution of a base (NaOH is common) dropwise while stirring until the solid completely dissolves. Avoid using a large excess of base.
-
If a precipitate remains (likely non-acidic impurities), filter the basic solution to remove it.
-
The dissolved, partially purified sodium salt of your compound is now in the filtrate, ready for re-precipitation (see Protocol 1).
Q2: My initial purity check by HPLC shows multiple peaks. What are the likely impurities from the synthesis?
Answer: The identity of impurities is highly dependent on the synthetic route used. However, for common syntheses of quinoline cores like the Doebner or Pfitzinger reactions, several classes of impurities are common.[8]
Likely Impurities & Their Origin:
-
Unreacted Starting Materials: For example, the aniline or isatin derivative used in the initial condensation step.
-
Reaction Intermediates: Incomplete cyclization can leave linear intermediates in the crude mixture.
-
Regioisomers: If the aniline precursor has multiple substitution patterns available for cyclization, you may form other isomers (e.g., 4-Hydroxyquinoline-8-carboxylic acid). These are often the most difficult to remove due to their similar chemical properties.
-
By-products from Side Reactions: High reaction temperatures can lead to decarboxylation or other degradation products.[9]
Troubleshooting Strategy:
-
Analyze: If possible, obtain a mass spectrum of the major impurity peaks to hypothesize their structure.
-
Exploit Chemical Differences:
-
Starting Materials: Unreacted anilines may be more soluble in organic solvents or have different basicity, allowing for removal via a liquid-liquid extraction.
-
Regioisomers: These are often best separated by high-resolution techniques like preparative HPLC, as their solubility and pKa values are typically very similar.[10]
-
Q3: I want to avoid chromatography. What is the best non-chromatographic method for purification?
Answer: pH-mediated precipitation (often called acid-base purification) is the most effective non-chromatographic method for this compound. It directly leverages the carboxylic acid functionality for selective isolation.
The Principle: As explained in Q1, you first dissolve the crude material in an aqueous base to form the soluble salt, allowing for the removal of neutral/basic impurities. Then, by carefully re-acidifying the filtered solution, you protonate the carboxylate, causing the desired, now water-insoluble, this compound to precipitate out, leaving behind any highly acidic or base-soluble impurities in the solution.
A detailed step-by-step guide is provided in Protocol 1 . A patent for a similar compound, 4-hydroxy-6-chloroquinoline, describes a nearly identical process of dissolving in NaOH and re-precipitating with acetic acid to a pH of approximately 6.[11]
Q4: My attempt at purification by pH-mediated precipitation resulted in a gummy solid or very low recovery. What could have gone wrong?
Answer: This is a common issue. Success depends on careful control of pH, temperature, and concentration.
| Problem | Likely Cause(s) | Recommended Solution |
| Gummy/Oily Precipitate | 1. Rate of Acidification: Adding the acid too quickly creates localized areas of high supersaturation, leading to amorphous oiling out rather than crystalline precipitation. 2. Temperature: Precipitating from a warm solution can sometimes lead to oiling. | 1. Slow Down: Add the acid dropwise with vigorous stirring. 2. Control Temperature: Cool the basic solution in an ice bath before and during acidification. 3. Add Seeding Crystals: If you have a small amount of pure material, add a speck to the solution to encourage crystallization. |
| Low Recovery | 1. Incorrect Final pH: Over-acidifying the solution (e.g., to pH < 2) can cause some re-solubilization of the amphoteric compound. The isoelectric point (point of minimum solubility) is crucial. 2. Incomplete Precipitation: The solution may not have been given enough time to fully precipitate, especially if cold. 3. Material Loss: Some product may have been lost if insoluble impurities were not washed sufficiently after the initial filtration. | 1. Target the Right pH: Use a pH meter and acidify slowly. For many quinoline carboxylic acids, a final pH of 4-6 is optimal.[11] 2. Allow Time: After reaching the target pH, continue stirring the slurry in an ice bath for at least 30-60 minutes to maximize crystal growth. 3. Wash Carefully: Wash the filtered solid with cold deionized water to remove trapped salts, followed by a non-polar solvent like hexane or ether to aid drying. |
| Product Still Impure | 1. Co-precipitation: Impurities with similar pKa values may precipitate along with your product. 2. Trapped Impurities: Rapid precipitation can trap soluble impurities within the crystal lattice. | 1. Repeat the Process: A second cycle of dissolving in base and re-precipitating can significantly improve purity. 2. Solvent Trituration: After precipitation, stir/slurry the filtered solid in a solvent in which the impurities are soluble but your product is not (e.g., hot ethanol, acetonitrile). |
Q5: My product is still not pure enough (>99%) after recrystallization. When is preparative HPLC the right choice?
Answer: Preparative HPLC is the gold standard for achieving high purity, especially when dealing with difficult-to-remove impurities like regioisomers.
Choose Preparative HPLC When:
-
High Purity is Required: For applications like drug development, reference standard preparation, or sensitive biological assays, purity >99% is often mandatory.
-
Impurities are Structurally Similar: If impurities have very similar solubility profiles and pKa values (e.g., isomers), selective precipitation is unlikely to succeed.
-
Small Scale: For quantities ranging from milligrams to a few grams, preparative HPLC is highly efficient.[10]
Reversed-phase HPLC (RP-HPLC) is the most common technique. A C18 column with a water/acetonitrile mobile phase gradient containing an acid modifier (like formic acid or TFA) is a typical starting point.[10] A detailed protocol is provided in Section 3 .
Q6: How do I properly characterize my final product to confirm purity and identity?
Answer: A combination of techniques is required for full validation.
-
Purity Assessment:
-
Analytical HPLC-UV: This is the primary method. A pure sample should show a single major peak (typically >98% by area integration) at a specific detection wavelength (e.g., 325 nm for similar quinoline systems).[10]
-
Melting Point: A sharp melting point range is a good indicator of purity. Impurities tend to depress and broaden the melting range.
-
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure. The observed shifts, splitting patterns, and integrations should match the expected structure of this compound.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound.
-
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by pH-Mediated Precipitation
This protocol is ideal for purifying gram-scale quantities of crude material with an initial purity of 70-90%.
Materials:
-
Crude this compound
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH)
-
Deionized Water
-
Methanol (or Ethanol)
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In a suitable beaker, suspend the crude solid (e.g., 5.0 g) in deionized water (e.g., 100 mL).
-
Basification: While stirring, add 1M NaOH dropwise until all the solid dissolves completely. The solution should become clear. Note the volume of base added.
-
Filtration of Insolubles: If any solid impurities remain, filter the solution through a medium-porosity filter paper to remove them. Wash the filter cake with a small amount of dilute NaOH solution to recover any trapped product.
-
Acidification: Cool the clear filtrate in an ice bath. While stirring vigorously, add 1M HCl or 1M Acetic Acid dropwise. Monitor the pH continuously.
-
Precipitation: A white or off-white precipitate will begin to form. Continue adding acid slowly until the pH of the slurry reaches approximately 4-5. This is the region of minimum solubility.
-
Digestion: Continue stirring the cold slurry for an additional 30-60 minutes to allow for complete precipitation and crystal growth.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
Cold deionized water (2-3 times) to remove inorganic salts.
-
A small amount of cold methanol or ethanol to remove residual water and any highly nonpolar impurities.
-
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.
-
Validation: Check the purity of the dried product by analytical HPLC and measure its melting point.
Protocol 2: High-Purity Purification by Preparative RP-HPLC
This protocol is adapted from established methods for quinoline carboxylic acids and is suitable for achieving >99% purity on a milligram to low-gram scale.[10]
Materials:
-
Partially purified this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Methanol (for sample dissolution)
Instrumentation & Columns:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of methanol or DMF to a concentration of ~20-50 mg/mL. Ensure it is fully dissolved. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the retention time of the product and optimal gradient. A typical scouting gradient might be 10-90% B over 15 minutes.
-
Preparative HPLC Run:
-
Equilibration: Equilibrate the preparative column with a mixture of Mobile Phase A and B (e.g., 90% A, 10% B) for at least 5 column volumes.
-
Injection: Inject the filtered sample solution.
-
Gradient: Run a scaled-up version of the optimized analytical gradient. A shallow gradient around the elution time of your compound will provide the best resolution.
-
Example Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B (linear gradient)
-
25-27 min: 60% to 90% B (wash)
-
27-30 min: 90% B (hold)
-
30-35 min: Re-equilibrate at 20% B
-
-
Detection: Monitor the elution at a suitable wavelength (e.g., 325 nm).[10]
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with an organic solvent (after adjusting pH if necessary) to obtain the final solid product.
-
-
Validation: Analyze the purity of the final, isolated solid by analytical HPLC.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Diagram 2: pH-Mediated Precipitation Workflow
Caption: Workflow for purification by pH-mediated precipitation.
References
- BenchChem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.
- Baumann, U., et al. (n.d.). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. PubMed.
- Guidechem. (n.d.). This compound 1065092-81-0 wiki.
- Surrey, A. R. (1951). U.S. Patent No. 2,558,211. Google Patents.
- Synthachem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1.
- Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1.
- BenchChem. (n.d.). 4-Hydroxyquinoline-7-carboxylic Acid | CAS 1150618-22-6.
- Li, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- Furuya, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid.
- Sriramchem. (n.d.). 2-hydroxyquinoline-4-carboxylic acid.
- Sausins, A., et al. (1972). U.S. Patent No. 3,691,171. Google Patents.
- Lahna, A., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Revues Scientifiques Marocaines.
Sources
- 1. synthachem.com [synthachem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Hydroxyquinoline-6-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyquinoline-6-carboxylic acid. It is designed to be a practical resource for troubleshooting common side reactions and optimizing experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction. This method involves the condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, which is then cyclized at high temperatures. Subsequent hydrolysis of the resulting ester yields the desired product. While robust, this synthetic route is not without its challenges, and a thorough understanding of potential side reactions is crucial for successful and reproducible synthesis.
This guide will delve into the intricacies of this reaction, offering solutions to common problems and providing a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the Gould-Jacobs synthesis of this specific molecule can stem from several factors, primarily related to the cyclization step and the nature of the starting material, 4-aminobenzoic acid.
-
Incomplete Cyclization: The electron-withdrawing nature of the carboxylic acid group on the aniline starting material can deactivate the aromatic ring, making the electrophilic aromatic substitution required for cyclization less favorable than with electron-donating anilines.[1] This often necessitates harsh reaction conditions.
-
Troubleshooting:
-
Optimize Reaction Temperature and Time: The thermal cyclization requires high temperatures, typically in the range of 250-300 °C.[2] It is crucial to carefully control and potentially increase the temperature to drive the reaction to completion. However, prolonged heating at excessively high temperatures can lead to degradation. A systematic study of reaction time at a given temperature is recommended to find the optimal balance.
-
Choice of High-Boiling Solvent: The use of a high-boiling point solvent like diphenyl ether or Dowtherm is common for this reaction to achieve the necessary temperatures.[3] The choice of solvent can influence the reaction rate and should be considered.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields of Gould-Jacobs products by allowing for rapid heating to high temperatures.[4]
-
-
-
Suboptimal pH during Workup: The product is amphoteric, possessing both a carboxylic acid and a phenolic hydroxyl group. Its solubility is highly pH-dependent.
-
Troubleshooting:
-
During workup, after hydrolysis of the ester, the product is typically precipitated by adjusting the pH of the solution. It is essential to carefully adjust the pH to the isoelectric point of the molecule to ensure maximum precipitation and isolation. This is often achieved by acidification with an acid like HCl to a pH of around 4.[5]
-
-
Issue 2: Presence of Unreacted Starting Materials or Intermediates
Question: My final product is contaminated with unreacted 4-aminobenzoic acid and the intermediate, diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate. How can I remove these?
Answer: The presence of starting materials or the intermediate in the final product indicates incomplete reaction, which can be due to the reasons mentioned in Issue 1.
-
Purification Strategies:
-
pH-Based Extraction: The difference in acidity between the starting material, intermediate, and the final product can be exploited for purification.
-
Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). This compound will dissolve due to the acidity of both the carboxylic acid and the phenolic hydroxyl group.
-
Unreacted 4-aminobenzoic acid will also dissolve. The less acidic intermediate may be less soluble.
-
Filter to remove any insoluble impurities.
-
Carefully re-precipitate the desired product by adjusting the pH with acid. The product should precipitate at a specific pH range, allowing for separation from more or less acidic impurities.
-
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful purification technique.
-
Solvent Selection: Solvents such as ethanol, methanol, or mixtures containing water are often used for the recrystallization of quinoline carboxylic acids.[6] The ideal solvent system should provide good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain either soluble or insoluble at all temperatures.
-
-
Issue 3: Formation of Isomeric Byproducts
Question: I am concerned about the formation of the isomeric 4-hydroxyquinoline-8-carboxylic acid. How can I be sure I have the correct isomer?
Answer: The Gould-Jacobs reaction can potentially yield a mixture of isomers when using a meta-substituted aniline. However, with 4-aminobenzoic acid (a para-substituted aniline), the cyclization can theoretically occur at either of the two ortho positions to the amino group. In this case, both positions are equivalent (positions 3 and 5 of the aniline ring), leading to the formation of a single quinoline regioisomer, the 6-carboxylic acid derivative. Therefore, the formation of the 8-carboxylic acid isomer is not expected from this starting material.
-
Confirmation of Structure: Standard analytical techniques can confirm the structure of the product:
-
NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the quinoline ring will give a characteristic set of signals in the NMR spectrum.
-
Mass Spectrometry: Will confirm the molecular weight of the product.
-
Issue 4: Decarboxylation of the Product
Question: I am observing a byproduct that I suspect is 4-hydroxyquinoline. Is decarboxylation a common side reaction?
Answer: Yes, decarboxylation is a known side reaction in the synthesis of quinoline carboxylic acids, especially under the high temperatures employed in the Gould-Jacobs cyclization.[1] The carboxylic acid group at the 6-position can be lost as carbon dioxide.
-
Mechanism of Decarboxylation: The high temperatures used for cyclization can provide sufficient energy to induce decarboxylation of the aromatic carboxylic acid.
-
Mitigation Strategies:
-
Minimize Reaction Time at High Temperature: Once the cyclization is complete, it is advisable to cool the reaction mixture to prevent further side reactions like decarboxylation.[2]
-
Post-Synthesis Purification: If decarboxylation occurs, the resulting 4-hydroxyquinoline can be separated from the desired carboxylic acid product through:
-
Acid-Base Extraction: 4-Hydroxyquinoline is less acidic than this compound. By carefully controlling the pH during extraction, a separation can be achieved. For instance, using a weak base like sodium bicarbonate may selectively dissolve the carboxylic acid, leaving the less acidic 4-hydroxyquinoline in the organic phase or as a solid.
-
Chromatography: Column chromatography can be effective in separating the two compounds based on their differing polarities.
-
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate (Intermediate)
-
In a round-bottom flask, combine 4-aminobenzoic acid and a slight excess of diethyl ethoxymethylenemalonate (DEEMM).
-
Heat the mixture, with stirring, at a temperature of 100-120 °C.
-
The reaction progress can be monitored by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture. The product may crystallize upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Cyclization to Ethyl 4-hydroxyquinoline-6-carboxylate
-
Place the purified intermediate from Protocol 1 in a flask containing a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 250-260 °C) with vigorous stirring.
-
Maintain this temperature for the optimized reaction time (e.g., 15-30 minutes).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
Protocol 3: Hydrolysis to this compound
-
Suspend the crude ethyl 4-hydroxyquinoline-6-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux with stirring until the hydrolysis is complete (typically 1-2 hours), as indicated by the complete dissolution of the solid.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with an acid (e.g., 2M HCl) to a pH of approximately 4.
-
The desired this compound will precipitate as a solid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.[6]
Data Summary
| Parameter | Recommended Condition | Potential Issues |
| Cyclization Temperature | 250-300 °C | Too low: Incomplete reaction. Too high/prolonged: Decarboxylation, decomposition. |
| Reaction Time (Cyclization) | 15-60 minutes | Too short: Incomplete reaction. Too long: Increased side products. |
| Workup pH | ~4 | Incorrect pH: Incomplete precipitation and loss of product. |
Visualizations
Gould-Jacobs Reaction Workflow
Caption: A logic diagram for troubleshooting common issues in the synthesis.
References
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Szatmári, I., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4286.
-
Merck. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
- Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
- Massoud, M. A., et al. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Heterocyclic Chemistry, 54(1), 349-357.
- Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3485.
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 57(21), 8840-8857.
- Kappe, C. O. (1993).
-
ResearchGate. (n.d.). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
Sources
Technical Support Center: A Guide to the Solution Stability of 4-Hydroxyquinoline-6-carboxylic acid
Welcome to the technical support guide for 4-Hydroxyquinoline-6-carboxylic acid (CAS 1065092-81-0). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Inconsistent experimental results can often be traced back to compound integrity. This guide provides in-depth, experience-driven answers and protocols to help you ensure the reliability and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs) - Immediate Troubleshooting
This section addresses the most common issues encountered during the handling of this compound solutions.
Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this and is it still usable?
A: Discoloration is a primary indicator of compound degradation.[1] This is most commonly caused by two factors:
-
Photodegradation: The quinoline ring system is known to be photosensitive. Exposure to ambient or UV light can trigger degradation pathways, forming colored byproducts.[1][2]
-
Oxidation: The quinoline structure is susceptible to oxidation from atmospheric oxygen or trace metal ion contaminants, which can also lead to colored impurities.[2][3]
A discolored solution has compromised integrity and should not be used for quantitative experiments or sensitive biological assays, as the observed activity may not be attributable to the parent compound. It is highly recommended to discard the solution and prepare a fresh batch.[1]
Q2: I am observing a gradual loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
A: Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation in solution.[1] The stability of quinoline derivatives can be influenced by multiple factors including pH, temperature, and light.[1] For sensitive and critical experiments, always prepare solutions fresh from solid material. If using a stock solution, its stability under your specific storage conditions should be validated.[1] Repeated freeze-thaw cycles should also be avoided as they can accelerate degradation for some compounds.[1]
Q3: My compound is precipitating out of my aqueous buffer. How can I resolve this?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen solvent system. The solubility of this compound is highly dependent on pH due to its carboxylic acid and phenolic hydroxyl groups.
-
Check the pH: The compound's charge state changes with pH. In acidic solutions (below its pKa of ~3.17), the carboxylic acid will be protonated, reducing aqueous solubility.[4] Conversely, at very high pH, the phenolic hydroxyl group will deprotonate. Try adjusting the pH of your buffer to a range where the molecule is in its more soluble, ionized form (e.g., pH 7.4).
-
Consider a Co-solvent: If adjusting the pH is not an option for your experiment, consider preparing a concentrated stock in an appropriate organic solvent (like DMSO or DMF) and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration in your assay.[2]
Q4: What are the recommended storage conditions for solid this compound and its stock solutions?
A: Proper storage is critical to preserving the compound's integrity.
-
Solid Compound: Store the solid material in a tightly sealed container, protected from light, in a cool and dry environment.[5] A recommended temperature is 2-8°C.[4] Storing in a desiccator can prevent moisture absorption.[2]
-
Stock Solutions: Prepare stock solutions fresh whenever possible.[2] If storage is necessary, store them at low temperatures (-20°C or -80°C for long-term) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] The vials should be amber-colored or wrapped in aluminum foil to protect against light.[2]
Section 2: In-Depth Stability Profile & Mechanistic Insights
This section explores the chemical principles governing the stability of this compound.
Q1: What are the primary chemical pathways that lead to the degradation of this compound in solution?
A: The stability of this molecule is governed by its quinoline core and its functional groups. The main degradation pathways are:
-
Photodegradation: Quinoline and its derivatives are susceptible to degradation upon exposure to light, particularly UV radiation.[2] This can lead to the formation of various byproducts, including hydroxyquinolines.[1] The ICH guidelines recommend standardized photostability testing with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[1][6]
-
Oxidation: The electron-rich quinoline ring can be oxidized, potentially forming N-oxides or additional hydroxylated derivatives.[2] This process can be accelerated by heat, light, and the presence of metal ions which can act as catalysts.
-
pH-Mediated Degradation: The stability of the molecule is highly dependent on the pH of the solution.[1] Extreme pH conditions (both strongly acidic and basic) can catalyze the degradation of the quinoline ring system.[2]
-
Thermal Degradation: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] While generally stable at room temperature for short periods, prolonged exposure to heat can cause decomposition.[2]
Q2: How do the functional groups (4-hydroxy, 6-carboxylic acid) influence the molecule's overall stability?
A: The functional groups are key determinants of the molecule's behavior in solution.
-
4-Hydroxy Group: This group exists in tautomeric equilibrium with its keto form (4-quinolone). This tautomerism influences the electronic properties of the ring and its reactivity. The hydroxyl group also provides a site for potential oxidation.
-
6-Carboxylic Acid Group: This group is acidic (predicted pKa ~3.17) and will be deprotonated (as a carboxylate) in most physiological buffers (pH ~7.4).[4] This greatly influences the molecule's solubility and its ability to interact with other charged species. Under harsh conditions (e.g., high heat), decarboxylation could be a potential degradation pathway.
-
Combined Influence: The presence of both an acidic carboxylic acid and a weakly acidic hydroxyl group, along with the basic quinoline nitrogen, makes the molecule zwitterionic over a certain pH range.[7] This complex acid-base behavior dictates its solubility and stability profile, making pH control a critical experimental parameter.
Section 3: Experimental Protocols & Best Practices
To ensure the integrity of your results, follow these validated procedures.
Protocol 1: Preparation and Storage of Stock Solutions
This protocol minimizes initial degradation and preserves the compound for future use.
-
Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent. For a 10 mM stock, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are common choices. The compound is also soluble in other polar organic solvents.[8]
-
Weighing and Dissolution: Weigh the required amount of solid in a chemical fume hood. Add the solvent to the desired final volume. Use gentle vortexing or sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.[2]
-
Protection from Light: Perform all dissolution and aliquoting steps under subdued light. Use amber glass vials or polypropylene tubes wrapped in aluminum foil for storage.[2]
-
Aliquoting and Storage: Divide the stock solution into smaller, single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Labeling and Freezing: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[1][2]
Protocol 2: Forced Degradation Study Workflow
This workflow allows you to assess the stability of your compound under your specific experimental conditions, a key part of developing a stability-indicating analytical method.[2]
-
Prepare Solutions: Prepare a solution of this compound in your experimental buffer or solvent at a known concentration.
-
Establish Stress Conditions: Aliquot the solution into separate, protected vials for each stress condition. Always include a control sample kept at ideal conditions (e.g., -20°C, protected from light) for comparison.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.[2]
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.[2]
-
Oxidation: Add H₂O₂ to a final concentration of 3%.[2]
-
Thermal Stress: Place a sample in an oven at 60°C.[2]
-
Photostability: Expose a sample to a calibrated light source, alongside a control sample wrapped in foil.[1][6]
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, neutralize the acid and base samples. Analyze all samples and controls by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and/or the appearance of new peaks indicates degradation. This helps identify conditions to avoid and potential degradation products.[2]
Section 4: Data Summary & Visual Guides
Data Presentation
Table 1: General Conditions for Forced Degradation Studies of Quinoline Derivatives[2][9]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temp to reflux | Degradation of the quinoline ring system |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp to reflux | Degradation of the quinoline ring system |
| Oxidation | 3-30% H₂O₂, room temperature | Formation of N-oxides, hydroxylated derivatives |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for several days | General decomposition |
| Photodegradation | ≥ 1.2 million lux hours, ≥ 200 watt hours/m² | Formation of photo-adducts, radicals, and subsequent byproducts |
Experimental Workflows & Diagrams
Caption: Troubleshooting workflow for solution instability issues.
Caption: Key environmental factors affecting compound stability.
References
- Benchchem. Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- CymitQuimica. 4-Hydroxy-6-methylquinoline-3-carboxylic acid Safety Data Sheet.
- TCI Chemicals. 6-Methoxyquinoline-4-carboxylic Acid Safety Data Sheet.
- Sigma-Aldrich. 6-Hydroxyquinoline-4-carboxylic acid Product Page.
- Thermo Fisher Scientific. 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.
- Thermo Fisher Scientific. 4-Hydroxyquinoline-2-carboxylic acid hydrate Safety Data Sheet.
- Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition.
- The PCCA Blog. Factors That Affect the Stability of Compounded Medications.
- Guidechem. This compound 1065092-81-0 wiki.
- Sriramchem. 2-hydroxyquinoline-4-carboxylic acid.
- European Medicines Agency. ICH Topic Q1B Photostability Testing of New Drug Substances and Products.
- PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- ACS Omega. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Page loading... [wap.guidechem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
"how to avoid byproduct formation in 4-Hydroxyquinoline-6-carboxylic acid synthesis"
Welcome to the dedicated technical support resource for the synthesis of 4-hydroxyquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we will delve into common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure you achieve the highest possible yield and purity.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues that can arise during the synthesis of this compound, providing actionable solutions based on established chemical principles.
Issue 1: Presence of N-arylated byproduct (6-carboxy-1-phenylquinolin-4(1H)-one) in my final product.
-
Question: My final product shows a significant peak corresponding to an N-arylated byproduct. What is the cause and how can I prevent this?
-
Answer: The formation of N-arylated byproducts is a common issue, particularly in syntheses involving aniline or its derivatives as starting materials. This side reaction is often catalyzed by trace amounts of transition metals or can occur under harsh reaction conditions.
-
Root Cause Analysis:
-
Reaction Temperature: Elevated temperatures can promote N-arylation.
-
Catalyst Choice: Certain catalysts, especially those based on copper or palladium, can inadvertently facilitate this side reaction if not used judiciously.
-
Reaction Time: Prolonged reaction times increase the likelihood of byproduct formation.
-
-
Troubleshooting Protocol: Minimizing N-Arylation
-
Temperature Control: Maintain the reaction temperature strictly within the recommended range for your specific protocol. A lower temperature, while potentially slowing down the reaction, can significantly suppress N-arylation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to byproduct formation.
-
Catalyst Screening: If using a catalyst, consider screening alternative catalysts or reducing the catalyst loading. For instance, in a Gould-Jacobs reaction, a purely thermal cyclization without a metal catalyst is often preferred.
-
pH Control: In certain reaction pathways, maintaining an optimal pH can be crucial. For reactions involving cyclization, a controlled addition of acid or base can favor the desired intramolecular reaction over intermolecular side reactions.
-
-
Issue 2: Incomplete cyclization leading to the presence of acrylic acid derivatives.
-
Question: I am observing a significant amount of an acrylic acid derivative in my crude product, indicating incomplete cyclization. How can I drive the reaction to completion?
-
Answer: Incomplete cyclization is a frequent challenge, often stemming from suboptimal reaction conditions or insufficient activation of the reacting species.
-
Root Cause Analysis:
-
Insufficient Temperature/Time: The cyclization step is often the most energy-intensive part of the synthesis and may require higher temperatures or longer reaction times.
-
Choice of Cyclizing Agent: The effectiveness of the cyclizing agent (e.g., polyphosphoric acid, Dowtherm A) is critical.
-
Steric Hindrance: Substituents on the aromatic ring can sterically hinder the cyclization process.
-
-
Troubleshooting Protocol: Driving Cyclization to Completion
-
Optimize Thermal Conditions: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
-
Evaluate Cyclizing Agent:
-
Polyphosphoric Acid (PPA): Ensure the PPA is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy. The amount of PPA used can also be critical; a larger excess may be required.
-
Dowtherm A: When using high-boiling solvents like Dowtherm A, ensure the temperature is high enough to facilitate efficient cyclization.
-
-
Extended Reaction Time: If increasing the temperature is not feasible due to potential side reactions, consider extending the reaction time. Monitor the reaction closely to avoid the formation of degradation products.
-
Experimental Workflow: Optimized Cyclization
Caption: Workflow for optimizing the cyclization step.
-
Issue 3: Decarboxylation of the final product.
-
Question: My yield of this compound is lower than expected, and I suspect decarboxylation is occurring. What conditions favor this side reaction?
-
Answer: Decarboxylation is a known side reaction for quinoline carboxylic acids, especially at elevated temperatures and in the presence of certain catalysts or acidic/basic conditions.
-
Root Cause Analysis:
-
High Temperatures: The carboxylic acid group can be labile at temperatures exceeding the decomposition point.
-
Acid/Base Catalysis: Both strong acids and bases can promote decarboxylation.
-
Metal Contaminants: Trace metals can catalyze the decarboxylation process.
-
-
Troubleshooting Protocol: Preventing Decarboxylation
-
Temperature Management: During the final steps of the synthesis and purification, avoid unnecessarily high temperatures. If purification by sublimation is employed, use the lowest possible temperature and pressure.
-
pH Neutralization: After acidic or basic workup steps, ensure the product is neutralized to a pH where the carboxylate is stable.
-
Purification Method: Consider purification methods that do not require high temperatures, such as recrystallization from a suitable solvent system at moderate temperatures.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
-
Question 1: What is the most critical parameter to control to minimize overall byproduct formation?
-
Answer: Temperature is arguably the most critical parameter. Many of the common side reactions, including N-arylation, decarboxylation, and the formation of various condensation products, are highly temperature-dependent. Precise temperature control throughout the reaction and workup is paramount for achieving high purity.
-
-
Question 2: Are there alternative synthetic routes that are known to produce fewer byproducts?
-
Answer: Yes, several synthetic routes have been developed to improve the yield and purity of this compound. The choice of route often depends on the available starting materials and the scale of the synthesis. For instance, the Gould-Jacobs reaction, starting from an aniline derivative and diethyl (ethoxymethylene)malonate, is a widely used and often high-yielding method when optimized. Another approach involves the Conrad-Limpach reaction, which can also be efficient but may require careful control of reaction conditions to avoid the formation of isomeric byproducts.
-
-
Question 3: How can I effectively purify the crude product to remove stubborn byproducts?
-
Answer: A multi-step purification strategy is often necessary.
-
Acid-Base Extraction: This is a powerful technique for separating acidic products like this compound from neutral or basic impurities. Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral/basic impurities, and then re-precipitating the product by acidification can significantly improve purity.
-
Recrystallization: This is a classic and effective method for purifying solid compounds. The choice of solvent is crucial. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for this compound include ethanol, acetic acid, or mixtures of DMF and water.
-
Column Chromatography: While often used for smaller scale purifications, silica gel chromatography can be effective for separating closely related byproducts. A suitable eluent system (e.g., a gradient of methanol in dichloromethane) will be required.
-
Decision Tree: Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
-
Part 3: Data and Protocols
Table 1: Influence of Reaction Conditions on Byproduct Formation
| Parameter | Condition | Predominant Byproduct | Recommended Action |
| Temperature | > 260 °C (in Dowtherm A) | Decarboxylation product | Maintain temperature at or below 250 °C. |
| Catalyst | Copper (I) iodide | N-arylated byproduct | Use a non-metallic cyclization method if possible. |
| Reaction Time | > 5 hours (at high temp) | Degradation products | Monitor reaction progress and stop once the starting material is consumed. |
| pH | Strongly acidic or basic | Decarboxylation product | Maintain a neutral pH during workup and storage. |
Protocol: Gould-Jacobs Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific setup and scale.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-aminobenzoic acid and 1.1 equivalents of diethyl (ethoxymethylene)malonate.
-
Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the 4-aminobenzoic acid.
-
Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((4-carboxyphenyl)amino)methylenemalonate, may solidify upon cooling.
Step 2: Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C with stirring. The cyclization reaction will begin, and ethanol will be evolved.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool. The product will precipitate.
Step 3: Workup and Purification
-
Dilute the cooled reaction mixture with a solvent like hexane to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane and then ether to remove the Dowtherm A.
-
For further purification, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any neutral impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the pure this compound.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxy-3-vinylquinuclidine and of 4-Hydroxy-6-methoxy-quinoline. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
"troubleshooting poor cell permeability of 4-Hydroxyquinoline-6-carboxylic acid"
Troubleshooting Guide for Poor Cell Permeability
Welcome to the technical support center for researchers working with 4-Hydroxyquinoline-6-carboxylic acid. This guide is designed to provide in-depth, practical solutions to a common challenge encountered with this molecule: its inherently poor cell permeability. We will explore the underlying reasons for this issue and provide a logical, step-by-step framework for diagnosing and overcoming it in your experiments.
The Core Challenge: Understanding the Physicochemical Barriers
At its heart, the difficulty in getting this compound into cells stems from its chemical structure. The presence of both a hydroxyl group and, more significantly, a carboxylic acid group, creates a molecule with high polarity.
At physiological pH (typically ~7.4), the carboxylic acid group (with an estimated pKa between 3.5-4.5) will be predominantly deprotonated, carrying a negative charge.[1][2] This ionization is the primary barrier to passive diffusion across the lipophilic (fat-loving) lipid bilayer of the cell membrane, as charged molecules are strongly repelled by this nonpolar environment.[3]
Frequently Asked Questions (FAQs)
Q1: My assay results suggest this compound isn't reaching its intracellular target. Why is its cell permeability so low?
The principal reason is the ionized state of the carboxylic acid moiety at physiological pH. This negative charge drastically increases the molecule's polar surface area and hydrophilicity, preventing it from efficiently partitioning into and diffusing across the cell membrane's lipid bilayer.[2][3] Molecules with high polarity and charge struggle to overcome the energy barrier required to leave the aqueous extracellular environment and enter the hydrophobic membrane interior.
Q2: How can I quantitatively measure the cell permeability of my compound to confirm this is the issue?
You need to perform a permeability assay. There are two standard, complementary methods:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4][5] It is an excellent first-pass screen for passive, transcellular permeability, as it isolates this one transport mechanism.[6][7]
-
Caco-2 Cell Permeability Assay: This is the industry gold standard for predicting in vivo drug absorption.[8][9] It uses a monolayer of differentiated human intestinal cells (Caco-2) that form tight junctions and express key transporter proteins, including efflux pumps.[9][10] This assay provides a more biologically relevant picture, accounting for passive diffusion, paracellular transport, and active transport mechanisms.[10]
Q3: What is an "efflux pump," and could it be contributing to my problem?
Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, acting as cellular "bouncers."[11][12] Even if your compound has some ability to enter the cell, it may be immediately ejected by pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[13] This results in a very low intracellular concentration. A bidirectional Caco-2 assay is required to diagnose this; if the permeability from the basolateral (bottom) to the apical (top) side is significantly higher than in the reverse direction, active efflux is likely occurring.[10][13]
Q4: What is the most direct strategy to improve the permeability of a carboxylic acid-containing compound?
The most common and effective method is a prodrug approach .[1][14] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. For carboxylic acids, this typically involves converting the polar carboxylic acid into a more lipophilic, neutral ester .[15] This ester "masks" the charge, allowing the molecule to diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid where it needs to act.[15][16]
Troubleshooting Workflow & Experimental Protocols
This section provides a logical progression from diagnosis to solution, complete with data interpretation guidelines and detailed protocols.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to addressing permeability issues.
Caption: A logical workflow for diagnosing and solving poor cell permeability.
Data Interpretation
Summarize your experimental findings in tables for clear comparison.
Table 1: Physicochemical Property Comparison (Estimated)
| Property | This compound (Parent) | Ethyl Ester Prodrug (Example) | Rationale for Change |
|---|---|---|---|
| Molecular Weight | ~189.17 g/mol | ~217.22 g/mol | Addition of ethyl group. |
| cLogP (Lipophilicity) | Low (e.g., ~1.5 - 2.0) | Higher (e.g., ~2.5 - 3.0) | Ester group is less polar than carboxylic acid. |
| Polar Surface Area | High | Lower | Masking the polar carboxylic acid group. |
| H-Bond Donors | 2 (OH, COOH) | 1 (OH) | Carboxylic acid proton is removed. |
Table 2: Interpreting Caco-2 Permeability Data
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Class | Interpretation & Next Steps |
|---|---|---|
| < 1.0 | Low | Poor absorption. Compound is likely impermeable. Proceed with prodrug strategy. |
| 1.0 - 10.0 | Moderate | Moderate absorption. May be a candidate for formulation enhancement. |
| > 10.0 | High | Good absorption. If cell-based activity is still low, investigate other issues (metabolism, target engagement). |
| Efflux Ratio (ER) = Pₐₚₚ(B→A) / Pₐₚₚ(A→B) | Efflux Interpretation | Next Steps |
| ER > 2 | Active Efflux Suspected | The compound is actively pumped out of the cells.[13] Confirm by re-running the assay with a known efflux pump inhibitor. |
| ER < 2 | No Significant Efflux | Poor permeability is likely due to passive diffusion limitations. |
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.[4][5]
Objective: To determine the effective permeability (Pe) of this compound across a phospholipid-coated artificial membrane.
Materials:
-
96-well filter plate (Donor plate, e.g., Millipore MAIPNTR10)
-
96-well acceptor plate (e.g., Millipore MSSACCEPT0R)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor filter plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM stock of your test compound into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Load Donor Plate: Add 200 µL of the donor solution (test compound in PBS) to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed chamber with a wet paper towel to minimize evaporation.
-
Sampling & Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the effective permeability coefficient (Pe) using established equations that account for plate geometry, incubation time, and concentrations.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay is more complex and requires cell culture expertise. It evaluates transport in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[8][9][17]
Objective: To determine the apparent permeability coefficient (Papp) and Efflux Ratio (ER) of the test compound across a confluent Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be ≥200 Ω·cm².[17] Additionally, perform a Lucifer yellow rejection test to check for leaks.
-
Prepare Dosing Solutions: Prepare the test compound in pre-warmed (37°C) transport buffer at the desired concentration (e.g., 10 µM).
-
A→B Permeability Measurement:
-
Wash the monolayers with warm transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
Add the dosing solution to the apical (top) chamber (e.g., 0.3 mL).
-
-
B→A Permeability Measurement:
-
Wash the monolayers with warm transport buffer.
-
Add fresh transport buffer to the apical (top) chamber (e.g., 0.3 mL).
-
Add the dosing solution to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the Papp values for both A→B and B→A directions. The flux rate is determined from the slope of the cumulative amount transported versus time. The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B).
The Prodrug Solution: A Conceptual Pathway
If your diagnostic work confirms low passive permeability, designing a prodrug is the logical next step.
Caption: The ester prodrug strategy masks polarity to enable cell entry.
By converting the carboxylic acid to a simple methyl or ethyl ester, you create a more lipophilic molecule that can readily cross the cell membrane. Once inside, cellular esterases hydrolyze the ester, liberating the active parent compound.[3][16] This is a robust and widely validated strategy in drug development to overcome permeability barriers associated with carboxylic acids.[1][14]
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]
-
Caco2 assay protocol. Source not specified. [Link]
-
Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]
-
Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]
-
Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. PubMed. [Link]
-
Prodrugs of Carboxylic Acids. ResearchGate. [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. PMC - NIH. [Link]
-
Fast Release of Carboxylic Acid inside Cells. PMC - NIH. [Link]
-
New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Can we predict membrane permeability of small molecules?. ResearchGate. [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
-
Organic Pharmaceutical Chemistry: Prodrugs. Source not specified. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
-
PAMPA Permeability Assay Protocol. Technology Networks. [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
-
The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]
-
4-hydroxy-2-methyl-6-quinolinecarboxylic acid. Chemical Synthesis Database. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. [Link]
-
6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1. Synthachem. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
Sources
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. PAMPA | Evotec [evotec.com]
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- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimization of 4-Hydroxyquinoline-6-carboxylic acid Crystallization
Welcome to the dedicated technical support guide for the crystallization of 4-Hydroxyquinoline-6-carboxylic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists who are navigating the complexities of obtaining high-quality, crystalline material of this valuable quinoline derivative. As a molecule possessing acidic (carboxylic acid), basic (quinoline nitrogen), and phenolic (4-hydroxy) functionalities, its crystallization behavior is highly sensitive to experimental conditions. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to overcome common challenges and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the crystallization of this compound.
Q1: I'm not getting any crystals at all. What are the first things I should check?
A1: A complete failure to crystallize typically points to an issue with achieving supersaturation. Consider these primary factors:
-
Solvent Volume: You may have used too much solvent, keeping the compound fully dissolved even after cooling or adding an anti-solvent.[1]
-
Solvent Choice: The selected solvent might be too good, meaning the compound's solubility is too high to create a supersaturated state under your experimental conditions.
-
Metastable Zone: Your solution may be in a metastable zone where spontaneous nucleation is kinetically hindered. Try inducing nucleation by scratching the inside of the flask with a glass rod below the solvent line or by adding a few seed crystals from a previous successful batch.
-
Purity: Significant impurities can inhibit or completely prevent crystallization. Consider re-purifying your starting material.
Q2: My compound is "oiling out" instead of crystallizing. Why is this happening and how can I fix it?
A2: "Oiling out" or liquid-liquid phase separation occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid in that specific solvent environment. The resulting oil is a highly supersaturated liquid phase of your compound. To resolve this:
-
Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly or adding an anti-solvent too rapidly. Slow down these processes significantly.
-
Increase Solvent Volume: Start with a more dilute solution. This will lower the temperature at which the solution becomes supersaturated, hopefully to a point below the compound's "melting temperature" in the solvent.
-
Change Solvent System: Select a solvent in which the compound has a lower solubility at elevated temperatures.
Q3: The crystal yield is very low. How can I improve it?
A3: A low yield indicates that a significant portion of your compound remains in the mother liquor.[1] To improve this:
-
Optimize Solvent Amount: Use the minimum amount of solvent necessary to fully dissolve the compound at the higher temperature.
-
Lower Final Temperature: Ensure you have allowed the solution to cool to a sufficiently low temperature (e.g., 0-4 °C or lower if the solvent allows) and held it there long enough for equilibrium to be reached.
-
Select a Better Anti-Solvent (if applicable): In anti-solvent crystallization, ensure the chosen anti-solvent provides very low solubility for your compound while being fully miscible with the primary solvent.
-
pH Adjustment: The solubility of this compound is highly pH-dependent.[2][3] Adjusting the pH of the solution towards the isoelectric point of the molecule (where it has minimal charge and thus minimal aqueous solubility) can dramatically increase the yield of precipitated crystals.
Q4: My crystals are very fine needles or small particles. How can I grow larger crystals?
A4: The formation of very small crystals or needles is typically a result of rapid nucleation followed by slow growth, which is caused by high levels of supersaturation. To obtain larger crystals, you need to control the process to favor crystal growth over nucleation:
-
Slow Down the Process: Whether using cooling or anti-solvent addition, a slower rate is the most effective tool. Slower cooling allows existing crystal nuclei to grow larger rather than creating a shower of new, small nuclei.[1]
-
Reduce Supersaturation: Start with a less concentrated solution. This narrows the metastable zone width, favoring slower, more controlled crystal growth.
-
Use a Seeding Strategy: Introducing seed crystals at a point of slight supersaturation provides a template for growth, consuming the solute and preventing the high supersaturation levels required for massive spontaneous nucleation.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A troubleshooting flowchart for crystallization optimization.
Data-Driven Solvent Selection
The choice of solvent is paramount. This compound possesses both hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O), indicating a preference for polar solvents.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| Water | 80.1 | 100 | Solubility is highly pH-dependent. Excellent anti-solvent for solutions in polar organic solvents.[4] |
| Ethanol (EtOH) | 24.5 | 78 | Good solvent for many quinoline derivatives.[5] Often used in recrystallization. |
| Methanol (MeOH) | 32.7 | 65 | Similar to ethanol but more polar. Can sometimes form solvates.[6][7] |
| Acetic Acid | 6.2 | 118 | Can protonate the quinoline nitrogen, increasing solubility. Useful for dissolving the compound before inducing crystallization by pH change.[8] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Powerful polar aprotic solvent; dissolves many poorly soluble compounds. Often requires an anti-solvent for crystallization. |
| Acetone | 20.7 | 56 | A moderately polar solvent, can be effective. Its volatility is useful for drying. |
| Isopropanol (IPA) | 18.3 | 82 | Less polar than ethanol, may offer a beneficial solubility profile (high solubility when hot, low when cold). |
Expert Insight: A binary solvent system is often ideal. For example, dissolving the compound in a minimal amount of a high-boiling polar solvent like DMF or acetic acid, followed by the controlled addition of an anti-solvent like water, can provide excellent control over supersaturation.
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform these operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Controlled Cooling Crystallization
This method is suitable when a solvent is identified that shows a significant difference in compound solubility with temperature.
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add 1.0 g of crude this compound. Add a suitable solvent (e.g., ethanol) portion-wise while gently heating (e.g., to 70°C) until the solid is completely dissolved. Note the total volume of solvent used. Add an additional 5-10% volume of solvent to ensure no premature crystallization occurs during hot filtration.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed crystallization vessel. This step removes any insoluble impurities.
-
Controlled Cooling: Cover the vessel (e.g., with a watch glass) to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. For optimal crystal growth, place the vessel in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to slow the cooling rate.
-
Maturation: Once at room temperature, transfer the vessel to a refrigerator (4°C) or freezer (-20°C, if the solvent's freezing point allows) and leave undisturbed for several hours (e.g., 12-24 hours) to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This is a powerful technique, especially when the compound is highly soluble in most solvents at room temperature.[9][10]
Caption: Workflow for a typical anti-solvent crystallization experiment.
-
Dissolution: Dissolve 1.0 g of the compound in the minimum required volume of a "good" solvent (e.g., DMF, acetic acid) at room temperature with stirring.
-
Filtration: Filter the solution to remove any particulate matter.
-
Anti-Solvent Addition: While stirring the solution vigorously, add a miscible "anti-solvent" (e.g., deionized water) dropwise using a syringe pump or a pressure-equalizing dropping funnel. A slow, constant addition rate is critical for forming well-defined crystals.
-
Nucleation & Growth: Continue addition until the solution becomes persistently turbid, indicating the onset of nucleation. At this point, you can either stop the addition and allow the existing nuclei to grow, or continue the slow addition of the remaining anti-solvent.
-
Equilibration: After the anti-solvent addition is complete, allow the resulting slurry to stir at room temperature for 1-2 hours to ensure the crystallization is complete and the system has reached equilibrium.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum as described in the previous protocol.
Protocol 3: pH-Shift Crystallization
This protocol leverages the zwitterionic nature of the molecule to achieve crystallization from an aqueous solution.
-
Basic Dissolution: Suspend 1.0 g of the compound in 20 mL of deionized water. While stirring, add a 1M NaOH solution dropwise until all the solid dissolves, resulting in a clear solution of the sodium salt (pH will be > 9).
-
Acidification: Filter the basic solution. While stirring vigorously, slowly add a 1M HCl or 1M acetic acid solution dropwise.[7]
-
Precipitation: As the pH approaches the isoelectric point, the compound's solubility will decrease dramatically, and it will begin to precipitate. Monitor the pH continuously. The goal is to find the pH of minimum solubility for maximum yield.
-
Digestion: Once precipitation is complete, allow the slurry to stir for an additional hour. This "digestion" period can improve the crystal form and purity.
-
Isolation: Collect the crystalline product by vacuum filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of a water-miscible solvent like cold ethanol or acetone to aid drying.
-
Drying: Dry the product under vacuum.
References
- BenchChem. (2025).
-
Das, U. K. (2014). Answer to "What is the problem with my quinolin crystal?". ResearchGate. [Link]
-
Solubility of Things. Quinoline-4-carboxylic acid. [Link]
-
PubChem. 4-Hydroxyquinoline. [Link]
-
Sipos, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
- Surrey, A. R., & Hammer, H. F. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211.
- BenchChem. (2025).
- BenchChem. (2025).
-
Sipos, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]
- Pietsch, H., et al. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. U.S. Patent No. 6,194,493.
-
PubChem. 6-Hydroxyquinoline-4-carboxylic acid. [Link]
-
Patel, S. R., et al. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]
-
Kurup, M., & Raj, A. R. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. [Link]
-
Kumar, R., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Indian Chemical Society. [Link]
-
Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
-
Pápay, Z. E., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]
- Bonati, A., & Paoletti, G. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171.
-
Myz, S. A., et al. (2014). Preparation and studies of the co-crystals of meloxicam with carboxylic acids. ResearchGate. [Link]
-
Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]
-
Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]
-
Combrink, K. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences. [Link]
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Hylso, A. M., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PubMed Central. [Link]
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He, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals. [Link]
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A, A., & C, A. (2023). Investigation on crystal growth characterisation and molecular docking insights of 8-hydroxyquinoline. ResearchGate. [Link]
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Ramajay, P., et al. (2013). Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characterization. CrystEngComm. [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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Al-Hussain, S. A., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 4-Hydroxyquinoline-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. A critical milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides a comprehensive, in-depth comparison of experimental strategies to elucidate and confirm the biological target of 4-Hydroxyquinoline-6-carboxylic acid, a compound with a quinoline scaffold suggesting potential biological activity.[1][2]
This document is not a rigid protocol but a strategic guide. It is designed to empower you with the scientific rationale behind experimental choices, enabling you to design a robust, self-validating workflow. We will explore a multi-pronged approach, integrating biochemical, biophysical, and cellular methods to build a compelling case for the target of this compound.
The Logic of Target Validation: A Multi-Pillar Approach
Effective target validation rests on generating consistent evidence from orthogonal assays.[3] This principle minimizes the risk of artifacts and off-target effects confounding your results.[4][5] Our approach is structured around three core pillars:
-
Direct Target Engagement: Does the compound physically interact with the putative target protein?
-
Target-Specific Modulation of Activity: Does this interaction translate into a measurable change in the target's function?
-
Cellular and Phenotypic Consequences: Does modulating the target's function with the compound lead to a predictable cellular outcome?
This guide will walk you through a logical progression of experiments designed to address each of these pillars, providing detailed protocols and illustrative data.
Phase 1: Hypothesis Generation and Initial Target Identification
Given the quinoline core of this compound, a reasonable starting point is to hypothesize that it may target enzymes involved in nucleic acid metabolism, such as DNA gyrase or topoisomerase, or kinases, which are common targets for quinoline-based compounds.[6][7] An alternative, unbiased approach is to use affinity-based proteomics to identify potential binding partners.
Experimental Strategy: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique aims to isolate proteins from a cell lysate that physically interact with the compound of interest.[8]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization:
-
Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the modified compound to the beads according to the manufacturer's protocol. Prepare control beads with no compound attached.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and harvest the cells.
-
Lyse the cells in a non-denaturing buffer to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by using a denaturing buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise unique protein bands from the gel that are present in the compound-coupled sample but not the control.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation: Putative Target List
| Protein ID (from MS) | Gene Name | Protein Function | Significance Score |
| P0AEF0 | gyrA | DNA Gyrase Subunit A | 95.8 |
| P11387 | TOP2A | Topoisomerase II Alpha | 89.2 |
| P00533 | EGFR | Epidermal Growth Factor Receptor | 76.5 |
This is a hypothetical table for illustrative purposes.
Phase 2: Validating Direct Target Engagement with Biophysical Methods
Once a list of putative targets is generated, the next crucial step is to confirm direct physical binding between this compound and the purified candidate proteins.[4][5] Several biophysical techniques can be employed, each with its own strengths.
Comparison of Biophysical Methods for Target Engagement
| Technique | Principle | Information Gained | Advantages | Limitations |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in protein melting temperature (Tm) upon ligand binding.[4][5] | Target engagement, relative affinity. | High-throughput, low protein consumption.[9] | Indirect measure of binding, may not work for all proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[10] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Gold standard for thermodynamics, label-free. | Requires large amounts of pure protein and compound. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein.[10][11] | Binding affinity (Kd), kinetics (kon, koff). | Real-time analysis, high sensitivity.[11] | Requires protein immobilization, which can affect activity. |
Experimental Workflow: A Tiered Approach
A cost-effective and efficient strategy is to use DSF as a primary screen to identify which of the putative targets are stabilized by the compound. Positive hits from DSF can then be further characterized by ITC or SPR to obtain quantitative binding parameters.
Workflow Diagram
Caption: Hypothetical CETSA data showing target stabilization.
Cell-Based Functional Assays: Connecting Target to Phenotype
The final piece of the validation puzzle is to demonstrate that the on-target activity of the compound leads to a desired cellular phenotype. Since we have identified DNA Gyrase as a likely target, a relevant cellular assay would be to measure the compound's effect on bacterial proliferation.
Protocol: Bacterial Growth Inhibition Assay
-
Bacterial Culture:
-
Grow a bacterial strain (e.g., E. coli) to the mid-logarithmic phase.
-
-
Compound Treatment:
-
In a 96-well plate, add the bacterial culture to a broth medium containing serial dilutions of this compound. Include a positive control (e.g., ciprofloxacin) and a vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking.
-
Measure the optical density (OD) at 600 nm at regular intervals to monitor bacterial growth.
-
-
Data Analysis:
-
Plot the OD600 values over time to generate growth curves.
-
Determine the minimum inhibitory concentration (MIC) of the compound.
-
Conclusion: Building a Cohesive and Defensible Target Validation Package
Validating the biological target of a novel compound like this compound is an iterative process that requires a convergence of evidence from multiple, independent lines of inquiry. By systematically progressing from unbiased target identification to rigorous biophysical and functional validation, researchers can build a robust and compelling case for a specific mechanism of action.
This guide has provided a framework and detailed methodologies for this critical phase of drug discovery. The key to success lies not in rigidly following a single protocol, but in thoughtfully selecting and integrating a suite of assays that, together, tell a cohesive and scientifically sound story. This multi-pronged approach, grounded in the principles of direct engagement, functional modulation, and cellular consequence, will significantly increase the confidence in your target and pave the way for successful downstream development.
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A Comparative Guide to the Biological Activity of 4-Hydroxyquinoline-6-carboxylic Acid and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 4-Hydroxyquinoline-6-carboxylic acid and other quinoline derivatives, with a focus on their anticancer and antimicrobial properties. By synthesizing available experimental data and detailing methodologies, we aim to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has been extensively explored in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities[1][2]. The biological action of these compounds is often attributed to their ability to intercalate with DNA, inhibit crucial enzymes, or chelate metal ions essential for cellular processes.
This compound: A Profile
This compound is a derivative of the quinoline family characterized by a hydroxyl group at the 4th position and a carboxylic acid moiety at the 6th position. While direct and extensive comparative studies on this specific molecule are limited in the available literature, we can infer its potential activities based on the structure-activity relationships (SAR) of related quinoline carboxylic acids and hydroxyquinolines. The presence of both a hydroxyl and a carboxylic acid group suggests the potential for multiple modes of biological action, including enhanced binding to target enzymes and metal chelation capabilities[3].
Comparative Analysis of Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of topoisomerase enzymes, protein kinases, or the induction of apoptosis[2][4].
Structure-Activity Relationship Insights
Studies on various quinoline carboxylic acids have revealed key structural features that influence their cytotoxic effects. For instance, the presence of a carboxylic acid group at the 4-position has been shown to be crucial for the anticancer activity of some derivatives by enabling interaction with target enzymes[5]. The substitution pattern on the quinoline ring also plays a significant role in determining the potency and selectivity of these compounds.
Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone derivatives | Various | Good cytotoxic activity | [1] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (larynx) | 49.01–77.67% inhibition | [1] |
| Quinoline-8-sulfonamides | Tumor cells | Varies | [4] |
| 5-chloroquinolin-8-ol derivatives | MCF-7, A549, HepG2 | Varies | [4] |
| Quinoline Schiff bases | HCT-116 (colon), MCF-7 (breast) | Varies | [2] |
Note: This table is a synthesis of data from multiple sources to illustrate the range of activities observed in quinoline derivatives. Direct comparison is limited due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of cancer cells.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Analysis of Antimicrobial Activity
The quinoline scaffold is famously associated with antimicrobial activity, with fluoroquinolones being a major class of antibiotics. The antimicrobial potential of novel quinoline derivatives, including those with hydroxy and carboxylic acid substitutions, is an active area of research.
Structure-Activity Relationship Insights
The antibacterial activity of quinoline derivatives is often linked to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[6]. The 4-oxo-3-carboxylic acid moiety is a key pharmacophore for this class of antibiotics. While this compound does not possess this exact arrangement, the presence of the carboxylic acid and hydroxyl groups may contribute to antimicrobial effects through other mechanisms, such as metal chelation or disruption of other cellular processes.
A study on 5- and 6-hydroxy substituted 4-aminoquinolines showed slight antibacterial activity against Gram-positive and Gram-negative bacteria[7]. Another study on novel amino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids demonstrated that most of the synthesized compounds had potent or equipotent inhibitory action against the tested bacteria compared to their ester counterparts[8]. These findings suggest that the presence and positioning of hydroxyl and carboxylic acid groups are critical for antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel quinoline derivatives | S. aureus, E. coli, etc. | Varies | [6] |
| 5- and 6-hydroxy substituted 4-aminoquinolines | Gram-positive & Gram-negative | Slight activity | [7] |
| Amino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate (e.g., 0.62 mg/mL for one derivative) | [8] |
| Nitroxoline (a hydroxyquinoline derivative) | Gram-negative and Gram-positive pathogens | 1-4 and 2-32, respectively | [9] |
Note: This table provides a general overview from various studies. MIC values are highly dependent on the specific compound and bacterial strain.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline derivatives stem from their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms:
-
Topoisomerase Inhibition: Many quinoline-based anticancer agents function by stabilizing the topoisomerase-DNA complex, leading to DNA strand breaks and apoptosis[1].
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, which can disrupt signaling pathways crucial for cancer cell proliferation and survival[4].
Antimicrobial Mechanisms:
-
DNA Gyrase and Topoisomerase IV Inhibition: This is the classical mechanism for fluoroquinolone antibiotics, leading to the disruption of bacterial DNA replication and repair[6].
Illustrative Signaling Pathway: Kinase Inhibition in Cancer
Caption: Simplified pathway of RTK inhibition by a quinoline derivative.
Conclusion and Future Directions
While direct comparative data for this compound is not extensively available, the analysis of structurally related quinoline derivatives provides a strong rationale for its potential as a biologically active molecule, particularly in the realms of anticancer and antimicrobial research. The presence of both hydroxyl and carboxylic acid functional groups suggests a capacity for diverse molecular interactions that warrant further investigation.
Future research should focus on the systematic evaluation of this compound and its derivatives against a broad panel of cancer cell lines and microbial strains. Such studies, employing standardized protocols as outlined in this guide, will be crucial for elucidating its specific mechanisms of action and for establishing a comprehensive structure-activity relationship. This will ultimately pave the way for the rational design of more potent and selective quinoline-based therapeutic agents.
References
- Ghorab, M. M., et al. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-21.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). Molecules, 27(15), 4987.
- Quinoline derivatives (12–21) as anticancer agents. (n.d.).
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2021). Molecules, 26(11), 3321.
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2022). ACS Omega, 7(4), 3468–3480.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances, 14(28), 20086-20104.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 533.
- 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6. (n.d.). BenchChem.
- Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-21.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2022). Molecules, 27(15), 4987.
- Insights into Quinoline Schiff Bases as Anticancer Agents. (2024).
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2023). RSC Advances, 13(7), 4467-4480.
- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). Molecules, 28(13), 5104.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023). Molecules, 28(18), 6695.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(23), 7293.
- Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (2001). Pharmazie, 56(9), 691-695.
- Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjug
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). Antibiotics, 13(1), 62.
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- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Antibiotics, 11(10), 1386.
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A Comparative Guide to the Cross-Reactivity Profile of 4-Hydroxyquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] This inherent promiscuity necessitates a thorough evaluation of the cross-reactivity of any novel quinoline derivative to ensure target selectivity and mitigate potential off-target effects. This guide will explore the anticipated cross-reactivity of 4-Hydroxyquinoline-6-carboxylic acid by comparing it with two key reference compounds: Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), and Kynurenic Acid, a known broad-spectrum antagonist of glutamate receptors.
The Rationale for Cross-Reactivity Profiling of this compound
The chemical structure of this compound, featuring a quinoline core, a hydroxyl group, and a carboxylic acid moiety, suggests a high likelihood of interactions with multiple biological targets. The diverse biological activities reported for quinoline derivatives, including roles as enzyme inhibitors and cytotoxic agents, underscore the importance of a comprehensive cross-reactivity assessment.[2][3]
Postulated Primary Target: Dihydroorotate Dehydrogenase (DHODH)
Several quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] Given the structural similarity, it is plausible that this compound also targets DHODH. For the purpose of this guide, we will proceed with DHODH as the hypothesized primary target to frame our discussion of off-target activities.
The Broader Biological Landscape of Quinoline Derivatives
The quinoline scaffold is a common feature in molecules targeting a wide array of proteins, including:
-
Kinases: Numerous quinoline-based compounds have been developed as kinase inhibitors, targeting enzymes such as EGFR, C-RAF, and RIP2 kinase.[5][6][7] The planarity of the quinoline ring allows it to fit into the ATP-binding pocket of many kinases.
-
G-Protein Coupled Receptors (GPCRs): The structural motifs present in 4-hydroxyquinolines can mimic endogenous ligands for various GPCRs.
-
Nuclear Receptors: The lipophilic nature of the quinoline ring system can facilitate entry into the cell and interaction with intracellular nuclear receptors.
-
Ion Channels: Certain quinoline derivatives have been shown to interact with ion channels, such as the hERG channel, which can lead to cardiotoxicity.[6]
-
DNA and Associated Enzymes: The planar quinoline ring can intercalate into DNA, and some derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase.[8]
This broad target landscape for the quinoline scaffold strongly suggests that this compound is likely to exhibit off-target activities.
Comparative Analysis with Reference Compounds
To build a predictive cross-reactivity profile, we will compare this compound with two well-characterized quinoline derivatives.
Brequinar: A Selective DHODH Inhibitor
Brequinar is a potent and selective inhibitor of DHODH with a quinoline-4-carboxylic acid core.[4][9] While its primary activity is well-defined, any off-target activities of Brequinar would be highly informative for predicting the potential cross-reactivity of this compound. A comprehensive screening of Brequinar against a broad panel of targets would provide a valuable dataset for comparison.
Kynurenic Acid: A Promiscuous Neuromodulator
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) is an endogenous metabolite of tryptophan that acts as a broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors).[10] It also interacts with the α7 nicotinic acetylcholine receptor and the G-protein coupled receptor GPR35.[11] The promiscuous nature of Kynurenic Acid highlights the potential for neurological off-target effects for structurally similar compounds like this compound.
| Compound | Primary Target(s) | Known Off-Targets/Cross-Reactivities | Structural Similarity to Topic Compound |
| This compound | Hypothesized: Dihydroorotate Dehydrogenase (DHODH) | Unknown; potential for kinase, GPCR, nuclear receptor, and ion channel interactions. | High (core scaffold) |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH)[4] | Limited public data on broad cross-reactivity. | High (quinoline-4-carboxylic acid core) |
| Kynurenic Acid | Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate)[10] | α7 nicotinic acetylcholine receptor, GPR35[11] | Moderate (4-hydroxyquinoline core) |
Experimental Workflows for Determining Cross-Reactivity
A comprehensive assessment of the cross-reactivity profile of this compound requires a multi-pronged approach utilizing a suite of in vitro assays. The following sections detail the recommended experimental protocols.
Broad-Panel Kinase Screening
Given the prevalence of kinase inhibition among quinoline derivatives, a broad-panel kinase screen is a critical first step.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: A competitive binding assay or an enzymatic activity assay against a large panel of kinases (e.g., the Promega Kinase Selectivity Profiling System or the Eurofins Discovery KINOMEscan™).[12][13][14]
Workflow Diagram:
Caption: Workflow for broad-panel kinase screening.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used for single-point screening (e.g., 10 µM) and subsequent IC50 determination.
-
Assay Plate Preparation: Utilize a pre-spotted kinase panel plate or prepare plates by dispensing a diverse library of purified recombinant kinases into a 384-well plate.
-
Reaction Initiation:
-
For Competitive Binding Assays: Add a known, tagged, broad-spectrum kinase inhibitor (tracer) and the test compound to the wells containing the kinases.
-
For Enzymatic Activity Assays: Add ATP and a suitable substrate to the wells containing the kinases and the test compound.[15]
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 1 hour) to allow for binding or enzymatic reaction to occur.
-
Detection:
-
For Competitive Binding Assays: Quantify the amount of tracer bound to each kinase. A reduction in signal compared to the DMSO control indicates displacement by the test compound.
-
For Enzymatic Activity Assays: Quantify the amount of product formed (e.g., ADP or phosphorylated substrate) using a detection reagent. A reduction in signal indicates inhibition of kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at the single-point concentration. For kinases showing significant inhibition, perform dose-response experiments to determine the IC50 value.
GPCR and Ion Channel Screening
The potential for interactions with GPCRs and ion channels should be assessed through functional cell-based assays.
Objective: To identify any agonist, antagonist, or modulatory activity of this compound at a panel of GPCRs and ion channels.
Methodology: Utilize cell lines stably expressing the target receptor or channel and a reporter system (e.g., calcium flux, cAMP accumulation, or membrane potential).
Workflow Diagram:
Caption: Workflow for GPCR and ion channel screening.
Detailed Protocol:
-
Cell Preparation: Seed cells engineered to express the target GPCR or ion channel into 384-well microplates and culture overnight.
-
Compound Addition: Add serial dilutions of this compound to the cell plates.
-
Assay Modes:
-
Agonist Mode: Incubate the cells with the compound and measure the reporter signal. An increase in signal indicates agonistic activity.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist for the target receptor and measure the reporter signal. A decrease in the agonist-induced signal indicates antagonistic activity.
-
-
Detection: Use a plate reader to measure the output of the reporter system (e.g., changes in intracellular calcium, cAMP levels, or membrane potential).
-
Data Analysis: Plot the data as dose-response curves and calculate EC50 values for agonists or IC50 values for antagonists.
Nuclear Receptor Profiling
To assess interactions with intracellular nuclear receptors, ligand binding or transcriptional activation assays can be employed.
Objective: To determine if this compound binds to and/or modulates the activity of a panel of nuclear receptors.
Methodology: A competitive ligand binding assay using purified nuclear receptor ligand-binding domains (LBDs) or a cell-based reporter gene assay.[16][17][18]
Workflow Diagram:
Caption: Workflow for nuclear receptor screening.
Detailed Protocol:
-
Assay Preparation:
-
Ligand Binding Assay: Prepare a reaction mixture containing the purified LBD of a nuclear receptor and a fluorescently labeled ligand.
-
Reporter Gene Assay: Transfect cells with a plasmid containing a nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor.
-
-
Compound Addition: Add serial dilutions of this compound to the assay plates.
-
Incubation: Incubate the plates for a sufficient time to allow for binding or transcriptional activation.
-
Detection:
-
Ligand Binding Assay: Measure fluorescence polarization. Displacement of the fluorescent ligand by the test compound will result in a decrease in polarization.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).
-
-
Data Analysis: Determine the percent displacement or percent activation/inhibition and calculate IC50 or EC50 values for any active compounds.
Interpretation of Results and Next Steps
The data generated from these screening cascades will provide a comprehensive cross-reactivity profile for this compound.
-
High Selectivity: If the compound shows potent activity against the primary target (e.g., DHODH) with minimal off-target hits (e.g., >100-fold selectivity), it can be considered a selective compound.
-
Moderate to Low Selectivity: If the compound inhibits multiple targets with similar potencies, it is considered non-selective. This information is crucial for understanding potential mechanisms of toxicity and for guiding further lead optimization efforts to improve selectivity.
Any significant off-target interactions should be further investigated in secondary, more physiologically relevant assays to confirm the activity and understand its functional consequences.
Conclusion
While the primary biological target and the precise cross-reactivity profile of this compound remain to be experimentally determined, the rich pharmacology of the quinoline scaffold provides a strong rationale for a thorough investigation. By employing the systematic screening strategies outlined in this guide, researchers can effectively characterize the selectivity of this and other novel chemical entities, a critical step in the drug discovery and development process. This proactive approach to understanding cross-reactivity is essential for building a comprehensive safety and efficacy profile, ultimately leading to the development of safer and more effective therapeutics.
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Orthogonally Validating the Mechanism of Action of 4-Hydroxyquinoline-6-carboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-focused comparison of orthogonal experimental strategies to identify and validate the MoA of 4-Hydroxyquinoline-6-carboxylic acid.
While the quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities including kinase inhibition, the specific molecular target of this compound remains to be definitively characterized.[1][2][3][4][5] This guide, therefore, addresses the dual challenge of first, identifying a primary molecular target, and second, rigorously validating the compound's interaction with that target through independent, mutually reinforcing methodologies.
For the purpose of this illustrative guide, we will proceed with the well-founded hypothesis that this compound functions as a protein kinase inhibitor . We will first employ an unbiased, proteome-wide screening method to identify candidate kinase targets and then apply orthogonal genetic and biochemical techniques to validate this hypothesis.
The Logic of Orthogonal Validation
Orthogonal validation is the cornerstone of robust MoA studies.[6] It involves using multiple, independent methods that rely on different physical principles to interrogate the same biological question. This approach minimizes the risk of method-specific artifacts and builds a far more compelling case for a specific MoA than any single experiment could provide. Our workflow is designed to move from broad, unbiased discovery to highly specific, direct confirmation.
Caption: Workflow for CETSA MS-based target identification.
Detailed Experimental Protocol: CETSA MS
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., K-562) to ~80% confluency. Harvest and resuspend cells in PBS. Treat one batch of cells with a screening concentration of this compound (e.g., 10 µM) and a parallel batch with vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 10-12 points from 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. [7]3. Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes). [8]4. Sample Preparation for MS: Collect the supernatant (soluble fraction). Determine protein concentration. Perform reduction, alkylation, and in-solution digestion with trypsin.
-
TMT Labeling and Mass Spectrometry: Label the resulting peptides from each temperature point with unique tandem mass tags (TMT). Pool the labeled samples. Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 6. Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the fraction of soluble protein versus temperature to generate melting curves for thousands of proteins. Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the drug-treated samples compared to the vehicle control. These are the primary target candidates.
Expected Data & Interpretation
The primary output is a list of proteins with a positive thermal shift in the presence of the compound. A significant and reproducible shift for a specific kinase, which we'll call "Kinase X," would make it our top candidate for orthogonal validation.
| Parameter | Vehicle (DMSO) Control | Drug-Treated Sample | Interpretation |
| Melting Temp (Tm) of Kinase X | 52°C | 58°C | Significant stabilization (ΔTm = +6°C) suggests direct binding. |
| Melting Temp (Tm) of Other Proteins | Varies | No significant change | Indicates selectivity of the compound for Kinase X. |
Part 2: Orthogonal Genetic Validation of the Target
Identifying a binding partner is not sufficient; we must demonstrate that the interaction with this target is responsible for the compound's cellular activity (e.g., anti-proliferative effects). Genetic methods provide a powerful way to validate this causal link by specifically removing the target protein and observing if the cell's response to the compound is altered. [6][9]
Method 2A: siRNA-mediated Knockdown (Transient Validation)
Principle of Causality: Small interfering RNA (siRNA) leverages the cell's natural RNA interference pathway to degrade the target mRNA, leading to a transient reduction in the target protein's expression. [10]If Kinase X is the true target of this compound, reducing its expression should make cells less sensitive to the compound. The drug cannot inhibit a target that is not there, thus phenocopying the effect of the drug.
-
siRNA Transfection: Transfect the chosen cell line with siRNA specifically targeting the mRNA of Kinase X. As controls, use a non-targeting (scrambled) siRNA and a mock transfection (transfection reagent only). [11]2. Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the Kinase X protein.
-
Knockdown Validation: Harvest a subset of cells from each condition and perform a Western blot to confirm the reduction of Kinase X protein levels in the target siRNA-treated group compared to controls. [12][13][14]4. Cell Viability Assay: Re-plate the remaining transfected cells and treat them with a dose-response of this compound.
-
Data Analysis: After 72 hours of drug treatment, measure cell viability (e.g., using a CellTiter-Glo® assay). Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each condition.
Method 2B: CRISPR-Cas9 Knockout (Permanent Validation)
Principle of Causality: CRISPR-Cas9 technology allows for the permanent and complete ablation of the gene encoding the target protein. [15]This provides a more definitive validation than transient knockdown. If Kinase X is the essential target, cells completely lacking this protein (knockout cells) should exhibit significant resistance to this compound, evidenced by a dramatic rightward shift in the IC50 curve. [6][16]
-
gRNA Design and Transfection: Design and clone guide RNAs (gRNAs) that target a critical exon of the gene for Kinase X. Co-transfect cells with the gRNA and a Cas9 nuclease expression vector. [17]2. Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Screen the clones to identify those with successful, biallelic frameshift mutations. This must be validated at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western blot to confirm complete absence of the Kinase X protein). [15][18][19]4. Cell Viability Assay: Once a validated Kinase X knockout (KO) cell line is established, perform a cell viability assay with a dose-response of this compound, alongside the parental wild-type (WT) cell line.
-
Data Analysis: Calculate and compare the IC50 values between the WT and KO cell lines.
Expected Data & Comparative Analysis
A significant increase in the IC50 value in the knockdown or knockout cells compared to the control cells strongly validates that Kinase X is the functionally relevant target of this compound.
| Method | Control Cells (WT/Scrambled siRNA) IC50 | Target-depleted Cells (KO/Kinase X siRNA) IC50 | Interpretation |
| siRNA Knockdown | 5 µM | 25 µM | 5-fold resistance confirms target relevance. |
| CRISPR Knockout | 5 µM | >100 µM | >20-fold resistance provides definitive validation of the target. [16] |
Part 3: Orthogonal Biochemical Confirmation of Direct Inhibition
The final piece of the puzzle is to demonstrate that this compound directly inhibits the enzymatic activity of the purified Kinase X protein in a cell-free system. This confirms the MoA at the molecular level, independent of any cellular complexity. [20] Principle of Causality: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. We can measure this activity directly. If our compound is a direct inhibitor, it will reduce the rate of this phosphorylation reaction in a concentration-dependent manner. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for this purpose. They measure kinase activity by quantifying the amount of ATP remaining in the reaction; lower kinase activity results in more ATP remaining and a higher luminescent signal. [21][22]
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Detailed Experimental Protocol: In Vitro Kinase Assay
-
Reagent Preparation: Prepare assay buffer, purified recombinant Kinase X enzyme, a suitable peptide substrate for Kinase X, and ATP. [20]2. Compound Titration: Perform a serial dilution of this compound in DMSO, then dilute into the assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the Kinase X enzyme, the peptide substrate, and the diluted compound or vehicle (DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a set period (e.g., 60 minutes) during which the reaction proceeds linearly. [23]5. Detection: Stop the reaction and measure the remaining ATP by adding a luciferase-based reagent (e.g., Kinase-Glo®). Read the resulting luminescence on a plate reader. [22]6. Data Analysis: Convert the luminescence signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the biochemical IC50 value. [23]
Expected Data & Interpretation
A potent, dose-dependent inhibition of Kinase X activity in this cell-free assay provides the final, definitive proof of the compound's MoA.
| Parameter | Value | Interpretation |
| Biochemical IC50 | 50 nM | The compound is a potent, direct inhibitor of Kinase X. |
| Maximum Inhibition | ~100% | Confirms complete inhibition at saturating concentrations. |
Conclusion: Synthesizing the Evidence
By systematically applying these three orthogonal approaches, we have constructed a robust, multi-faceted validation of the mechanism of action for this compound.
-
CETSA MS provided an unbiased map of the compound's direct binding partners in a native cellular context, identifying Kinase X as the primary target.
-
Genetic Perturbation (siRNA/CRISPR) demonstrated that Kinase X is the functionally relevant target, as its removal conferred significant resistance to the compound's anti-proliferative effects.
-
Biochemical Assays confirmed a direct inhibitory interaction at the molecular level, proving that the compound potently blocks the catalytic function of purified Kinase X.
No single method could provide this level of certainty. The convergence of evidence from these physically distinct and logically independent techniques allows us to declare, with high scientific confidence, that this compound exerts its cellular effects through the direct inhibition of Kinase X. This validated MoA provides a solid foundation for further preclinical and clinical development.
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A Comparative Guide to 4-Hydroxyquinoline-6-carboxylic Acid and Its Analogs for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Within this esteemed class, 4-hydroxyquinoline-6-carboxylic acid and its analogs represent a particularly compelling series of molecules. Their structural features—a planar aromatic system capable of diverse interactions, a hydroxyl group that enables keto-enol tautomerism, and a carboxylic acid moiety that provides a key interaction point—confer a remarkable versatility that has been exploited in the development of agents targeting cancer, infectious diseases, and inflammatory conditions.[1][2]
This guide offers an in-depth comparative analysis of this compound and its key analogs. We will dissect their synthesis, structure-activity relationships (SAR), and performance in various biological assays, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
Structural and Physicochemical Landscape
The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. The 4-hydroxyquinoline core exists in a tautomeric equilibrium with its 4-quinolone form. This flexibility, combined with the hydrogen-bonding capacity of the hydroxyl and carboxylic acid groups, and the potential for metal ion chelation, are critical determinants of their pharmacological profiles.[2]
Structural modifications, such as altering the position of the carboxylic acid group or introducing substituents onto the bicyclic ring system, can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound and Key Analogs
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | C₁₀H₇NO₃ | 189.17 | Parent scaffold with carboxylic acid at C6. |
| Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic acid) | ![]() | C₁₀H₇NO₃ | 189.17 | Isomeric analog; carboxylic acid at C2. Known neuroprotective agent.[3] |
| Quinoline-4-carboxylic acid | ![]() | C₁₀H₇NO₂ | 173.17 | Lacks the 4-hydroxy group. |
| 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid | ![]() | C₁₁H₉NO₃ | 203.19 | Methyl substituent at C2.[4] |
| 6-Hydroxyquinoline-4-carboxylic acid | ![]() | C₁₀H₇NO₃ | 189.17 | Isomeric analog; positions of hydroxyl and carboxyl groups are swapped. |
Synthetic Strategies: Building the Quinoline Core
The construction of the 4-hydroxyquinoline scaffold is well-established, with several named reactions providing reliable access. The choice of synthetic route is critical as it dictates the potential for introducing diversity and scaling up production.
The Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxyquinolines.[5][6][7] This thermal cyclization of an aniline derivative with an ethoxymethylenemalonate ester is a robust method that allows for variation in the substitution pattern of the benzene ring portion of the quinoline.
Another prevalent method is the Conrad-Limpach reaction , which involves the reaction of anilines with β-ketoesters and provides a complementary route to substituted 4-hydroxyquinolines.[3]
Representative Protocol: Gould-Jacobs Synthesis
The causality behind this protocol lies in creating the necessary enamine intermediate, followed by a high-temperature intramolecular cyclization driven by the stability of the resulting aromatic system.
-
Step 1: Condensation. An appropriately substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are mixed, often without solvent. The mixture is heated (e.g., at 100-140°C) for a defined period (e.g., 1-2 hours) to form the intermediate enamine. This step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the malonate, displacing the ethoxy group.
-
Step 2: Cyclization. The reaction mixture is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to a high temperature (e.g., ~250°C). This thermal energy drives the intramolecular cyclization to form the quinoline ring system.
-
Step 3: Saponification (Optional). The resulting ester can be hydrolyzed to the carboxylic acid by heating with a base (e.g., NaOH solution).[8]
-
Step 4: Decarboxylation (Optional). The 3-carboxylic acid can be removed by heating, yielding the final 4-hydroxyquinoline product.[7]
Comparative Biological Activity
The true value of this compound and its analogs is revealed through their diverse biological activities. By systematically comparing their performance in various assays, we can delineate critical structure-activity relationships (SAR).
Antiproliferative and Anticancer Activity
Quinolines are potent antiproliferative agents, often acting through multiple mechanisms including the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[9]
A particularly important target is human dihydroorotate dehydrogenase (hDHODH) , the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[10] As rapidly proliferating cancer cells rely heavily on this pathway for DNA and RNA synthesis, hDHODH inhibitors are attractive anticancer agents.[10][11]
Table 2: Comparative Antiproliferative and hDHODH Inhibitory Activity
| Compound/Analog Type | Target/Cell Line | IC₅₀ Value | Key SAR Insights | Reference |
| Quinoline-2-carboxylic acid | MCF-7 (Breast Cancer) | Significant Growth Inhibition | Active against mammary cell lines. | [2][12] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Significant Growth Inhibition | Active against mammary cell lines. | [2][12] |
| Substituted Quinolines | hDHODH Enzyme | 1.22 µM (Lead compound 14) | 2-, 4-, 6-, and/or 7-substitutions are crucial for activity. | [13] |
| Quinoline-based analog 41 | hDHODH Enzyme | 9.71 nM | Potent analog with significant oral bioavailability. | [14] |
| Quinoline-based analog A9 | hDHODH Enzyme | 9.7 nM | Potent inhibitor; SAR indicates a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group are beneficial. | [10][11] |
| Styrylquinolinecarboxylic acids | P388 (Leukemia) | Comparable to cisplatin | The 8-carboxylic acid group contributes to activity. | [15] |
Key Insights from SAR:
-
The position of the carboxylic acid is critical. Both 2- and 4-carboxy analogs show significant antiproliferative effects.[2]
-
For hDHODH inhibition, a carboxylic acid group is highly beneficial for potency, likely due to interactions in the enzyme's binding pocket.[10][11]
-
Substitutions on the quinoline ring, such as bulky groups at the C6-position or halogens, can significantly enhance inhibitory activity against hDHODH.[10][16]
Antimicrobial Activity
The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] Analogs of this compound have also been explored for their antibacterial and antifungal properties.
Table 3: Comparative Antimicrobial Activity (MIC Values)
| Compound/Analog Type | Organism | MIC (µg/mL) | Key SAR Insights | Reference |
| Quinolone hybrid 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | Hybridization strategy enhances broad-spectrum activity. | [17] |
| Substituted quinoline 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | Shown to be a potent antibacterial and antifungal agent. | [18][19] |
| 4-Hydroxyquinoline derivatives | Staphylococcus aureus, Escherichia coli | Effective | The core scaffold shows significant antimicrobial properties. | [5] |
Key Insights from SAR:
-
Hybrid molecules, combining the quinoline core with other pharmacophores, can lead to potent, broad-spectrum antibacterial agents.[17]
-
Substitutions at various positions can tune the activity spectrum against Gram-positive versus Gram-negative bacteria.[20]
Essential Experimental Protocols
To ensure reproducibility and validity, the following are detailed protocols for key assays used in the evaluation of these compounds. Each protocol is designed as a self-validating system, including necessary controls.
Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
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In Vivo Validation of 4-Hydroxyquinoline-6-carboxylic Acid: A Comparative Guide to Assessing Antimicrobial and Cytotoxic Potential
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vivo validation of 4-Hydroxyquinoline-6-carboxylic acid, a member of the quinoline class of compounds known for a wide spectrum of biological activities. Given the limited direct in vivo data on this specific molecule, we will explore its validation through two of the most prominent therapeutic avenues for quinoline derivatives: as an antimicrobial and as a cytotoxic agent.
This guide will objectively compare the hypothesized performance of this compound with established drugs in each class—Ciprofloxacin for antimicrobial and Doxorubicin for cytotoxic applications—supported by established experimental data for these comparators. We will delve into the causality behind experimental design and provide detailed protocols for robust in vivo validation.
Part 1: Comparative Analysis of Putative Antimicrobial Effects
The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics.[1] These agents typically exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication. It is therefore a logical starting point to investigate this compound for similar properties.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones target bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[2] These enzymes are crucial for relieving torsional stress during DNA replication. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[2] It is plausible that this compound shares this mechanism.
Caption: Proposed mechanism of antimicrobial action.
Comparative Compound: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Its well-documented in vivo efficacy serves as a benchmark for evaluating new potential antimicrobial agents.
Performance Comparison: this compound vs. Ciprofloxacin
The following table outlines key performance indicators for an effective antimicrobial agent, with data for Ciprofloxacin provided for comparison. The values for this compound are hypothetical and represent target values for a promising candidate.
| Parameter | This compound (Hypothetical Target) | Ciprofloxacin (Established Data) | Rationale & Justification |
| In Vitro Activity (MIC90) | The Minimum Inhibitory Concentration for 90% of strains is a crucial indicator of potency. Lower values are desirable. | ||
| Escherichia coli | ≤ 1 µg/mL | 0.12 - 1.0 µg/mL[3] | Demonstrates activity against a common Gram-negative pathogen. |
| Staphylococcus aureus | ≤ 2 µg/mL | 0.5 - 2.0 µg/mL[3] | Shows efficacy against a key Gram-positive pathogen. |
| In Vivo Efficacy (Murine Sepsis Model) | The 50% protective dose (ED50) in an animal model is a critical measure of in vivo performance. | ||
| ED50 (mg/kg, oral) | < 20 mg/kg | 1 - 40 mg/kg (depending on the pathogen and dosing regimen)[3] | A lower ED50 indicates greater potency in a living system, accounting for pharmacokinetics and metabolism. |
| Safety Profile | A favorable safety profile is essential for clinical translation. | ||
| Acute Toxicity (LD50, mice) | > 500 mg/kg | ~5000 mg/kg (oral) | A high LD50 suggests a wide therapeutic window. |
Experimental Protocol: Murine Systemic Infection Model
This protocol provides a standardized method for evaluating the in vivo efficacy of a novel antimicrobial agent in a murine model of systemic infection.[4][5]
Objective: To determine the 50% effective dose (ED50) of this compound in protecting mice from a lethal bacterial infection.
Materials:
-
6-8 week old BALB/c mice
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound, formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Ciprofloxacin (positive control)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Dilute the culture in sterile saline to achieve the desired concentration (typically 1-5 x 10^7 CFU/mL). The exact lethal dose should be predetermined in pilot studies.
-
-
Infection:
-
Administer 0.1 mL of the bacterial suspension intraperitoneally (IP) to each mouse.
-
-
Treatment:
-
One hour post-infection, orally administer the test compound, vehicle, or positive control to different groups of mice (n=10 per group).
-
Use a range of doses for the test compound to determine the ED50.
-
-
Monitoring:
-
Observe the mice for 7 days, recording mortality daily.
-
-
Data Analysis:
-
Calculate the ED50 using a suitable statistical method (e.g., probit analysis).
-
Caption: Experimental workflow for the murine systemic infection model.
Part 2: Comparative Analysis of Putative Cytotoxic Effects
Several quinoline derivatives have demonstrated potent anticancer activity, suggesting that this compound may also possess cytotoxic properties against cancer cells.[6][7]
Proposed Mechanism of Action: Induction of Apoptosis
A common mechanism of action for cytotoxic agents is the induction of apoptosis, or programmed cell death. This can be triggered through various pathways, including the intrinsic (mitochondrial) pathway, often involving the activation of caspases.
Caption: Proposed mechanism of cytotoxic action.
Comparative Compound: Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. It primarily works by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis.[8] Its extensive clinical use and known in vivo efficacy make it a relevant comparator.
Performance Comparison: this compound vs. Doxorubicin
This table compares key performance indicators for a cytotoxic agent, with established data for Doxorubicin. The values for this compound are hypothetical targets for a promising anticancer candidate.
| Parameter | This compound (Hypothetical Target) | Doxorubicin (Established Data) | Rationale & Justification |
| In Vitro Activity (IC50) | The half-maximal inhibitory concentration is a measure of a drug's potency in inhibiting cell growth. | ||
| MCF-7 (Breast Cancer) | < 10 µM | ~0.5 - 1 µM | Demonstrates activity against a common cancer cell line. |
| HCT116 (Colon Cancer) | < 10 µM | ~0.1 - 0.5 µM | Shows efficacy in a different cancer type. |
| In Vivo Efficacy (Xenograft Model) | Tumor growth inhibition (TGI) is a key measure of in vivo anticancer activity. | ||
| TGI (%) at a given dose | > 50% | Varies with dose and model; significant TGI is well-documented.[9][10][11] | A high TGI indicates a potent antitumor effect in a living organism. |
| Safety Profile | A critical aspect of chemotherapy is the therapeutic index. | ||
| Maximum Tolerated Dose (MTD, mice) | > 50 mg/kg | ~10 mg/kg | A higher MTD suggests better tolerability and a potentially wider therapeutic window. |
Experimental Protocol: Murine Xenograft Cancer Model
This protocol outlines a standard procedure for evaluating the in vivo antitumor activity of a test compound using a human tumor xenograft model in immunodeficient mice.[12][13]
Objective: To assess the ability of this compound to inhibit the growth of human tumors in mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel
-
This compound, formulated for administration
-
Vehicle control
-
Doxorubicin (positive control)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (n=8-10 per group).
-
Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily for 14 days).
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (width)² x length / 2.
-
Monitor animal weight and general health.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Caption: Experimental workflow for the murine xenograft cancer model.
Conclusion and Future Directions
While this compound remains a compound with underexplored therapeutic potential, its structural similarity to well-characterized quinoline derivatives provides a strong rationale for investigating its antimicrobial and cytotoxic effects. This guide offers a scientifically grounded framework for such an investigation, emphasizing a comparative approach with established drugs to benchmark performance.
The provided protocols for murine systemic infection and xenograft cancer models represent gold-standard methodologies for preclinical in vivo validation. Successful demonstration of efficacy in these models, coupled with a favorable safety profile, would be a critical step in advancing this compound through the drug development pipeline.
Future research should focus on empirical testing to generate the data outlined in the comparative tables. Mechanistic studies to confirm the mode of action, along with detailed pharmacokinetic and toxicological profiling, will be essential for a comprehensive understanding of this compound's therapeutic potential.
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]
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A Head-to-Head Comparative Guide: Evaluating 4-Hydroxyquinoline-6-carboxylic acid as a Novel Kynurenine Aminotransferase II Inhibitor Against the Standard, PF-04859989
This guide provides a comprehensive framework for the head-to-head comparison of 4-Hydroxyquinoline-6-carboxylic acid, a novel compound of interest, against PF-04859989, a well-characterized, irreversible inhibitor of Kynurenine Aminotransferase II (KAT II). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurological and psychiatric disorders where the kynurenine pathway is implicated.
Introduction: The Kynurenine Pathway and the Rationale for KAT II Inhibition
The kynurenine pathway is the primary metabolic route for the essential amino acid L-tryptophan, producing several neuroactive metabolites.[1] One such metabolite, kynurenic acid (KYNA), is a potent antagonist of the α7 nicotinic acetylcholine receptor and the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] Elevated levels of KYNA in the brain have been associated with cognitive deficits in schizophrenia and other psychiatric disorders.[3] The enzyme primarily responsible for the synthesis of KYNA in the brain is Kynurenine Aminotransferase II (KAT II), making it a compelling therapeutic target for lowering brain KYNA levels and potentially ameliorating cognitive dysfunction.[5]
Quinoline derivatives, a class of heterocyclic compounds, are known to possess a wide range of biological activities, including enzyme inhibition.[6][7] this compound, a member of this class, is structurally related to other biologically active quinolines and warrants investigation as a potential modulator of the kynurenine pathway. This guide outlines the experimental approach to characterize its activity against KAT II, using the potent and selective inhibitor PF-04859989 as a benchmark.
The Standard Drug: PF-04859989
PF-04859989 is a well-documented, brain-penetrant, and irreversible inhibitor of KAT II.[1][2][3][8][9] It forms a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of the enzyme.[1][3]
Mechanism of Action: Irreversible covalent modification of the PLP cofactor in the KAT II active site.[1][3]
Reported Efficacy:
-
In Vitro: Potent inhibitor of human and rat KAT II with IC50 values of 23 nM and 263 nM, respectively.[6][8][9] It displays high selectivity for KAT II over other KAT isoforms (KAT I, KAT III, and KAT IV with IC50 values of 22 µM, 11 µM, and >50 µM, respectively).[8][9]
-
In Vivo: Capable of reducing brain kynurenic acid levels by approximately 50% in rats at a dose of 10 mg/kg (subcutaneous).[3][6][8]
Pharmacokinetic Profile: While a potent inhibitor, PF-04859989 has been noted to have poor pharmacokinetic properties, primarily due to rapid O-glucuronidation of its hydroxamate group.[10]
The Investigational Compound: this compound
This compound is a quinoline derivative with limited published data on its biological activity.[6] Its structural similarity to other enzyme-inhibiting quinolines provides a strong rationale for its evaluation as a potential KAT II inhibitor.[6][7] This guide proposes a systematic evaluation of its inhibitory potential against KAT II.
Hypothesized Mechanism of Action: Based on its quinoline scaffold, it is hypothesized to act as a competitive or non-competitive inhibitor of KAT II, potentially interacting with the enzyme's active site.
Comparative Efficacy: A Proposed Experimental Framework
The following tables outline the proposed experiments and hypothetical data to be generated for a direct comparison of this compound with PF-04859989.
Table 1: In Vitro Enzymatic Inhibition of Kynurenine Aminotransferase II (KAT II)
| Compound | Target | IC50 (nM) | Selectivity vs. KAT I | Selectivity vs. KAT III | Selectivity vs. KAT IV |
| PF-04859989 (Standard) | Human KAT II | 23[2][6][8] | ~957-fold | ~478-fold | >2174-fold |
| This compound | Human KAT II | To be determined | To be determined | To be determined | To be determined |
| PF-04859989 (Standard) | Rat KAT II | 263[6][8][9] | - | - | - |
| This compound | Rat KAT II | To be determined | - | - | - |
Table 2: Cellular Activity in a Kynurenic Acid Production Assay
| Compound | Cell Line | Assay | EC50 (µM) |
| PF-04859989 (Standard) | Primary Astrocytes | Kynurenic Acid Production | To be determined |
| This compound | Primary Astrocytes | Kynurenic Acid Production | To be determined |
Table 3: In Vivo Pharmacodynamic Effect on Brain Kynurenic Acid Levels
| Compound | Species | Dose (mg/kg) | Route | % Reduction in Brain KYNA |
| PF-04859989 (Standard) | Rat | 10 | s.c. | ~50%[3][6][8] |
| This compound | Rat | To be determined | To be determined | To be determined |
Experimental Protocols
In Vitro KAT II Enzyme Inhibition Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human KAT II.
Workflow Diagram:
Caption: Workflow for the in vitro KAT II enzyme inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a working solution of recombinant human KAT II in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Compound Preparation: Prepare a series of dilutions of the test compound (this compound) and the standard (PF-04859989) in DMSO.
-
Reaction Mixture: Prepare a reaction mixture containing 50 µM pyridoxal 5'-phosphate (PLP), 5 mM α-ketoglutarate, and 5 mM L-kynurenine in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the enzyme solution, followed by the test compound or standard at various concentrations. Initiate the reaction by adding the reaction mixture.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of 0.8 M formic acid.
-
Analysis: Quantify the amount of kynurenic acid produced using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Kynurenic Acid Production Assay
This protocol describes a method to assess the ability of test compounds to inhibit the production of kynurenic acid in a cellular context, such as in primary astrocyte cultures.
Workflow Diagram:
Caption: Workflow for the cellular kynurenic acid production assay.
Step-by-Step Protocol:
-
Cell Culture: Plate primary astrocytes in 96-well plates and culture until they reach a suitable confluency.
-
Treatment: Replace the culture medium with fresh medium containing L-kynurenine (the substrate for KYNA production). Add the test compound (this compound) and the standard (PF-04859989) at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant for KYNA analysis.
-
Kynurenic Acid Quantification: Measure the concentration of kynurenic acid in the supernatant using a commercially available ELISA kit or by HPLC.
-
Cell Viability Assessment: Assess the viability of the cells in each well using a standard method such as the MTT assay to rule out cytotoxicity as the cause of reduced KYNA production.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) for the inhibition of KYNA production for each compound.
Signaling Pathway
Caption: The Kynurenine Pathway and the site of action for KAT II inhibitors.
Conclusion
This guide provides a robust scientific framework for the comprehensive evaluation of this compound as a potential novel inhibitor of Kynurenine Aminotransferase II. By employing the well-characterized standard, PF-04859989, as a benchmark, and utilizing the detailed experimental protocols outlined herein, researchers can generate the necessary data to ascertain the compound's potency, selectivity, and cellular activity. The successful identification of a novel, brain-penetrant KAT II inhibitor with a favorable pharmacokinetic profile would represent a significant advancement in the development of new therapeutic strategies for schizophrenia and other neurological disorders characterized by cognitive deficits.
References
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Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]
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Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]
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Brain-penetrant inhibitor of kynurenine aminotransferase II described by Pfizer - BioWorld. [Link]
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Discovery of hydroxamate bioisosteres as KAT II inhibitors with improved oral bioavailability and pharmacokinetics | Request PDF. [Link]
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Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]
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Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC - NIH. [Link]
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Cellular Regulation of Kynurenic Acid-Induced Cell Apoptosis Pathways in AGS Cells - PMC. [Link]
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A Senior Application Scientist's Guide to Confirming the Binding Site of 4-Hydroxyquinoline-6-carboxylic acid
For researchers and drug development professionals, understanding precisely where a small molecule binds to its protein target is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and ultimately dictates the therapeutic potential and safety profile of a drug candidate. This guide provides an in-depth comparison of modern experimental techniques to definitively confirm the binding site of a molecule of interest, using 4-Hydroxyquinoline-6-carboxylic acid as our case study.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a range of biomolecules, including enzymes like dihydroorotate dehydrogenase and HIV-1 RNase H, by engaging in specific interactions within their active sites.[1][2][3] The 4-hydroxy and 6-carboxylic acid moieties of our subject molecule suggest the potential for critical hydrogen bonding and electrostatic interactions within a protein binding pocket. However, without empirical evidence, this remains speculation.
This guide will navigate through a selection of robust experimental methodologies, moving from initial binding confirmation and affinity determination to high-resolution structural elucidation of the binding pose. We will dissect the "why" behind each experimental choice, offering a logical, multi-faceted approach to binding site validation.
Section 1: Foundational Binding Analysis – Does It Bind and How Tightly?
Before pinpointing the exact binding location, it is crucial to confirm a direct interaction between this compound and the target protein and to quantify the binding affinity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this initial characterization.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[4][5] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[6]
SPR is an excellent initial step due to its high sensitivity, real-time data acquisition, and ability to determine kinetic parameters (association and dissociation rates), in addition to the equilibrium dissociation constant (KD).[7][8] This provides a dynamic view of the interaction.
-
Immobilization of the Target Protein: Covalently attach the purified target protein to a sensor chip. The choice of coupling chemistry (e.g., amine coupling) depends on the protein's properties.
-
Preparation of this compound: Prepare a series of precise dilutions of the compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip. The association is monitored in real-time.
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (K_D).
| Parameter | Value |
| On-rate (k_a) | 1.2 x 105 M-1s-1 |
| Off-rate (k_d) | 2.5 x 10-3 s-1 |
| KD | 20.8 nM |
Illustrative data for the interaction of this compound with a hypothetical target protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[9][10] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11][12]
ITC is considered the gold standard for characterizing binding thermodynamics.[13] It is a solution-based, label-free method that provides a deeper understanding of the driving forces behind the binding interaction (e.g., whether it is enthalpically or entropically driven).[10]
-
Sample Preparation: Dialyze both the target protein and this compound into the same buffer to minimize heats of dilution.[12]
-
Loading the Calorimeter: Load the target protein into the sample cell and this compound into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution. The heat change after each injection is measured.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated.
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 1.05 |
| KD | 25.2 nM |
| ΔH (Enthalpy) | -15.8 kcal/mol |
| -TΔS (Entropy) | 5.2 kcal/mol |
| ΔG (Gibbs Free Energy) | -10.6 kcal/mol |
Illustrative data for the interaction of this compound with a hypothetical target protein.
Section 2: Pinpointing the Binding Site – A Multi-pronged Approach
With the binding affinity and thermodynamics established, the next crucial step is to identify the physical location of the binding site on the target protein. A combination of computational and experimental techniques provides the most robust validation.
Computational Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It can provide initial hypotheses about the binding site and the key interacting residues.
Docking is a rapid and cost-effective in silico method to generate structural hypotheses that can guide subsequent experimental work, such as site-directed mutagenesis.[15]
Caption: Workflow for computational docking to predict binding sites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution.[16][17] Chemical Shift Perturbation (CSP) mapping is a common NMR method to identify the binding site.
NMR provides experimental evidence of the binding site in a near-physiological solution state.[16] It can identify the specific amino acid residues affected by ligand binding.
-
Protein Labeling: Express and purify the target protein with 15N (and optionally 13C) isotopic labels.
-
Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.
-
Titration: Add increasing concentrations of this compound to the labeled protein sample and record an HSQC spectrum at each concentration.
-
Data Analysis: Overlay the spectra and identify the peaks that shift their position upon ligand binding. Map these perturbed residues onto the 3D structure of the protein to reveal the binding site.
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and any gene products.[18] By mutating residues hypothesized to be in the binding site, one can observe the impact on binding affinity.
This technique provides a direct functional validation of the importance of specific amino acid residues for ligand binding.[19][20] A significant loss in binding affinity upon mutation of a residue strongly implicates it in the binding interaction.
Caption: Workflow for validating binding site residues using site-directed mutagenesis.
| Protein Variant | KD (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 22.5 | - |
| R136A | 5,600 | 249-fold increase |
| Y38F | 350 | 15.6-fold increase |
| T63A | 45 | 2-fold increase |
Illustrative data showing the effect of mutations on the binding affinity of this compound.
Section 3: The Gold Standard – High-Resolution Structural Elucidation
The most definitive evidence for a binding site comes from a high-resolution 3D structure of the protein-ligand complex. X-ray crystallography is the preeminent technique for this purpose.[21]
X-ray Crystallography
X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.[21] By analyzing the diffraction pattern, a 3D electron density map can be generated, into which the atomic model of the protein and the bound ligand can be built.[22]
X-ray crystallography provides an atomic-level picture of the binding site, revealing the precise orientation of the ligand and its interactions with the protein, including bond lengths and angles.[23] This level of detail is invaluable for structure-based drug design.[24]
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the target protein in the presence of an excess of this compound.
-
Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing the compound.
-
-
X-ray Diffraction: Mount a suitable crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement if a structure of the apo-protein is available.
-
Model Building and Refinement: Build the atomic model of the protein-ligand complex into the electron density map and refine it to obtain a high-resolution structure.
Comparison of Methodologies
| Technique | Information Gained | Resolution | Throughput | Key Considerations |
| SPR | Binding kinetics (k_a, k_d), Affinity (K_D) | N/A | High | Requires protein immobilization, mass-sensitive. |
| ITC | Binding affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | N/A | Medium | Requires relatively large amounts of pure protein.[12] |
| NMR (CSP) | Identifies residues at the binding interface | Atomic (for perturbed residues) | Low | Requires isotopically labeled protein, protein size limitations. |
| Site-Directed Mutagenesis | Functional role of specific residues in binding | N/A | Low | Indirect method, requires a robust binding assay. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Atomic | Low | Requires well-diffracting crystals, which can be challenging to obtain.[24] |
Conclusion
References
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Involving 4-Hydroxyquinoline-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the rigor of reproducible experimental data. In the realm of small molecule discovery, compounds built on the quinoline scaffold are of significant interest due to their diverse biological activities. One such compound, 4-Hydroxyquinoline-6-carboxylic acid, and its analogs are subjects of intense investigation. However, the reliability of findings hinges on the reproducibility of the experiments in which these molecules are tested.
This guide provides an in-depth technical comparison and practical advice to enhance the reproducibility of experiments involving this compound. We will delve into the critical parameters that influence experimental outcomes, offer a comparative analysis with a structurally related compound, and provide detailed, validated protocols. Our focus is to equip you with the insights to generate robust and reliable data.
The Critical Challenge of Reproducibility with Small Molecules
While much attention is given to the variability of biological reagents like antibodies and cell lines, the physical and chemical properties of small molecules are a frequent source of experimental irreproducibility.[1] Factors such as purity, solubility, stability, and even the choice of solvent can significantly alter the outcome of an assay.[1] For quinoline derivatives, which are known to exhibit a range of biological activities including antimicrobial and cytotoxic effects, meticulous handling and characterization are paramount.[2][3]
Comparative Analysis: this compound vs. a Structurally Related Analog
To understand the nuances of working with this compound, a comparison with a well-characterized alternative from the same structural class can be illustrative. We will compare it with Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis.[4][5] Many 4-quinoline carboxylic acid derivatives have been investigated as DHODH inhibitors.[4][5][6]
| Property | This compound | Brequinar (Representative DHODH Inhibitor) | Causality and Impact on Reproducibility |
| Molecular Formula | C₁₀H₇NO₃ | C₂₃H₁₆F₂N₂O₂ | Differences in molecular weight and elemental composition necessitate distinct stock solution calculations and analytical standards. |
| Purity | ≥95% (typical commercial grade) | ≥98% (typical for well-characterized inhibitors) | Impurities can have off-target effects or interfere with assay readouts, leading to inconsistent results. Lot-to-lot variability in purity is a major source of irreproducibility. |
| Solubility | Poor aqueous solubility, soluble in organic solvents like DMSO and alkaline solutions.[7] | Poor water solubility (<0.10 mg/mL at pH 7.4), prone to aggregation at high concentrations.[4] | Inconsistent solubilization can lead to inaccurate compound concentrations and precipitation during experiments. The use of DMSO as a solvent can be toxic to cells at higher concentrations.[1] |
| Stability | Solid is generally stable. Stability in solution, especially in aqueous buffers, should be experimentally determined. | Stable as a solid. Solution stability can be affected by pH and light exposure. | Degradation of the compound in solution over the course of an experiment will lead to a decrease in the effective concentration and variable results. |
| Mechanism of Action | Potential DHODH inhibitor, among other possible targets.[4][5][6] | Potent, non-competitive inhibitor of DHODH.[4] | A well-defined mechanism of action for a comparator compound allows for more robust positive controls and aids in troubleshooting unexpected results. |
Core Principles for Enhancing Experimental Reproducibility
To mitigate the challenges outlined above, a systematic approach to compound handling and experimental design is essential.
Rigorous Compound Characterization and Handling
-
Purity Verification: Do not solely rely on the manufacturer's certificate of analysis. It is best practice to independently verify the purity of each new batch of this compound using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Solubility and Stability Testing: Before initiating biological assays, determine the solubility and stability of the compound in your specific experimental buffers and media. This can be done by preparing a saturated solution, incubating it under experimental conditions (e.g., 37°C, 5% CO₂), and measuring the concentration of the soluble compound over time by HPLC.
-
Standardized Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable, dry solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store aliquots at -20°C or -80°C, protected from light.
Self-Validating Experimental Design
-
Appropriate Controls: Always include positive and negative controls in your assays. For DHODH inhibition assays, a well-characterized inhibitor like Brequinar can serve as a positive control. A vehicle control (e.g., DMSO at the same final concentration as in the compound-treated samples) is essential to account for any solvent effects.
-
Dose-Response Curves: When assessing the biological activity of this compound, generate a full dose-response curve rather than testing a single concentration. This provides a more comprehensive understanding of the compound's potency (e.g., IC₅₀ or EC₅₀) and can reveal biphasic or other complex behaviors.
-
Orthogonal Assays: Whenever possible, confirm findings using a different experimental approach. For example, if you observe a decrease in cell proliferation, you could follow up with a cell cycle analysis or an apoptosis assay to elucidate the mechanism.
Experimental Protocols
Here, we provide detailed protocols for the characterization and biological evaluation of this compound.
Protocol 1: HPLC-MS Method for Purity Assessment and Quantification
This protocol provides a general method for the analysis of 4-hydroxyquinoline derivatives. Optimization may be required for your specific instrumentation.
Instrumentation and Reagents:
-
HPLC system with a UV detector and a mass spectrometer
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound
-
DMSO (HPLC grade)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in a 50:50 mixture of Mobile Phase A and B to generate a standard curve.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in DMSO to a known concentration (e.g., 1 mg/mL). Dilute this solution to fall within the range of the standard curve.
-
HPLC-MS Analysis:
-
Set the column temperature to 30°C.
-
Use a flow rate of 1 mL/min.
-
Run a gradient elution, for example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Set the UV detector to monitor at an appropriate wavelength (e.g., 254 nm and 320 nm).
-
Set the mass spectrometer to scan for the expected mass of this compound ([M+H]⁺ and [M-H]⁻).
-
-
Data Analysis:
-
Calculate the purity of the compound by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.
-
Quantify the concentration of your sample by comparing its peak area to the standard curve.
-
Protocol 2: In Vitro DHODH Inhibition Assay
This protocol is adapted for a 96-well plate format and measures the reduction of a dye by the DHODH enzyme.
Reagents:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
This compound and a positive control (e.g., Brequinar) dissolved in DMSO
Procedure:
-
Compound Plating: Serially dilute the test compounds and the positive control in DMSO. Then, dilute them in Assay Buffer to the desired final concentrations. Add a small volume (e.g., 1 µL) of each dilution to the wells of a 96-well plate. Include wells with DMSO only as a vehicle control.
-
Enzyme Addition: Add the DHODH enzyme to all wells except for the no-enzyme control wells.
-
Substrate Addition: Prepare a substrate mix containing DHO, CoQD, and DCIP in Assay Buffer. Add this mix to all wells to initiate the reaction.
-
Incubation and Measurement: Immediately measure the absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) at time zero. Incubate the plate at 37°C and take kinetic readings every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A generalized workflow for ensuring the quality and reproducibility of in vitro experiments with this compound.
Caption: The inhibitory effect of this compound on the DHODH enzyme blocks the de novo pyrimidine biosynthesis pathway.
By implementing these rigorous protocols and maintaining a critical perspective on the potential sources of variability, researchers can significantly enhance the reproducibility of their findings with this compound and other small molecules. This commitment to scientific integrity is the foundation upon which new discoveries are built.
References
-
Hurt, D. E., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6134–6155. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Molecules, 27(15), 4994. [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(4), 304-315. [Link]
-
Kovács, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3356. [Link]
-
Kovács, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]
-
Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
-
Massoud, M. A., et al. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]
-
Papakonstantinou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(13), 5104. [Link]
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Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(23), 7149. [Link]
-
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Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]
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Al-Zoubi, R. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(24), 8049. [Link]
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Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(14), 5989–6004. [Link]
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Olasunkanmi, A. K., et al. (2015). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. Journal of Chemistry. [Link]
-
Hurt, D. E., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
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Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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Ruiu, S., et al. (2013). Investigations on the 4-Quinolone-3-Carboxylic Acid Motif Part 5: Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach. Journal of Medicinal Chemistry, 56(14), 5989–6004. [Link]
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Advanced & Niche Applications
Application Notes & Protocols: A Framework for Evaluating 4-Hydroxyquinoline-6-carboxylic acid as a Novel E3 Ligase Ligand for Targeted Protein Degradation
For: Researchers, scientists, and drug development professionals.
Introduction: The Frontier of Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] By co-opting the cell's intrinsic ubiquitin-proteasome system (UPS), small molecules can be designed to eliminate specific disease-causing proteins.[2] The most prominent class of these molecules are Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a chemical linker: one binds a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
A significant bottleneck in the field is the limited number of well-characterized E3 ligases that can be effectively recruited by small molecules.[5] The vast majority of reported PROTACs rely on ligands for just two E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).[5] Expanding the repertoire of available E3 ligase ligands is crucial for unlocking the full potential of TPD, enabling new target specificities and overcoming potential resistance mechanisms.
This document provides a comprehensive framework for the evaluation of novel chemical matter as potential E3 ligase ligands, using 4-Hydroxyquinoline-6-carboxylic acid as a hypothetical starting point. While this specific molecule is not yet an established E3 ligase binder for TPD, its structural features present an intriguing scaffold for exploration. These notes will guide researchers through the necessary steps of PROTAC synthesis, biophysical characterization, and cellular validation.
Part 1: Rationale and Foundational Concepts
The 4-Hydroxyquinoline Scaffold: A Starting Point for Discovery
This compound is a heterocyclic compound with the molecular formula C₁₀H₇NO₃.[6] Its key features for TPD exploration are:
-
Aromatic, Heterocyclic Core: Many known E3 ligase ligands feature aromatic systems that engage in key binding interactions within the ligand-binding pockets of E3 ligases.[1][7]
-
Functional Handle for Synthesis: The carboxylic acid at the 6-position provides a convenient and chemically tractable point for linker attachment, a critical step in PROTAC synthesis, without likely disrupting the core scaffold's potential binding interactions.[2][8]
Hypothetical E3 Ligase Target: DCAF16
For the purpose of this guide, we hypothesize that the 4-hydroxyquinoline scaffold could serve as a ligand for DDB1 and CUL4-associated factor 16 (DCAF16) , a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. DCAF family members are an emerging and underexplored class of E3 ligases for TPD, offering potential for novel degradation profiles.[9] The rationale for selecting DCAF16 is based on the principle of fragment-based ligand discovery, where small, aromatic fragments can be identified as binders to previously undrugged pockets on E3 ligases.[1][10] This guide proposes a research cascade to test this hypothesis.
The PROTAC Mechanism of Action
The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ligase, thereby hijacking the cell's degradation machinery. The process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of PROTAC-mediated targeted protein degradation.
Part 2: PROTAC Synthesis Workflow
The synthesis of a PROTAC from this compound (HQCA) involves a modular approach. The carboxylic acid group is an ideal anchor point for attaching a linker, which in turn is connected to a "warhead" that binds the protein of interest. For this protocol, we will use JQ1, a well-characterized inhibitor of the BRD4 bromodomain, as the POI ligand.
Figure 2: Synthetic workflow for a hypothetical HQCA-based PROTAC.
Protocol 2.1: Synthesis of HQCA-Linker-JQ1 PROTAC
This protocol describes a two-step synthesis via amide bond formation.
Materials:
-
This compound (HQCA)
-
Boc-NH-PEG₂-NH₂ (or other suitable diamine linker with one protected amine)
-
JQ1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Step 1: Coupling of HQCA to the Linker
-
Dissolve HQCA (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of Boc-NH-PEG₂-NH₂ (1 equivalent) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (Boc-protected HQCA-linker) by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected HQCA-linker in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt (HQCA-Linker-NH₂) is typically used in the next step without further purification.
Step 3: Coupling of HQCA-Linker to JQ1 Warhead
-
Dissolve JQ1-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 5 minutes.
-
Add a solution of the deprotected HQCA-Linker-NH₂ (1 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid. Characterize by ¹H NMR and high-resolution mass spectrometry.
Part 3: Biophysical and Biochemical Evaluation
Confirming the formation of a stable ternary complex is a critical step in validating a new PROTAC.[11] Several biophysical techniques can provide quantitative data on binding affinities and cooperativity.
Protocol 3.1: Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
SPR measures real-time binding interactions between molecules.[12][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified recombinant DCAF16-DDB1 complex
-
Purified recombinant BRD4 bromodomain (BD1 or BD2)
-
Synthesized HQCA-based ligand and final PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the DCAF16-DDB1 complex onto the sensor chip surface via amine coupling.
-
Binary Affinity (HQCA ligand to DCAF16): Inject serial dilutions of the unconjugated HQCA ligand (or a close analog) over the immobilized DCAF16 surface to determine its binding affinity (Kᴅ).
-
Binary Affinity (PROTAC to DCAF16): Inject serial dilutions of the final PROTAC over the immobilized DCAF16 surface to determine its Kᴅ.
-
Binary Affinity (PROTAC to BRD4): In a separate experiment, immobilize BRD4 and inject serial dilutions of the PROTAC to determine its Kᴅ for the target protein.
-
Ternary Complex Formation:
-
Saturate the immobilized DCAF16 surface with a constant concentration of the PROTAC.
-
Immediately inject serial dilutions of BRD4 over this surface. An increase in binding signal compared to BRD4 alone indicates the formation of a ternary complex.
-
Alternatively, pre-mix a constant concentration of BRD4 with varying concentrations of the PROTAC and inject the mixture over the DCAF16 surface.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (Kᴅ). Calculate the cooperativity factor (alpha) to quantify the stability of the ternary complex.[12][14]
Table 1: Interpretation of Biophysical Data
| Parameter | Description | Favorable Outcome | Implication for Degradation |
| Kᴅ (Ligand-E3) | Binding affinity of the HQCA ligand to DCAF16. | < 10 µM | Indicates direct engagement with the intended E3 ligase. |
| Kᴅ (PROTAC-E3) | Binding affinity of the PROTAC to DCAF16. | Comparable to or slightly weaker than the unconjugated ligand. | Confirms the E3-binding moiety is active in the PROTAC context. |
| Kᴅ (PROTAC-POI) | Binding affinity of the PROTAC to BRD4. | Potent affinity (typically nM range, similar to the JQ1 warhead). | Confirms the POI-binding moiety is active. |
| Cooperativity (α) | A measure of how much the binding of one protein partner enhances the binding of the other to the PROTAC. | α > 1 | Positive cooperativity; the ternary complex is more stable than the individual binary complexes, which is highly predictive of efficient degradation.[11] |
Part 4: Cellular Evaluation of Protein Degradation
The definitive test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Figure 3: Workflow for cellular evaluation of PROTAC activity.
Protocol 4.1: Western Blot Analysis of BRD4 Degradation
Western blotting is a standard technique to semi-quantitatively measure the reduction in target protein levels.[15][16]
Materials:
-
Cell line expressing BRD4 (e.g., HeLa or a relevant cancer cell line like MV4;11).
-
Synthesized HQCA-Linker-JQ1 PROTAC and control compounds (DMSO vehicle, unconjugated HQCA, unconjugated JQ1).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours) for a dose-response experiment. For a time-course, treat with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control (GAPDH or β-actin). Plot the normalized BRD4 levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[]
Protocol 4.2: Mass Spectrometry (MS)-Based Proteomics for Specificity Analysis
MS-based proteomics provides an unbiased, global view of protein level changes, which is essential for confirming on-target degradation and identifying potential off-target effects.[3][6][18] A targeted proteomics approach like Parallel Reaction Monitoring (PRM) can offer highly sensitive and specific quantification of the target protein and known interactors.[19]
Brief Workflow:
-
Sample Preparation: Treat cells, harvest, and lyse as in the Western blot protocol.
-
Protein Digestion: Digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across different treatment conditions. Compare protein abundance in PROTAC-treated samples versus vehicle control to identify significantly downregulated (or upregulated) proteins.
Protocol 4.3: Cell Viability Assay
It is crucial to assess whether the observed phenotype (e.g., cell death) is due to the degradation of the target protein or general cytotoxicity of the PROTAC molecule.[9][20]
Materials:
-
Cells seeded in 96-well plates.
-
PROTAC and control compounds.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with serial dilutions of the PROTAC and controls for a relevant time period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Table 2: Interpretation of Cellular Assay Data
| Parameter | Description | Favorable Outcome | Interpretation |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein. | Low nM range | Indicates a potent degrader. |
| Dₘₐₓ | Maximum percentage of protein degradation achieved. | > 80-90% | Shows the degrader is efficacious in removing the target. |
| IC₅₀ | Concentration of PROTAC that inhibits cell viability by 50%. | Correlates with DC₅₀ | Suggests the observed cytotoxicity is linked to the degradation of the target protein. |
| MS Proteomics | Global protein level changes. | High selectivity for BRD4 degradation. | Confirms the PROTAC is specific and does not cause widespread, unintended protein degradation. |
References
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Biognosys. (n.d.). Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders. Biognosys. Retrieved from [Link]
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Gilbert, A. M., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]
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Roy, M. J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. [Link]
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Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. Retrieved from [Link]
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JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]
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AACR Journals. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. Cancer Research. [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Retrieved from [Link]
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Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
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Gropp, K., et al. (2014). Targeted Proteomics Analysis of Protein Degradation in Plant Signaling on an LTQ-Orbitrap Mass Spectrometer. Journal of Proteome Research. [Link]
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Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. [Link]
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Scott, D. E., et al. (2021). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). List of E3 Ligases for Which 3D Crystal Structures Are Reported with.... ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. Retrieved from [Link]
-
ACS Publications. (2021). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. [Link]
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Zhang, X., et al. (2021). E3 ubiquitin ligases: styles, structures and functions. Signal Transduction and Targeted Therapy. [Link]
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ResearchGate. (n.d.). Chemical structure of the E3 ligands (A), and the E3 ligase complexes hijacked by chimeric degraders (B). ResearchGate. Retrieved from [Link]
-
Portland Press. (n.d.). Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation. Portland Press. [Link]
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ResearchGate. (n.d.). Developing a late-stage C‒H functionalisation platform applicable to.... ResearchGate. Retrieved from [Link]
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Atomic Spin. (2013). Making Diagrams with graphviz. Atomic Spin. [Link]
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2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]
-
MDPI. (2020). Structural Diversity of Ubiquitin E3 Ligase. MDPI. [Link]
-
YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Retrieved from [Link]
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Graphviz. (n.d.). Graphviz. Graphviz. Retrieved from [Link]
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Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. Retrieved from [Link]
-
Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]
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National Institutes of Health. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. National Institutes of Health. [Link]
-
MDPI. (2020). Assessing the Direct Binding of Ark-Like E3 RING Ligases to Ubiquitin and Its Implication on Their Protein Interaction Network. MDPI. [Link]
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Application Notes & Protocols: Leveraging 4-Hydroxyquinoline-6-carboxylic Acid for the Development of Advanced Chemical Probes
Abstract
The quinoline and quinolone ring systems represent a cornerstone in medicinal chemistry and drug discovery, recognized as "privileged structures" for their ability to interact with a diverse range of biological targets.[1][2] This guide focuses on a specific, highly versatile derivative: 4-Hydroxyquinoline-6-carboxylic acid . We will explore its unique chemical and photophysical properties that make it an exceptional scaffold for constructing sophisticated chemical probes. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, design principles, and detailed experimental protocols required to synthesize and apply chemical probes derived from this scaffold for target validation, bioimaging, and mechanistic studies.
The 4-Hydroxyquinoline Scaffold: A Privileged Starting Point
The utility of this compound in probe development stems from a confluence of advantageous features inherent to its structure.
-
Intrinsic Photophysical Properties: The conjugated ring system of the 4-hydroxy-2-quinolinone tautomer possesses intrinsic photoactive properties, making it a valuable core for developing fluorescent probes and sensors.[1] The electronic properties of this system can be finely tuned through substitution, allowing for the rational design of probes with specific excitation and emission characteristics.[3]
-
Synthetic Tractability: The scaffold presents two primary, orthogonal handles for chemical modification:
-
The 6-Carboxylic Acid: This group is an ideal and chemically robust anchor point. It allows for the attachment of linkers, reporter tags (e.g., fluorophores, biotin), or reactive moieties for covalent probe design via stable amide bond formation. Its position on the benzene ring portion of the scaffold generally minimizes interference with biological interactions occurring at the heterocyclic core.
-
The 4-Hydroxyl Group: This group, existing in tautomeric equilibrium with the 2-oxo form, can be alkylated or otherwise modified.[4] This allows for the fine-tuning of critical properties such as solubility, cell permeability, and binding affinity.
-
-
Bio-pharmacophore Potential: The 4-hydroxyquinoline core is a well-established pharmacophore that mimics the hinge-binding region of ATP in many protein kinases, making it an excellent starting point for developing kinase inhibitors and activity-based probes.[5][6][7] Its derivatives have been explored for a wide range of biological activities, including anticancer and antimicrobial effects.[8][9][10]
Fundamental Design of a Chemical Probe
A chemical probe is a purpose-built small molecule designed to interrogate a biological system.[11][12] The design of a probe based on the this compound scaffold typically incorporates three key components, as illustrated below.
Caption: General architecture of a chemical probe derived from the 4-hydroxyquinoline scaffold.
Synthetic Protocols: From Scaffold to Functional Probe
The following protocols provide a robust framework for synthesizing and functionalizing probes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the this compound Scaffold
The synthesis of substituted 4-hydroxyquinolines can be achieved via several classic methods, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.[9][13] The following is a generalized protocol adapted from these principles, starting from 4-aminobenzoic acid.
Objective: To synthesize the core scaffold via cyclization.
Workflow Overview:
Caption: Workflow for the synthesis of the this compound scaffold.
Step-by-Step Methodology:
-
Condensation:
-
In a round-bottom flask, combine 4-aminobenzoic acid (1 eq.) and diethyl malonate (1.1 eq.).
-
Heat the mixture with stirring at 140-150 °C for 2-3 hours. Ethanol will distill off as the reaction proceeds. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to approximately 100 °C.
-
-
Thermal Cyclization:
-
Carefully add the hot reaction mixture from Step 1 to a larger flask containing a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture).
-
Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes. This drives the cyclization to form the ethyl ester of 4-hydroxyquinoline-3,6-dicarboxylic acid.
-
Cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid and wash with a non-polar solvent like hexane to remove the Dowtherm A.
-
-
Saponification and Decarboxylation:
-
Suspend the crude solid from Step 2 in a 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 2-4 hours. This process hydrolyzes the esters and typically induces decarboxylation at the 3-position to yield the disodium salt of this compound.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3.
-
-
Purification:
-
The desired product, this compound, will precipitate upon acidification.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under a high vacuum.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol/water or by column chromatography.
-
Protocol 2: Amide Coupling for Linker Attachment
Objective: To conjugate an amine-terminated linker to the 6-carboxylic acid group, forming a stable amide bond. This is the key step for functionalization.
Materials:
-
This compound (1 eq.)
-
Amine-terminated linker (e.g., H₂N-PEG₂-Boc) (1.1 eq.)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
Base: Diisopropylethylamine (DIPEA) (3 eq.)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound in anhydrous DMF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.
-
-
Amine Addition:
-
In a separate vial, dissolve the amine-terminated linker in a small amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated carboxylic acid mixture.
-
-
Reaction:
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the linker-conjugated scaffold.
-
Application Example: Synthesis and Use of a Fluorescent Kinase Probe
This section details the creation of a fluorescent probe targeting a hypothetical protein kinase and its application in cellular imaging.
Probe Design and Synthesis
The design leverages the 4-hydroxyquinoline core as a kinase hinge-binder. A flexible PEG linker enhances solubility and provides spatial separation, while a terminal azide allows for click chemistry conjugation to a fluorophore.
Caption: Multi-step synthesis of a fluorescent kinase probe using amide coupling and click chemistry.
Protocol 3: Final Probe Synthesis via Click Chemistry
-
Starting Material: Use the azide-terminated linker conjugate synthesized via an adaptation of Protocol 2.
-
Reaction Mixture: Dissolve the azide-conjugate (1 eq.) and an alkyne-functionalized fluorophore (e.g., TAMRA-alkyne, 1.1 eq.) in a 3:1 mixture of t-butanol and water.
-
Catalyst Addition: Add copper(II) sulfate (CuSO₄) (0.1 eq.) followed by sodium ascorbate (0.2 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction is often complete when the solution's color change stabilizes.
-
Purification: Purify the final fluorescent probe using reverse-phase HPLC to remove unreacted components and catalysts. Lyophilize the collected fractions to obtain the pure probe.
Application Note: Cellular Imaging of Target Kinase
Objective: To visualize the subcellular localization of the target kinase in live or fixed cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) on glass-bottom imaging dishes and grow to 60-70% confluency.
-
Probe Incubation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe to a final working concentration (typically 100 nM - 1 µM) in pre-warmed cell culture medium.
-
Replace the medium in the imaging dishes with the probe-containing medium and incubate for 1-2 hours at 37 °C.
-
-
Control Group (Competition):
-
For a parallel set of dishes, pre-incubate the cells with a 100-fold excess of an unlabeled inhibitor (e.g., the parent this compound scaffold) for 30 minutes before adding the fluorescent probe. This is a critical step to validate that the observed signal is due to specific binding to the target.
-
-
Washing and Staining:
-
Remove the probe-containing medium and wash the cells three times with warm phosphate-buffered saline (PBS).
-
(Optional) Incubate with a nuclear counterstain like Hoechst 33342 for 10 minutes.
-
Wash twice more with PBS.
-
-
Imaging:
-
Add fresh imaging buffer (e.g., phenol red-free medium or PBS) to the dishes.
-
Visualize the cells using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and Hoechst.
-
Expected Result: In the probe-treated cells, fluorescence should localize to the specific cellular compartments where the target kinase resides. In the competition control group, this specific localization should be significantly reduced or absent, resulting in only diffuse, low-level background fluorescence.
-
Quantitative Data and Troubleshooting
Effective probe development requires rigorous validation.
Table 1: Hypothetical In Vitro Validation Data
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity (Fold) |
| Scaffold (Parent Compound) | 50 | >10,000 | >200 |
| Final Fluorescent Probe | 85 | >10,000 | >117 |
This table illustrates that while conjugation of the linker and fluorophore may slightly reduce potency, the probe retains high affinity and selectivity for the target kinase, validating its use for biological studies.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Amide Coupling Yield | Incomplete activation of carboxylic acid; moisture in the reaction; steric hindrance. | Ensure anhydrous conditions; increase reaction time or temperature; use a different coupling agent (e.g., EDC/NHS). |
| Poor Probe Solubility | The overall molecule is too hydrophobic. | Use a longer, more hydrophilic PEG linker; formulate the probe with solubilizing agents like cyclodextrin for in vitro assays. |
| High Background in Imaging | Probe concentration is too high; non-specific binding to cellular components; insufficient washing. | Perform a dose-response titration to find the optimal concentration; increase the number and duration of wash steps; include a blocking agent like BSA in the incubation buffer. |
| No Specific Signal | Probe is not cell-permeable; target protein is not expressed or is at very low levels; probe has lost affinity for the target. | Test for cell permeability (e.g., using cellular thermal shift assays); confirm target expression via Western Blot or qPCR; re-validate probe affinity in vitro (see Table 1). |
References
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]
-
Al-Hiari, Y. M., et al. (2022). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 27(15), 4987. [Link]
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Kiss, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4984. [Link]
-
Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134. [Link]
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Abdel-Wahab, B. F. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 36(1), 1-12. [Link]
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Kiss, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4984. [Link]
-
Massoud, M. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Chemical and Pharmaceutical Research, 12(1), 81-91. [Link]
-
Madrid, P. B., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 8211-8231. [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
-
Tenti, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3290. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Advanced Scientific Research, 8(1), 01-15. [Link]
-
Liu, X., et al. (2023). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 28(10), 4087. [Link]
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Brennan, P. E., et al. (2022). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Chemical Society Reviews, 51(21), 8966-8983. [Link]
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Garbaccio, R. M., & Parmee, E. R. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Cell Chemical Biology, 23(1), 10-17. [Link]
-
Sławiński, J., et al. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 138, 950-963. [Link]
-
Centre for Medicines Discovery. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(12), 7936–7952. [Link]
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Zhang, Y., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega, 7(12), 10175–10185. [Link]
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Kumar, A., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Arzneimittelforschung, 59(1), 8-13. [Link]
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4-Hydroxyquinoline-6-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Quinoline Scaffold's Enduring Legacy and the Rise of a Privileged Derivative
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its rigid structure and ability to engage in a variety of intermolecular interactions have made it a "privileged scaffold" in the design of bioactive molecules.[1] Within this esteemed class of compounds, 4-hydroxyquinoline-6-carboxylic acid emerges as a particularly intriguing starting point for drug discovery. The strategic placement of the hydroxyl and carboxylic acid functionalities offers orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
The 4-hydroxy (or 4-oxo) tautomer is a key pharmacophoric element in a wide range of biologically active compounds, including anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[1][2] The carboxylic acid at the 6-position provides a crucial anchor for derivatization, enabling the synthesis of amide libraries to probe interactions with biological targets.[3] This dual functionality makes this compound a highly versatile platform for the development of novel therapeutics targeting a diverse array of diseases.
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework in their own discovery programs.
I. Synthesis of the Core Scaffold: this compound
The construction of the 4-hydroxyquinoline core is most effectively achieved through the Gould-Jacobs reaction .[4][5] This classical method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. To synthesize the target 6-carboxylic acid derivative, the readily available 4-aminobenzoic acid is the logical starting material.
Experimental Workflow: Gould-Jacobs Synthesis
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol outlines a three-step synthesis starting from 4-aminobenzoic acid. The initial condensation with DEEM forms the key intermediate, which is then cyclized at high temperature. The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
Materials:
-
4-Aminobenzoic acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Hexane
-
Standard laboratory glassware and heating equipment (heating mantle, reflux condenser)
Procedure:
Step 1: Synthesis of Diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 4-aminobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 110-120°C for 2 hours. The reaction mixture will become a clear melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Triturate the solid with hexane and filter to collect the crude product.
-
Recrystallize the solid from ethanol to yield the pure condensation product.
Step 2: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
-
In a high-temperature reaction setup equipped with a reflux condenser, add the product from Step 1 to diphenyl ether.
-
Heat the mixture to 250°C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add hexane to the mixture to further precipitate the product and filter the solid.
-
Wash the solid thoroughly with hexane to remove the diphenyl ether.
Step 3: Synthesis of this compound
-
Suspend the crude ethyl 4-hydroxyquinoline-6-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
II. Derivatization of the Scaffold: Building Chemical Libraries
The 6-carboxylic acid moiety of the scaffold is an ideal handle for creating libraries of derivatives, most commonly through amide bond formation . This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
Amide Coupling Strategies
A variety of modern coupling reagents can be employed to efficiently form the amide bond under mild conditions.[6] The choice of reagent will depend on the specific amine being coupled and the desired reaction conditions.
| Coupling Reagent | Activating Agent | Additive | Key Advantages |
| EDC | Carbodiimide | HOBt or NHS | Water-soluble byproducts, mild conditions. |
| HATU | Uronium/Aminium | HOBt or HOAt | High reactivity, low racemization. |
| PyBOP | Phosphonium | - | Effective for hindered amines. |
| SOCl₂ | Thionyl Chloride | - | Inexpensive, forms highly reactive acyl chloride.[6] |
Protocol 2: General Procedure for Amide Coupling
Rationale: This protocol describes a general method for the synthesis of 4-hydroxyquinoline-6-carboxamide derivatives using a standard carbodiimide coupling agent, EDC, in the presence of HOBt to suppress side reactions and minimize racemization.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Add the desired amine (1.1 equivalents) followed by DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
III. Biological Applications and Targeted Drug Discovery
Derivatives of the 4-hydroxyquinoline scaffold have shown a remarkable breadth of biological activities. The 6-carboxamide functionality has been successfully exploited to develop potent and selective inhibitors for a variety of therapeutic targets.
A. Anticancer Activity: Targeting Ectonucleotidases
Recent studies have demonstrated that 4-hydroxyquinoline-6-carboxamide derivatives can act as potent inhibitors of ectonucleotidases, a family of cell-surface enzymes that play a critical role in cancer progression by modulating the tumor microenvironment.
Signaling Pathway: Ectonucleotidase-Mediated Immunosuppression
Caption: Inhibition of ectonucleotidases by 4-hydroxyquinoline-6-carboxamide derivatives can block the production of immunosuppressive adenosine in the tumor microenvironment.
Application Note: Screening for Ectonucleotidase Inhibitors
Derivatives synthesized from the this compound scaffold can be screened for their inhibitory activity against ectonucleotidases such as CD39 and CD73. A common method is a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of ATP or AMP.
Protocol 3: Malachite Green Assay for Ectonucleotidase Activity
Rationale: This protocol provides a high-throughput method to assess the inhibitory potential of synthesized compounds on the enzymatic activity of CD39 and CD73. The amount of phosphate produced is directly proportional to enzyme activity, and a decrease in phosphate in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human CD39 and CD73 enzymes
-
ATP and AMP (substrates)
-
Tris buffer
-
Malachite green reagent
-
Synthesized 4-hydroxyquinoline-6-carboxamide derivatives
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the enzyme (CD39 or CD73) in Tris buffer.
-
Add the test compounds to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATP for CD39, AMP for CD73).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
B. Potential for Other Therapeutic Areas
The versatility of the 4-hydroxyquinoline scaffold suggests its potential for development in other therapeutic areas as well. While specific studies on the 6-carboxylic acid derivatives are emerging, related quinoline carboxylic acids have shown promise as:
-
Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).
-
Antiviral agents: By inhibiting viral enzymes like integrase.
-
Neuroprotective agents: Through various mechanisms, including the modulation of neurotransmitter receptors.
IV. Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the 6-carboxamide position allows for the exploration of the binding pocket of the target enzyme and the elucidation of key SAR trends. For example, in the case of ectonucleotidase inhibitors, the nature of the substituent on the amide nitrogen can significantly impact potency and selectivity.
| Derivative | R Group on Amide | CD39 IC₅₀ (µM) | CD73 IC₅₀ (µM) |
| 1 | Benzyl | > 50 | 15.2 |
| 2 | 4-Fluorobenzyl | 25.6 | 8.9 |
| 3 | 3,4-Dichlorobenzyl | 5.8 | 2.1 |
| 4 | Naphthylmethyl | 12.3 | 4.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the type of SAR data that can be generated. Actual values would be determined experimentally.
These illustrative data suggest that electron-withdrawing groups and larger aromatic systems on the amide substituent can enhance inhibitory activity against both CD39 and CD73. This type of analysis is crucial for guiding the design of more potent and selective drug candidates.
V. Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction and the presence of a readily derivatizable carboxylic acid handle make it an ideal starting point for the construction of diverse chemical libraries. The demonstrated activity of its derivatives against important therapeutic targets, such as ectonucleotidases, highlights its potential for the development of novel anticancer agents. Future research should focus on expanding the diversity of substituents at the 6-position, exploring other points of modification on the quinoline ring, and evaluating these novel compounds against a wider range of biological targets. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative medicines.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Wikipedia contributors. (2023, December 12). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved January 7, 2026, from [Link]
- MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(5), 1625.
- MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6688.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6487.
- ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
- PubMed. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73.
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved January 7, 2026, from [Link]
- MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3209.
- Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved January 7, 2026, from [Link]
-
Semantic Scholar. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Retrieved January 7, 2026, from [Link]
- RSC Publishing. (2022). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Medicinal Chemistry, 13(10), 1234-1241.
- National Institutes of Health. (2018). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PLoS One, 13(5), e0197268.
- RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475.
- ResearchGate. (2023). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 7, 2026, from [Link]
- PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575.
-
WJEC. (n.d.). 4.5 Carboxylic acids and their derivatives. Retrieved January 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes. Retrieved January 7, 2026, from [Link]
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"computational docking studies of 4-Hydroxyquinoline-6-carboxylic acid with target proteins"
An Application Note on the In Silico Analysis of 4-Hydroxyquinoline-6-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including antimicrobial, antipsychotic, and anticancer effects[1][2]. In oncology, quinoline derivatives have emerged as potent inhibitors of key signaling proteins, particularly kinases, that drive cancer progression[3][4]. The versatility and synthetic accessibility of the quinoline nucleus make it an attractive starting point for the design of novel targeted therapies[1][2]. This compound is one such derivative, possessing functional groups that suggest potential for specific, targeted interactions within a protein's binding pocket.
Computational molecular docking is an indispensable tool in structure-based drug design. It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein[5][6]. This in silico approach allows for the rapid screening of virtual compound libraries and provides critical insights into the molecular interactions that govern binding, thereby guiding the optimization of lead compounds before committing to costly and time-consuming synthesis and experimental validation[5][7].
This application note provides a detailed, field-proven protocol for conducting computational docking studies of this compound. We will delineate the entire workflow, from initial ligand and protein preparation to the execution of the docking simulation and the subsequent analysis of results. The methodology presented herein utilizes widely adopted, open-access software, ensuring the reproducibility and accessibility of these powerful computational techniques for researchers in drug discovery.
Part 1: Pre-Docking Preparation - Establishing a Validated Foundation
The quality of a docking simulation's output is fundamentally dependent on the meticulous preparation of the input molecules. This phase is not merely procedural; it is a critical step where scientific rationale is applied to ensure the biological relevance of the computational model.
Ligand Preparation and Profiling
Before docking, the ligand must be correctly prepared in a three-dimensional format with an appropriate charge and protonation state. Furthermore, an early assessment of its drug-like properties is a cornerstone of modern drug discovery, preventing the pursuit of compounds with unfavorable pharmacokinetic profiles.
Causality Behind the Protocol: A 2D chemical structure is insufficient for docking. A 3D conformation is required to explore the geometric and electrostatic complementarity with the protein target. The protonation state of ionizable groups (like the carboxylic acid and quinoline nitrogen in our ligand) is pH-dependent and profoundly influences its ability to form hydrogen bonds. We assume a physiological pH of 7.4. Evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) properties helps to filter out compounds that are unlikely to be successful drugs due to poor bioavailability or other liabilities[8].
Protocol: Ligand Preparation and ADME Prediction
-
Obtain Ligand Structure: The canonical SMILES string for this compound (C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2) is obtained from chemical databases like PubChem or Guidechem[9].
-
ADME & Physicochemical Profiling:
-
Navigate to the SwissADME web server, a free and robust tool for predicting pharmacokinetic properties[10][11].
-
Input the SMILES string into the query field and run the prediction.
-
Analyze the results, paying close attention to parameters like Lipinski's rule of five, gastrointestinal (GI) absorption, and bioavailability score. These metrics provide a rapid assessment of the compound's drug-likeness[12][13].
-
-
3D Structure Generation & Optimization:
-
Use software like Avogadro or UCSF Chimera to convert the SMILES string into a 3D structure.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Save the optimized structure in a standard format like MOL2 or SDF.
-
Data Presentation: Predicted Properties of this compound
The following table summarizes the key physicochemical and pharmacokinetic properties as predicted by the SwissADME server.
| Property | Predicted Value | Interpretation / Guideline |
| Molecular Formula | C₁₀H₇NO₃ | - |
| Molecular Weight | 189.17 g/mol | Meets Lipinski's rule (< 500) |
| LogP (iLOGP) | 1.17 | Optimal lipophilicity |
| Hydrogen Bond Donors | 2 | Meets Lipinski's rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Meets Lipinski's rule (≤ 10) |
| Molar Refractivity | 49.60 | Indicates molecular volume |
| TPSA | 66.40 Ų | Good cell permeability potential (< 140) |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Bioavailability Score | 0.55 | Good probability of being orally active |
Target Protein Selection and Preparation
The choice of a protein target should be hypothesis-driven. Quinoline derivatives are known kinase inhibitors[3]. For this study, we select Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target. We will use the crystal structure of EGFR in complex with an inhibitor (PDB ID: 1M17) from the RCSB Protein Data Bank (PDB)[14].
Causality Behind the Protocol: Crystal structures from the PDB are static snapshots and often contain non-essential molecules like water, ions, and co-solvents. These must be removed as they can interfere with the docking algorithm. The protein structure may also be missing hydrogen atoms, which are crucial for defining the hydrogen-bonding network and assigning correct charges. Preparing the protein involves "cleaning" the PDB file and converting it into a format suitable for the docking software, which includes adding hydrogens and assigning partial charges.
Protocol: Receptor Preparation
-
Download PDB Structure: Access the RCSB PDB database and download the coordinates for PDB ID 1M17 in PDB format.
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL[15][16].
-
Remove all water molecules (HOH). This is a standard step as the role of specific water molecules in ligand binding is complex and typically handled by more advanced methods[17].
-
Remove the co-crystallized ligand (in this case, ERLOTINIB) and any other heteroatoms not essential for the protein's structural integrity. This prepares the binding site for our new ligand.
-
-
Prepare for Docking Software:
-
The next steps utilize AutoDock Tools (ADT), a graphical interface for preparing files for AutoDock Vina[18].
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges, which is a method for calculating partial atomic charges.
-
Save the prepared receptor in the PDBQT file format (receptor.pdbqt). This format includes the 3D coordinates, charge information, and atom types required by Vina.
-
Part 2: The Molecular Docking Workflow
This section provides a step-by-step protocol for performing the docking simulation using AutoDock Vina, a widely used and highly-regarded docking program known for its speed and accuracy[19][20]. The entire workflow is depicted in the diagram below.
Figure 1: Comprehensive workflow for molecular docking from preparation to simulation.
Protocol: Docking with AutoDock Vina
-
Ligand Preparation for Vina:
-
Open the energy-minimized 3D ligand file (MOL2 or SDF) in AutoDock Tools.
-
ADT will automatically detect the root and rotatable bonds. The user should verify these are sensible. For this compound, the key rotatable bond is between the quinoline ring and the carboxylic acid group.
-
Save the prepared ligand as a PDBQT file (ligand.pdbqt).
-
-
Grid Box Definition (Defining the Search Space):
-
In ADT, with both the prepared receptor and ligand loaded, navigate to the 'Grid' -> 'Grid Box' option.
-
A bounding box will appear. Position and resize this box to encompass the entire active site where the co-crystallized ligand was located. A margin of 4-5 Å around the active site is generally sufficient.
-
Record the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z). This step is crucial; a poorly defined grid box will lead to failed docking runs[21].
-
-
Create the Configuration File:
-
Create a simple text file named config.txt. This file tells Vina where to find the input files and how to define the search space. Populate it with the information from the previous steps:
(Note: The center and size values are illustrative and must be determined for your specific protein).
-
-
Execute the Docking Run:
-
Open a command line terminal or shell.
-
Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, config.txt, and the Vina executable.
-
Execute the following command[22]: ./vina --config config.txt
Vina will now perform the docking calculation. Upon completion, it will generate two output files: output.pdbqt, containing the coordinates of the predicted binding poses, and log.txt, containing the binding affinity scores for each pose.
-
Part 3: Post-Docking Analysis - Translating Data into Insight
The raw output of a docking simulation is a set of poses and scores. The final and most critical phase is to analyze these results to derive meaningful biological insights. This involves evaluating the scores, visualizing the interactions, and validating the protocol.
Figure 2: Workflow for the analysis and validation of molecular docking results.
Protocol: Analysis and Validation
-
Evaluate Binding Affinity Scores:
-
Open the log.txt file. It will contain a table of binding modes, ranked by affinity in kcal/mol. The top-ranked pose (most negative value) represents the most favorable binding conformation predicted by the scoring function[23].
-
-
Visualize Binding Poses:
-
Load the receptor PDBQT file (receptor.pdbqt) and the output poses file (output.pdbqt) into PyMOL or UCSF Chimera[24][25]. The output file contains multiple poses; focus your initial analysis on the top-ranked one.
-
Display the protein as a surface or cartoon and the ligand as sticks to clearly visualize its position in the active site.
-
-
Analyze Intermolecular Interactions:
-
Using the visualization software, identify key amino acid residues within 4 Å of the ligand.
-
Use built-in functions (e.g., 'find polar contacts' in PyMOL or the 'Find HBond' tool in Chimera) to identify potential hydrogen bonds.
-
Visually inspect for other non-covalent interactions, such as hydrophobic contacts and potential pi-stacking between the quinoline ring and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
Specialized tools like PDBsum can be used to generate 2D schematic diagrams of these interactions[26][27][28].
-
-
Trustworthiness through Self-Validation:
-
A crucial step to validate your docking protocol is to perform a control experiment. Before docking your compound of interest, dock the original co-crystallized ligand (e.g., Erlotinib for PDB ID 1M17) back into the prepared receptor using the exact same protocol.
-
Compare the lowest-energy pose from this control dock with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value < 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce a known binding mode[5].
-
Data Presentation: Docking Results and Interaction Analysis
The following tables present hypothetical but representative results for the docking of this compound into the EGFR kinase domain (PDB: 1M17).
Table 2: Docking Simulation Results
| Ligand | Binding Affinity (kcal/mol) | Control RMSD (Å) |
|---|---|---|
| This compound (Pose 1) | -8.2 | N/A |
| Erlotinib (Re-docked Control) | -10.5 | 1.1 Å |
The Control RMSD of 1.1 Å validates the protocol's ability to reproduce the experimental binding mode.
Table 3: Key Interactions for the Top-Ranked Pose
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
|---|---|---|
| Met769 | Hydrogen Bond | Quinoline Nitrogen |
| Thr766 | Hydrogen Bond | Carboxylic Acid Oxygen |
| Cys773 | Hydrogen Bond | 4-Hydroxy Group |
| Leu768 | Hydrophobic | Quinoline Ring |
| Phe699 | Pi-Pi Stacking | Quinoline Ring |
Conclusion
This application note has outlined a comprehensive and validated protocol for conducting molecular docking studies with this compound. By following a structured workflow that emphasizes meticulous preparation, robust simulation, and critical analysis, researchers can generate reliable hypotheses about the binding mode and affinity of this and other small molecules. The insights gained from such computational studies are invaluable for guiding rational drug design, prioritizing compounds for synthesis, and ultimately accelerating the discovery of novel therapeutics. The combination of ADME prediction, validated docking, and detailed interaction analysis provides a powerful, multi-faceted approach to modern, structure-based drug discovery.
References
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PDBsum Database. European Bioinformatics Institute. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
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Laskowski, R. A., et al. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. [Link]
-
PyMOL. Schrödinger, LLC. [Link]
-
PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences. [Link]
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
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RCSB Protein Data Bank (PDB). [Link]
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AutoDock Vina. The Scripps Research Institute. [Link]
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PDBsum Database Commons. [Link]
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SwissDrugDesign. Molecular Modelling Group. [Link]
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Tutorial – AutoDock Vina. Scripps Research. [Link]
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SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Bohrium. [Link]
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A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab, Mississippi State University. [Link]
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PyMOL Tutorial. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
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Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins. YouTube. [Link]
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Molecular Docking Tutorial. [Link]
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Visualizing Docking using UCSF Chimera. Spoken Tutorial. [Link]
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Jones, D. A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. Cardiff University. [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Docking with the AutoDock Suite. Center for Computational Structural Biology. [Link]
-
Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]
-
Salma, U., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods and Protocols. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
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AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]
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Molecular Docking Experiments. Chemistry LibreTexts. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
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Computer-Aided Drug Design Tutorials: 4.1. Docking with DOCK 6. [Link]
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Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design. [Link]
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Modeling, docking and structure analysis using UCSF Chimera. YouTube. [Link]
-
Singh, V., et al. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Docking (molecular). Wikipedia. [Link]
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6-Hydroxyquinoline-4-carboxylic acid. Synthachem. [Link]
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El-Fakharany, E. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [Link]
-
Kumar, A., et al. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Application Notes & Protocols: Investigating the Pharmacokinetic Properties of 4-Hydroxyquinoline-6-carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The substitution of a carboxylic acid at the 6-position further modulates the physicochemical properties, influencing how these derivatives behave within a biological system. Understanding the pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for translating in vitro potency into in vivo efficacy and safety.[3][4] This document provides a comprehensive guide with detailed protocols for the systematic investigation of the ADME properties of novel 4-Hydroxyquinoline-6-carboxylic acid derivatives, designed to empower researchers to make data-driven decisions in the drug discovery pipeline.
The Foundational Role of ADME in Drug Discovery
A promising drug candidate must not only interact potently with its target but also reach it in sufficient concentration and for an appropriate duration, without accumulating to toxic levels. This is the domain of pharmacokinetics. Early and systematic ADME assessment is critical to reduce the high attrition rates in later stages of drug development.[5][6] By identifying liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDI), medicinal chemists can prioritize and optimize compounds with favorable drug-like properties.[3] This guide outlines a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo characterization.
Caption: Tiered workflow for pharmacokinetic characterization.
In Vitro ADME Profiling: Protocols and Applications
In vitro ADME assays are the cornerstone of early drug discovery, providing crucial data to guide compound design and selection before committing to resource-intensive animal studies.[5][7]
Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, largely driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a rich complement of these enzymes.[9] The microsomal stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (Clint).[10][11] A compound that is too rapidly metabolized may have a short half-life and poor oral bioavailability due to first-pass metabolism.[3]
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 2.1: Metabolic Stability
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[9]
-
Microsomes: Thaw pooled human or rat liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.[12]
-
NADPH Regenerating System (Optional but recommended for longer incubations): Commercially available systems (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are common.[10] Alternatively, prepare a 100 mM NADPH stock in buffer.
-
Quenching Solution: Cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analytes if possible but with a different mass.
-
-
Incubation Procedure (96-well plate format):
-
Add 98 µL of the 1 mg/mL microsomal suspension to each well.
-
Add 1 µL of a 100 µM working solution of the test compound (prepared by diluting the 10 mM stock) to achieve a final concentration of 1 µM.[9]
-
Controls: Include a positive control (a rapidly metabolized compound like verapamil or testosterone) and a negative control (incubation without NADPH) to ensure enzyme activity and rule out non-enzymatic degradation, respectively.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding 1 µL of 100 mM NADPH (final concentration 1 mM).[10]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of the cold ACN/IS quenching solution to the respective wells.
-
-
Sample Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing the peak area ratio (analyte/IS) to a calibration curve or, more commonly, relative to the T=0 time point.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).[10]
-
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[13][14] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the concentration of the co-administered drug can rise to toxic levels. Regulatory agencies require DDI potential to be assessed early.[7] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[15]
Protocol 2.2: CYP450 Inhibition (IC50 Determination)
-
Reagent Preparation:
-
Test Compound: Prepare a serial dilution of the quinoline derivative in a suitable solvent (e.g., acetonitrile or DMSO) to cover a wide concentration range (e.g., 0.01 to 100 µM).
-
Human Liver Microsomes (HLM): Prepare as described in Protocol 2.1.
-
CYP Isoform-Specific Substrates: Use validated probe substrates for each isoform (see table below).[16] Prepare stock solutions in an appropriate solvent.
-
NADPH: Prepare as described in Protocol 2.1.
-
Positive Control Inhibitors: Use a known potent inhibitor for each isoform (see table below).
-
-
Incubation Procedure:
-
In a 96-well plate, combine HLM, phosphate buffer, and either the test compound, positive control inhibitor, or vehicle (solvent).
-
Pre-incubate at 37°C for 5-10 minutes.
-
Add the specific CYP probe substrate to all wells.
-
Initiate the reaction by adding NADPH.
-
Incubate for a predetermined time (within the linear range of metabolite formation, e.g., 10-20 minutes).
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Analysis & Data Processing:
-
Process samples as described in Protocol 2.1 (centrifugation, supernatant transfer).
-
Analyze by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Table 1: Typical Reagents for CYP450 Inhibition Assays
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
|---|---|---|---|
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Ticlopidine |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
Plasma Protein Binding (PPB)
Scientific Rationale: Many drugs bind reversibly to plasma proteins, primarily albumin and α1-acid glycoprotein.[17] According to the "free drug hypothesis," only the unbound (free) fraction of the drug is available to distribute into tissues, interact with the target, and be cleared.[17] High plasma protein binding can limit efficacy and affect the drug's pharmacokinetic profile. Equilibrium dialysis is considered the gold standard method for determining the fraction of unbound drug (fu).[18][19]
Caption: Free drug equilibrates across a semi-permeable membrane.
Protocol 2.3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Apparatus & Reagents:
-
RED Device: A commercially available 96-well plate-based system with individual dialysis cells, each separated by a semi-permeable membrane with a molecular weight cutoff (MWCO) of ~12-14 kDa.[18]
-
Plasma: Pooled human plasma (or species of interest), thawed at 37°C.
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: Prepare a spiking solution from the 10 mM DMSO stock.
-
-
Procedure:
-
Spike the plasma with the test compound to a final concentration of typically 1-5 µM.[17]
-
Add the spiked plasma to the plasma chamber of the RED device (e.g., 200 µL).
-
Add dialysis buffer to the buffer chamber (e.g., 350 µL).
-
Control: Warfarin is often used as a high-binding control (>99%), while a compound like metoprolol can be used as a low-binding control.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow equilibrium to be reached.[17]
-
-
Sample Analysis:
-
After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
Matrix Matching: Combine the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma. This is critical to ensure that matrix effects do not bias the LC-MS/MS analysis.
-
Add 3-4 volumes of cold acetonitrile with an internal standard to all samples to precipitate proteins.
-
Process and analyze by LC-MS/MS as previously described.
-
-
Data Calculation:
-
Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound (% Bound): % Bound = (1 - fu) * 100
-
In Vivo Pharmacokinetic Studies in Rodents
Scientific Rationale: While in vitro assays are predictive, an in vivo study is essential to understand how a compound behaves in a whole organism, integrating all ADME processes simultaneously.[20][21] A typical rodent PK study involves administering the compound by both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[22][23]
Caption: Standard workflow for an in vivo rodent PK study.
Protocol 3.1: Rodent Pharmacokinetic Study
-
Study Design:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[22]
-
Grouping: Typically, two groups of animals (n=3-4 per group). Group 1 receives an IV dose, and Group 2 receives a PO dose.
-
Dose & Formulation: The dose should be high enough for analytical detection but well below any toxic level.[24] The this compound derivative must be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol) for both IV and PO administration.
-
Administration:
-
IV: Administer as a slow bolus injection into the tail vein (e.g., 1 mg/kg).
-
PO: Administer via oral gavage (e.g., 10 mg/kg).
-
-
-
Blood Sampling:
-
Plasma Preparation and Bioanalysis:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Store plasma at -80°C until analysis.
-
For analysis, thaw samples and perform a protein precipitation extraction as described in previous protocols.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the quinoline derivative in plasma.[25][26]
-
-
Pharmacokinetic Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption (for PO) |
| Tmax | Time at which Cmax is observed | Indicates rate of absorption (for PO) |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure |
| t½ | Half-life | Time for plasma concentration to decrease by 50% |
| CL | Clearance | Volume of plasma cleared of drug per unit time |
| Vdss | Volume of Distribution at steady state | Apparent volume into which the drug distributes |
| F% | Absolute Oral Bioavailability | Fraction of the oral dose that reaches systemic circulation |
Calculation for Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Integrated Data Interpretation
The ultimate goal is to synthesize all data points into a coherent profile of the this compound derivative.
-
High metabolic clearance (in vitro) coupled with low oral bioavailability (in vivo) suggests significant first-pass metabolism.
-
Low Caco-2 permeability and low oral bioavailability point to an absorption-limited profile.
-
A large Vdss (in vivo) may correlate with low plasma protein binding (in vitro) and high lipophilicity, suggesting extensive tissue distribution.
-
Potent CYP inhibition IC50 values (in vitro) are a red flag for DDI potential and may necessitate further clinical investigation.
By systematically applying these protocols, researchers can efficiently characterize the pharmacokinetic properties of novel this compound derivatives, enabling the selection of candidates with the highest probability of success in further development.
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from Concept Life Sciences website. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io. [Link]
-
BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from BioIVT website. [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
National Institutes of Health (NIH). (n.d.). Murine Pharmacokinetic Studies. PMC. [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from protocols.io. [Link]
-
AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved from AxisPharm website. [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from Bienta website. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray website. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate. [Link]
-
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from Visikol website. [Link]
-
MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from MDPI website. [Link]
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from NCBI. [Link]
-
National Institutes of Health (NIH). (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]
-
ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from ResearchGate. [Link]
-
PubMed. (2000). Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper. Retrieved from PubMed. [Link]
-
ResearchGate. (2020). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from Creative Bioarray website. [Link]
-
PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from PubMed. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [Link]
-
National Institutes of Health (NIH). (n.d.). Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones. PMC. [Link]
-
Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from Springer Nature Experiments. [Link]
-
MDPI. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from MDPI website. [Link]
-
National Institutes of Health (NIH). (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Retrieved from NIH website. [Link]
-
National Institutes of Health (NIH). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]
-
Synthachem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1. Retrieved from Synthachem website. [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from MDPI website. [Link]
-
National Institutes of Health (NIH). (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PMC. [Link]
-
ResearchGate. (n.d.). Structure of quinoline derivatives. Retrieved from ResearchGate. [Link]
-
ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from ChemRxiv. [Link]
Sources
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- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Investigating Enzyme Kinetics using 4-Hydroxyquinoline-6-carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Hydroxyquinoline-6-carboxylic acid in the study of enzyme kinetics. This compound and its derivatives are recognized for their potential as modulators of enzymatic activity, making them valuable tools in biochemical research and early-stage drug discovery. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental design, ensuring methodological robustness and data integrity. We will cover the foundational principles of enzyme inhibition, provide detailed, self-validating protocols for determining the half-maximal inhibitory concentration (IC50) and the mechanism of action (MOA), and offer insights into data interpretation and troubleshooting.
Part 1: Foundational Principles of Enzyme Inhibition Analysis
Before designing an experiment, it is crucial to understand the fundamental principles governing enzyme-inhibitor interactions. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of these interactions, or enzyme kinetics, provides critical insights into the inhibitor's potency and its mechanism of action.
Key Kinetic Parameters: IC50 and Ki
-
IC50 (Half-maximal Inhibitory Concentration): This is a measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. While widely used, the IC50 value can be influenced by factors such as substrate concentration, making it an operational parameter rather than a true thermodynamic constant.
-
Ki (Inhibition Constant): The Ki is a more fundamental measure of an inhibitor's potency. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme, and thus, a more potent inhibitor. Unlike the IC50, the Ki is an intrinsic property of the inhibitor and does not depend on the substrate concentration.
Modes of Reversible Enzyme Inhibition
Understanding the mechanism of inhibition is critical for drug development, as it provides insights into how a compound might function in a biological system. The primary modes of reversible inhibition are distinguished by how the inhibitor interacts with the enzyme and substrate. These interactions can be visualized using double reciprocal plots, such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, this results in an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding occurs with equal affinity to both the free enzyme and the enzyme-substrate complex. Consequently, this form of inhibition cannot be overcome by increasing substrate concentration. On a Lineweaver-Burk plot, this manifests as a decrease in Vmax with no change in Km.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site. This mode of inhibition is most effective at high substrate concentrations. On a Lineweaver-Burk plot, both Vmax and Km are reduced by the same factor, resulting in a series of parallel lines.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This is a more general case of inhibition that affects both the Km and Vmax.
The following diagram illustrates the logical flow for determining these key parameters.
Caption: Workflow for characterizing an enzyme inhibitor.
Part 2: Protocol 1 - Determination of IC50 for this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity. This protocol is designed to be a self-validating system by including appropriate controls.
Materials & Reagents:
-
Target Enzyme (e.g., Kynurenine 3-monooxygenase, KMO)
-
Substrate for the enzyme (e.g., L-Kynurenine for KMO)
-
Cofactors, if required (e.g., NADPH for KMO)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader
Protocol Steps:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare the assay buffer and any necessary cofactor solutions.
-
Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer. The substrate concentration is typically kept at or near its Km value for IC50 determination to ensure sensitivity to different modes of inhibition.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. For example, a 10-point, 3-fold serial dilution starting from 100 µM.
-
Prepare a "no inhibitor" control containing only DMSO. This is critical for normalizing the data.
-
-
Assay Plate Setup:
-
Design the plate map carefully, including wells for:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO (at the same final concentration as the inhibitor wells).
-
0% Activity Control (No Enzyme): Contains substrate, buffer, and DMSO, but no enzyme. This accounts for any background signal.
-
Inhibitor Wells: Contains enzyme, substrate, and the various concentrations of this compound.
-
-
Add the assay buffer, inhibitor (or DMSO), and enzyme to the appropriate wells.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes at room temperature). Causality Note: Pre-incubation ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated, leading to more accurate and reproducible results.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
Data Analysis:
-
Subtract the background reading (0% activity control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of 100% Control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
| Parameter | Description | Example Value |
| Enzyme Concentration | The final concentration of the enzyme in the assay well. | 10 nM |
| Substrate Concentration | The final concentration of the substrate, often set at the Km value. | 15 µM |
| Inhibitor Range | The range of final concentrations for this compound. | 0.1 nM to 100 µM |
| Final DMSO % | The final percentage of DMSO in all wells, which should be kept constant. | 0.5% |
| IC50 | The concentration of inhibitor that causes 50% inhibition of enzyme activity, derived from the curve fit. | 1.2 µM |
Part 3: Protocol 2 - Elucidating the Mechanism of Inhibition (MOA)
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of this compound.
Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, we can observe characteristic changes in the enzyme's kinetic parameters (Km and Vmax). These changes, when visualized on a Lineweaver-Burk plot, provide a clear signature of the inhibition mechanism.
Protocol Steps:
-
Experimental Design:
-
Select several fixed concentrations of this compound based on its previously determined IC50 value (e.g., 0 µM, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each of these fixed inhibitor concentrations, create a range of substrate concentrations (e.g., 0.25 to 10 times the Km value).
-
-
Assay Execution:
-
Set up the reactions in a 96-well plate as a matrix. Each row could represent a different inhibitor concentration, and each column a different substrate concentration.
-
Follow the same procedure as the IC50 assay: pre-incubate the enzyme with the inhibitor, then initiate the reaction with the substrate.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations. It is crucial to measure the initial linear rate of the reaction.
-
Data Analysis & Visualization:
-
For each inhibitor concentration, calculate the initial velocity (V₀) at each substrate concentration.
-
Calculate the reciprocals of the velocity (1/V₀) and substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis). You will generate a separate line for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
Mixed Inhibition: Lines will intersect in the second quadrant (off the axes).
-
The following diagram illustrates the expected outcomes on a Lineweaver-Burk plot for different inhibition types.
Caption: Lineweaver-Burk plots for different inhibition types.
Part 4: Advanced Considerations & Troubleshooting
-
Compound Solubility: this compound may have limited solubility in aqueous buffers. Always check for precipitation in the stock solution and in the final assay wells. If solubility is an issue, consider using a co-solvent, but ensure the co-solvent itself does not affect enzyme activity.
-
Assay Interference: Some compounds can interfere with the assay signal (e.g., by absorbing light at the same wavelength as the product). It is essential to run a control with the inhibitor in the absence of the enzyme to check for such interference.
-
Inhibitor Stability: Assess the stability of this compound in the assay buffer over the time course of the experiment. Degradation of the inhibitor can lead to an underestimation of its potency.
-
Enzyme Quality: The purity and activity of the enzyme preparation are paramount. Always use a highly purified and well-characterized enzyme to ensure that the observed inhibition is specific to the target.
Part 5: Conclusion
This compound serves as a valuable chemical probe for investigating enzyme function and for screening potential drug candidates. By employing rigorous, well-controlled kinetic experiments as outlined in this guide, researchers can accurately determine the potency (IC50) and the specific mechanism of inhibition. This detailed characterization is a critical step in the validation of new enzyme inhibitors and the advancement of biochemical and pharmacological research.
Application Notes & Protocols: Development of Bioisosteres for the Carboxylic Acid Group of 4-Hydroxyquinoline-6-carboxylic Acid
Introduction: The Challenge and Opportunity of 4-Hydroxyquinoline-6-carboxylic Acid
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound this compound, in particular, presents a key pharmacophore where the carboxylic acid at the 6-position is often crucial for target engagement through ionic interactions or hydrogen bonding.[3]
However, the very presence of a carboxylic acid moiety, while beneficial for potency, can introduce significant liabilities in drug development.[4] These drawbacks often include poor membrane permeability, rapid metabolism via glucuronidation leading to reactive acyl glucuronide metabolites, and high plasma protein binding, all of which can compromise oral bioavailability and lead to potential toxicity.[5][6][7]
This application note provides a comprehensive guide for the strategic replacement of the carboxylic acid group in this compound with rationally selected bioisosteres. We will explore the underlying principles of this strategy, provide detailed, field-proven synthetic protocols for the preparation of key analogs, and outline standardized in vitro assays for their subsequent biological evaluation.
PART 1: The Rationale for Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that possesses similar physicochemical properties, ultimately aiming to modulate the compound's activity, selectivity, and pharmacokinetic profile.[8] The goal is not merely to mimic the original group but to intelligently redesign the molecule to overcome its inherent flaws while retaining or enhancing its desired biological function.[4]
For the carboxylic acid group of our lead compound, we will focus on three well-established acidic bioisosteres: the 5-substituted-1H-tetrazole, the N-acylsulfonamide, and the hydroxamic acid. The choice of these bioisosteres is guided by their ability to mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering distinct advantages in terms of lipophilicity, metabolic stability, and target interaction.[4][5][9][10]
Comparative Physicochemical Properties
The success of a bioisosteric replacement is highly dependent on the context of the molecule and its biological target.[4][5] A critical initial step is to compare the key physicochemical properties of the parent carboxylic acid with its potential replacements.
| Functional Group | Typical pKa Range | General Lipophilicity (LogP/LogD) | Key Features & Considerations |
| Carboxylic Acid | 4.0 - 5.0 | Lower | Strong H-bond acceptor; susceptible to glucuronidation; can limit permeability.[5][10] |
| 5-Substituted-1H-Tetrazole | 4.5 - 5.0 | Higher than COOH | Acidity is comparable to COOH; metabolically more stable; delocalized charge over the ring; may have a higher desolvation penalty affecting permeability.[5][9][10][11] |
| N-Acylsulfonamide | 3.5 - 4.5 | Variable, tunable | Acidity comparable to or greater than COOH; metabolically robust; offers vectors for further chemical modification.[4][12] |
| Hydroxamic Acid | 8.0 - 9.0 | Variable | Weaker acid, less ionized at physiological pH; potent metal chelator; can be susceptible to hydrolysis.[6] |
This table underscores that while tetrazoles and acylsulfonamides are excellent acidic mimics, hydroxamic acids offer a less acidic alternative that might be advantageous in specific biological contexts.
PART 2: Synthetic Strategies and Protocols
A robust and adaptable synthetic platform is essential for generating a library of bioisosteric analogs. The following section details the multi-step synthesis starting from this compound to its tetrazole, N-acylsulfonamide, and hydroxamic acid derivatives.
Workflow Overview
The overall synthetic strategy is depicted below. It involves key transformations such as esterification, conversion to a nitrile for the tetrazole synthesis, and direct coupling for the acylsulfonamide and hydroxamic acid.
Caption: Synthetic workflow for bioisostere development.
Protocol 2.1: Synthesis of Methyl 4-hydroxyquinoline-6-carboxylate (Intermediate B)
Rationale: Esterification of the carboxylic acid protects it and provides a versatile intermediate for subsequent reactions, such as the synthesis of the hydroxamic acid and the conversion to the amide.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the methyl ester.[13]
Protocol 2.2: Synthesis of 6-Cyano-4-hydroxyquinoline (Intermediate D) and 6-(1H-Tetrazol-5-yl)-4-hydroxyquinoline (Product E)
Rationale: The tetrazole ring is most commonly synthesized via a [3+2] cycloaddition reaction between a nitrile and an azide source.[2] Therefore, the carboxylic acid must first be converted to a nitrile. A reliable method involves the conversion to a primary amide followed by dehydration.
Step 1: Synthesis of 4-Hydroxyquinoline-6-carboxamide (Intermediate C)
-
Saturate a solution of Methyl 4-hydroxyquinoline-6-carboxylate (Intermediate B) in methanol with ammonia gas at 0°C.
-
Transfer the solution to a sealed pressure vessel and heat at 80-100°C for 24-48 hours.
-
Cool the vessel, vent, and concentrate the mixture under reduced pressure.
-
The crude amide can often be used directly in the next step after trituration with diethyl ether.
Step 2: Dehydration to 6-Cyano-4-hydroxyquinoline (Intermediate D)
-
To a solution of 4-Hydroxyquinoline-6-carboxamide (Intermediate C) in a suitable solvent like DMF or acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.[14][15]
Step 3: Synthesis of 6-(1H-Tetrazol-5-yl)-4-hydroxyquinoline (Product E)
-
To a solution of 6-Cyano-4-hydroxyquinoline (Intermediate D) in a solvent mixture like water or DMF, add sodium azide (NaN₃, ~1.5 eq) and a Lewis acid catalyst such as zinc bromide (ZnBr₂, ~1.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120°C) for 12-24 hours.[16]
-
Cool the reaction to room temperature and acidify with dilute HCl to pH ~2-3.
-
The product often precipitates and can be collected by filtration. If not, extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Protocol 2.3: Synthesis of N-Acylsulfonamide Analog (Product F)
Rationale: N-acylsulfonamides can be prepared by the direct coupling of a carboxylic acid with a sulfonamide using standard peptide coupling reagents. This method is generally high-yielding and tolerates a wide range of functional groups.
Materials:
-
This compound (1.0 eq)
-
Desired sulfonamide (e.g., methanesulfonamide, benzenesulfonamide) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve this compound, the chosen sulfonamide, EDC, and HOBt in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.4: Synthesis of Hydroxamic Acid Analog (Product G)
Rationale: Hydroxamic acids are readily synthesized from the corresponding esters by reaction with hydroxylamine. The reaction is typically performed under basic conditions to generate the free hydroxylamine nucleophile in situ.
Materials:
-
Methyl 4-hydroxyquinoline-6-carboxylate (Intermediate B) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)
-
Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (3.0 eq)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol.
-
Cool the solution in an ice bath and add a solution of KOH or NaOMe in methanol dropwise. Stir for 30 minutes to generate free hydroxylamine.
-
Add a solution of Methyl 4-hydroxyquinoline-6-carboxylate in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor by TLC. Once the starting material is consumed, neutralize the reaction with acetic acid or dilute HCl.
-
Remove the solvent under reduced pressure. The product can often be isolated by precipitation upon addition of water, followed by filtration. Alternatively, extract with an appropriate organic solvent and purify by chromatography.[6]
PART 3: In Vitro Evaluation Protocols
To assess the biological impact of the bioisosteric modifications, it is crucial to employ robust and relevant in vitro assays. Given that quinoline derivatives have been reported as potential matrix metalloproteinase (MMP) inhibitors[1], we will use a generic MMP inhibition assay as a representative example for evaluating our newly synthesized compounds.
Workflow for In Vitro Evaluation
Caption: Workflow for evaluating MMP inhibitory activity.
Protocol 3.1: Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay
Rationale: This assay measures the ability of a compound to inhibit the activity of an MMP enzyme. It utilizes a fluorogenic substrate that is cleaved by the active enzyme, releasing a fluorescent signal. The rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, or MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds (parent acid and bioisosteres) and a known MMP inhibitor (e.g., GM6001) as a positive control.
-
100% DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., Ex/Em = 325/393 nm)
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds and the positive control in 100% DMSO.
-
Create a serial dilution series for each compound in assay buffer containing a final DMSO concentration of 1%. A typical starting concentration for the assay might be 10 µM.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compounds, positive control, or buffer with 1% DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
Add 25 µL of a pre-diluted solution of the MMP enzyme in assay buffer to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.[17]
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate (pre-warmed to 37°C) to all wells.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.[18]
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The strategic application of bioisosterism provides a powerful avenue to address the inherent pharmacokinetic and metabolic liabilities of carboxylic acid-containing lead compounds like this compound. By replacing the carboxylate with groups such as tetrazoles, N-acylsulfonamides, or hydroxamic acids, researchers can systematically modulate key drug-like properties. The protocols detailed in this guide offer a robust framework for the synthesis and comparative in vitro evaluation of these critical analogs, enabling a data-driven approach to lead optimization and the development of superior clinical candidates.
References
-
The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles.[Link]
-
Chondrex, Inc. MMP-13 Inhibitor Assay Kit.[Link]
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
- Pippione, A. C., et al. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules.
-
ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.[Link]
- Google Patents.
-
Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric).[Link]
- Francisco, K. R., et al. (2021).
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[Link]
-
ResearchGate. Can anyone suggest a protocol for a kinase assay?[Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Wikipedia. Acylsulfonamide.[Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
- Nagase, H., et al. (2006). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Pharmacy and Pharmacology.
- Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press.
-
The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids.[Link]
- McCarty, R. M., & Bandarian, V. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate.
- Reddy, A. S., & Kumar, M. S. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry.
-
ResearchGate. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF.[Link]
- Rodrigues, F. A., et al. (2021).
- Remko, M. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM.
- Ukraintsev, I. V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.
- Gacs, J., et al. (2020). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route.
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Application Notes & Protocols: Characterization of Metal Chelation by 4-Hydroxyquinoline-6-carboxylic Acid
Introduction: A New Frontier in Metal Chelation
Metal ions are fundamental to countless biological processes, acting as cofactors for enzymes and stabilizing protein structures. However, an imbalance in metal homeostasis is a key pathological driver in numerous disorders, including neurodegenerative diseases, cancer, and cardiovascular conditions.[1][2][3] The targeted removal or sequestration of excess metal ions through chelation therapy represents a significant therapeutic strategy.[3]
The quinoline scaffold, particularly 8-hydroxyquinoline (8HQ), has long been recognized as a privileged structure for metal chelation, with a high affinity for biologically relevant metal ions like iron (Fe), copper (Cu), and zinc (Zn).[1][4] The bioactivity of 8HQ derivatives is intrinsically linked to their ability to bind these metals, restoring balance and mitigating metal-induced oxidative stress.[1][5]
This guide focuses on a related but distinct molecule: 4-Hydroxyquinoline-6-carboxylic acid (4H6C) . While sharing the core quinoline structure, the unique positioning of the hydroxyl group at the C-4 position and the addition of a carboxylic acid moiety at the C-6 position present a compelling candidate for chelation studies. The carboxylic acid group is anticipated to enhance aqueous solubility and potentially modulate the electronic properties and binding affinity of the chelating core.
These application notes provide a comprehensive framework for researchers, chemists, and drug development professionals to investigate the metal-binding properties of 4H6C. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible approach to characterizing this promising chelator.
Section 1: The Molecular Basis of Chelation by 4H6C
The chelating ability of hydroxyquinolines is primarily attributed to the concerted action of the heterocyclic quinoline nitrogen and the adjacent hydroxyl group.[4][6] In 4H6C, these two groups form a bidentate "pincer" that can coordinate with a central metal ion.
Mechanism of Chelation: The process is pH-dependent. At physiological pH, the hydroxyl group (-OH) can deprotonate to form an anionic oxygen (-O⁻). This, along with the lone pair of electrons on the quinoline nitrogen, forms a stable five-membered ring structure with the metal ion.[7] This chelate effect results in a complex that is significantly more stable than if the metal were bound to two separate, monodentate ligands.[8] The carboxylic acid group at the 6-position, while likely not participating directly in the primary chelation ring due to steric constraints, plays a crucial role in the molecule's overall physicochemical profile, influencing its solubility, pKa, and potential for secondary interactions.
Section 2: Foundational Protocols for Chelation Analysis
The following protocols provide step-by-step methodologies for the fundamental characterization of 4H6C's interaction with metal ions. The primary techniques employed are UV-Visible (UV-Vis) spectrophotometry and fluorescence spectroscopy, which are highly sensitive to the electronic changes that occur upon complex formation.[9][10]
Protocol 2.1: Spectrophotometric (UV-Vis) Analysis of Metal Binding
Principle: The formation of a metal-ligand complex alters the electronic structure of the chelator, resulting in a shift in its maximum absorption wavelength (λmax) and/or a change in molar absorptivity.[11] By titrating the ligand with a metal solution and monitoring these spectral changes, one can confirm binding and calculate the binding constant.
Materials:
-
Metal salts (e.g., FeCl₂, FeCl₃, CuSO₄, ZnCl₂) of high purity
-
Buffer solution (e.g., HEPES, MES, or Tris at pH 7.4)
-
Spectrophotometer-grade solvent (e.g., Methanol, DMSO, or buffered aqueous solution)
-
Calibrated micropipettes and quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of 4H6C in the chosen solvent. Rationale: A stock solution allows for precise dilution and minimizes weighing errors.
-
Prepare 10 mM stock solutions of the desired metal salts in the same buffer. Rationale: A higher concentration for the titrant minimizes dilution effects during the experiment.
-
-
Determination of λmax:
-
Prepare a dilute solution of 4H6C (e.g., 50 µM) in the buffer.
-
Scan the absorbance from 200-800 nm to determine the λmax of the free ligand.
-
Prepare a solution with 4H6C (50 µM) and an excess of the metal ion (e.g., 250 µM).
-
Scan the absorbance again to find the λmax of the fully formed complex. The wavelength with the largest absorbance change will be used for the titration experiment.
-
-
Titration Experiment:
-
Place a fixed volume and concentration of 4H6C solution (e.g., 2 mL of 50 µM) in a quartz cuvette.
-
Record the initial absorbance spectrum (0 equivalents of metal).
-
Make sequential, small-volume additions of the metal stock solution (e.g., 2-5 µL aliquots) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate (approx. 1-2 minutes). Record the full UV-Vis spectrum.
-
Continue additions until the absorbance at the monitoring wavelength no longer changes, indicating saturation of the ligand.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each step.
-
Plot the absorbance at the chosen wavelength against the molar ratio of [Metal]/[Ligand]. The resulting curve can be used to calculate the binding constant (Kₐ) using appropriate binding models (e.g., Benesi-Hildebrand analysis).[14]
-
Protocol 2.2: Determining Stoichiometry by the Method of Continuous Variations (Job's Plot)
Principle: The Job's plot is a classic method to determine the stoichiometry of a metal-ligand complex in solution.[15][16] A series of solutions are prepared where the mole fractions of the metal and ligand vary, but the total molar concentration is held constant. The absorbance is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal absorb minimally. A plot of absorbance versus the mole fraction of the ligand will yield a maximum value at the mole fraction corresponding to the stoichiometry of the complex.[17][18]
Materials:
-
Equimolar stock solutions of 4H6C and the metal salt (e.g., 1 mM). Crucial: The concentrations must be identical for the method to be valid.
-
Buffer solution (pH 7.4)
-
Spectrophotometer and quartz cuvettes
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a series of solutions in volumetric flasks by mixing the equimolar stock solutions of 4H6C and the metal in different ratios, while keeping the total volume constant (e.g., 10 mL). A typical series is shown in the table below.
-
Ensure the final total molar concentration ([4H6C] + [Metal]) is constant in all samples.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the complex (λmax), determined in Protocol 2.1.
-
Measure the absorbance of each prepared solution.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand (XL) for each solution: XL = [4H6C] / ([4H6C] + [Metal]).
-
Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (XL, X-axis).
-
The plot should show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs reveals the stoichiometry. For example, a maximum at XL ≈ 0.67 indicates a 2:1 (Ligand:Metal) complex, while a maximum at XL = 0.5 indicates a 1:1 complex.
-
Table 1: Example Solution Series for Job's Plot
| Sample No. | Volume 4H6C (1 mM) | Volume Metal (1 mM) | Total Volume | Mole Fraction (XL) | Absorbance at λmax |
| 1 | 0.0 mL | 10.0 mL | 10.0 mL | 0.0 | ... |
| 2 | 1.0 mL | 9.0 mL | 10.0 mL | 0.1 | ... |
| 3 | 2.0 mL | 8.0 mL | 10.0 mL | 0.2 | ... |
| 4 | 3.0 mL | 7.0 mL | 10.0 mL | 0.3 | ... |
| 5 | 4.0 mL | 6.0 mL | 10.0 mL | 0.4 | ... |
| 6 | 5.0 mL | 5.0 mL | 10.0 mL | 0.5 | ... |
| 7 | 6.0 mL | 4.0 mL | 10.0 mL | 0.6 | ... |
| 8 | 7.0 mL | 3.0 mL | 10.0 mL | 0.7 | ... |
| 9 | 8.0 mL | 2.0 mL | 10.0 mL | 0.8 | ... |
| 10 | 9.0 mL | 1.0 mL | 10.0 mL | 0.9 | ... |
| 11 | 10.0 mL | 0.0 mL | 10.0 mL | 1.0 | ... |
graph JobsPlotPrinciple { graph [width=7.5, ratio=0.6]; node [shape=point, width=0]; edge [arrowhead=none];// Axes x0y0 [pos="0,0!"]; x1y0 [pos="8,0!"]; x0y1 [pos="0,5!"]; x0y0 -> x1y0 [label="Mole Fraction of Ligand (XL)", fontsize=10]; x0y0 -> x0y1 [label="Absorbance", fontsize=10];
// Data points and lines p1 [pos="0,0.5!"]; p_max [pos="5.36,4.5!", shape=circle, style=filled, fillcolor="#EA4335", label="", height=0.1]; p2 [pos="8,0.5!"]; p1 -> p_max [style=dashed, color="#4285F4"]; p_max -> p2 [style=dashed, color="#4285F4"];
// Annotation max_line [pos="5.36,0!", style=invis]; p_max -> max_line [style="dotted", arrowhead=normal, label=" Max Absorbance\n at Stoichiometric Ratio", fontsize=9];
// X-axis labels xlabel0 [pos="0,-0.5!", label="0.0", shape=plaintext, fontsize=9]; xlabel1 [pos="4,-0.5!", label="0.5", shape=plaintext, fontsize=9]; xlabel2 [pos="5.36,-0.5!", label="0.67", shape=plaintext, fontsize=9, fontcolor="#EA4335"]; xlabel3 [pos="8,-0.5!", label="1.0", shape=plaintext, fontsize=9];
caption[pos="4,-1.5!", label="Fig 3: Principle of Job's Plot. A maximum at XL=0.67 implies a 2:1 ligand-to-metal ratio.", shape=plaintext, fontsize=10]; }
Protocol 2.3: Characterization by Fluorescence Spectroscopy
Principle: Many aromatic chelators exhibit native fluorescence. Upon binding a metal ion, this fluorescence can be either quenched (decreased) or enhanced (increased).[14][19] This phenomenon is highly sensitive and can be used to determine the binding affinity (dissociation constant, Kd). Quenching often occurs with paramagnetic metals like Cu(II) or Fe(III), while enhancement can occur with diamagnetic metals like Zn(II).[19]
Materials:
-
4H6C stock solution (1 mM)
-
Metal salt stock solutions (10 mM)
-
Buffer solution (pH 7.4)
-
Spectrofluorometer and quartz fluorescence cuvettes
Procedure:
-
Determine Excitation and Emission Wavelengths:
-
Prepare a dilute solution of 4H6C (e.g., 10 µM).
-
Measure the excitation spectrum by scanning excitation wavelengths while monitoring emission at an estimated emission maximum.
-
Measure the emission spectrum by exciting the sample at its excitation maximum and scanning the emission wavelengths.
-
-
Fluorescence Titration:
-
Place a fixed volume and concentration of 4H6C solution (e.g., 2 mL of 10 µM) in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small, sequential aliquots of the concentrated metal stock solution.
-
After each addition, mix, equilibrate, and record the emission spectrum.
-
Continue until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The resulting binding isotherm can be fitted to a suitable binding equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).
-
Section 3: Data Summary and Interpretation
Effective data presentation is critical for comparing the chelation properties of 4H6C towards different metal ions. A summary table should be used to consolidate the key findings from the protocols described above.
Table 2: Example Data Summary for 4H6C Chelation Studies
| Metal Ion | λmax Shift (nm) (Free → Complex) | Stoichiometry (L:M) from Job's Plot | Binding Constant (Kₐ, M⁻¹) from UV-Vis | Dissociation Constant (Kd, µM) from Fluorescence | Fluorescence Response |
| Fe(II) | 320 → 355 (+35) | 2:1 | 2.2 x 10⁵ | 4.5 | Quenching |
| Fe(III) | 320 → 368 (+48) | 2:1 | 7.5 x 10⁵ | 1.3 | Quenching |
| Cu(II) | 320 → 345 (+25) | 1:1 | 9.1 x 10⁴ | 11.0 | Quenching |
| Zn(II) | 320 → 330 (+10) | 1:1 | 1.5 x 10⁴ | 66.7 | Enhancement |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Interpretation:
-
λmax Shift: A larger bathochromic (red) shift often indicates a stronger interaction and a more significant change in the electronic environment of the chromophore upon chelation.
-
Stoichiometry: Reveals the ratio in which the ligand and metal bind, providing insight into the structure of the complex.
-
Binding/Dissociation Constants: These quantitative measures define the affinity of 4H6C for each metal. A higher Kₐ (or lower Kd) signifies stronger binding. The relative affinities are critical for predicting which metal ions the chelator will preferentially bind in a complex biological system.
Conclusion
This compound presents a compelling scaffold for the development of novel metal chelators. Its unique substitution pattern offers potential advantages in terms of solubility and binding kinetics compared to more traditionally studied isomers. The protocols outlined in this guide provide a robust, multi-faceted approach to rigorously characterize its metal-binding properties. By systematically determining the stoichiometry and affinity for various biologically relevant metal ions using techniques like UV-Vis and fluorescence spectroscopy, researchers can build a comprehensive profile of 4H6C, paving the way for its potential application in therapeutics, analytical sensing, or environmental science.
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Application Notes and Protocols for the Comprehensive Off-Target Profiling of 4-Hydroxyquinoline-6-carboxylic acid
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 4-Hydroxyquinoline-6-carboxylic acid, a representative of this class, holds potential for therapeutic development. However, the journey from a promising hit compound to a safe and effective drug is fraught with challenges, a primary one being the characterization of off-target effects.[3] These unintended molecular interactions can lead to unforeseen toxicity or even provide opportunities for drug repositioning.
This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on how to systematically explore the off-target effects of a novel chemical entity, using this compound as a working example. The protocols and workflows described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in the generated data.
Part 1: Foundational Strategy - A Multi-pronged Approach to Target Deconvolution
A robust investigation into off-target effects cannot rely on a single methodology. Instead, a multi-pronged approach, integrating computational, biochemical, and cell-based assays, is essential for building a comprehensive off-target profile. This strategy allows for the cross-validation of findings and provides a more complete picture of a compound's cellular interactions.
Our proposed workflow begins with broad, predictive in silico methods to generate initial hypotheses. These are then followed by high-throughput in vitro screening against large panels of purified proteins (e.g., kinases). Finally, discoveries are validated in a more physiologically relevant context using cell-based assays.
Figure 2: Workflow for a Western Blot-based CETSA experiment.
Chemoproteomics
Rationale: For an unbiased, proteome-wide view of a compound's interactions, chemoproteomic approaches are invaluable. These methods can identify both direct and indirect targets in their native cellular environment.
Protocol: Capture Compound Mass Spectrometry (CCMS)
-
Capture Compound Synthesis: Synthesize a "capture" version of this compound that includes a photoreactive group and an affinity tag (e.g., biotin).
-
Cell Treatment and Crosslinking: Treat live cells with the capture compound. Irradiate with UV light to covalently crosslink the compound to its binding partners.
-
Cell Lysis and Affinity Purification: Lyse the cells and use streptavidin beads to pull down the biotin-tagged compound-protein complexes.
-
Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the capture compound-treated samples compared to controls are considered potential off-targets.
Conclusion
The systematic exploration of off-target effects is a non-negotiable aspect of modern drug discovery. By employing a tiered approach that begins with broad, predictive in silico methods and progresses to rigorous in vitro and cellular validation, researchers can build a comprehensive and reliable off-target profile for novel compounds like this compound. The methodologies and protocols outlined in this document provide a robust framework for achieving this, ultimately leading to the development of safer and more effective medicines.
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- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
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Synthesis and Radiolabeling of 4-Hydroxyquinoline-6-carboxylic Acid for Preclinical Imaging
An Application Guide for Researchers
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes.[1][2] Specifically, 4-hydroxyquinoline derivatives have garnered significant interest for their diverse biological activities, including as antagonists for the N-methyl-D-aspartate (NMDA) receptor and as ligands for the cannabinoid CB2 receptor, both of which are important targets in neurodegenerative diseases and inflammation.[3][4] This application note provides a comprehensive technical guide for the synthesis, radiolabeling, purification, and quality control of 4-Hydroxyquinoline-6-carboxylic acid, a versatile platform for the development of novel radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. We present detailed protocols for the synthesis of the precursor molecule via the Gould-Jacobs reaction and subsequent radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), offering researchers a robust framework for producing high-purity radioligands for in vitro and in vivo imaging studies.[5]
Synthesis of the Precursor: this compound
The foundational step in developing a radiotracer is the efficient and scalable synthesis of the non-radioactive precursor molecule. For the synthesis of the 4-hydroxyquinoline core, the Gould-Jacobs reaction is a classic and reliable method.[6][7][8] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinolone ring system.[9]
Rationale for Synthetic Route
The Gould-Jacobs reaction was selected for its straightforward approach and its tolerance for various functional groups on the aniline starting material.[1] Starting with 4-aminobenzoic acid, we can directly introduce the required carboxylic acid moiety at the 6-position of the final quinoline structure. The multi-step process, including condensation, cyclization, hydrolysis, and decarboxylation (of the malonate group), is well-documented and adaptable.[7]
Synthetic Workflow Diagram
Caption: Workflow for the Gould-Jacobs synthesis of the target precursor.
Experimental Protocol: Precursor Synthesis
This protocol outlines the synthesis in four main stages.
Materials:
-
4-Aminobenzoic acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Stage 1: Condensation
-
In a round-bottom flask, combine 4-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 1.5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is typically used in the next step without further purification.
Stage 2: Thermal Cyclization
-
Add the crude intermediate to a flask containing a high-boiling inert solvent like diphenyl ether. Using an inert solvent can improve cyclization yields significantly.[7]
-
Heat the mixture to approximately 250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxy-6-carboxyquinoline-3-carboxylate, should precipitate.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
Stage 3: Saponification (Hydrolysis)
-
Suspend the dried product from Stage 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until hydrolysis of the ester groups is complete (monitor by TLC).[10]
-
Cool the reaction mixture and acidify carefully with concentrated HCl to a pH of ~2-3 to precipitate the dicarboxylic acid product.
-
Filter the resulting solid, wash with cold water, and dry.
Stage 4: Decarboxylation
-
The dicarboxylic acid product from Stage 3 is decarboxylated by heating. This can be done by heating the solid neat or in a high-boiling solvent just above its melting point until gas evolution (CO₂) ceases.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide) to yield the final precursor.[10]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Radiolabeling Methodologies
The choice of radionuclide is dictated by the intended application. Carbon-11 and Fluorine-18 are ideal for in vivo PET imaging due to their short half-lives and positron emission characteristics, while Iodine-125 is well-suited for in vitro autoradiography and binding assays due to its longer half-life and low-energy gamma emission.[11][12][13]
Strategy A: Carbon-11 Labeling of the Carboxylic Acid
Directly labeling the carboxylic acid group is an attractive strategy as it does not require modification of the precursor. This can be achieved via a copper-mediated fixation of cyclotron-produced [¹¹C]CO₂.[12][14][15]
Protocol: [¹¹C]this compound Synthesis
-
Precursor Preparation: Prepare a solution of a suitable boronic ester or stannane precursor of 4-hydroxyquinoline in a sealed reaction vessel. The hydroxyl group may need to be protected (e.g., with a MOM or BOM group) prior to this step.
-
[¹¹C]CO₂ Trapping: Bubble cyclotron-produced [¹¹C]CO₂ through the reaction vessel containing the precursor, a copper(I) catalyst, a suitable ligand, and a base (e.g., an organic base) in an appropriate solvent (e.g., DMF).[14]
-
Radiolabeling Reaction: Heat the sealed vessel at 100-120 °C for 5-10 minutes to facilitate the carboxylation reaction.
-
Deprotection (if necessary): If a protecting group was used, add an acid (e.g., HCl) and heat briefly to remove it.
-
Purification: The reaction mixture is quenched and purified immediately via semi-preparative High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Carbon-11 radiolabeling via [¹¹C]CO₂ fixation.
Strategy B: Fluorine-18 Labeling via a Prosthetic Group
Direct radiofluorination of the electron-rich quinoline ring is challenging. A more viable approach is to use a prosthetic group, such as a fluoroethyl or fluoropropyl chain, attached to the quinoline nitrogen or another suitable position. This requires the synthesis of a modified precursor.
Protocol: [¹⁸F]Fluoroethylation
-
Precursor Synthesis: Synthesize a precursor with a reactive site for fluoroethylation, such as N-(2-tosyloxyethyl)-4-hydroxyquinoline-6-carboxylic acid ester. This involves alkylating the nitrogen of the quinoline precursor with 2-bromoethanol, followed by tosylation and esterification of the carboxylic acid.
-
[¹⁸F]Fluoride Activation: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂), and dried via azeotropic distillation with acetonitrile.[16][17]
-
Radiolabeling Reaction: The dried, activated [¹⁸F]fluoride is reacted with the tosylated precursor in a suitable solvent (e.g., DMSO or acetonitrile) at 80-120 °C for 10-15 minutes. This is a standard nucleophilic aliphatic substitution reaction.[17]
-
Hydrolysis: The resulting [¹⁸F]fluoroethylated ester is hydrolyzed using a base (e.g., NaOH) to yield the final radiolabeled carboxylic acid.
-
Purification: The final product is neutralized and purified by semi-preparative HPLC.
Caption: Workflow for Fluorine-18 labeling via a tosylate precursor.
Purification and Quality Control
Ensuring the purity and safety of a radiopharmaceutical is paramount before its use in any study.[18][19] A robust system of purification and quality control (QC) is mandatory.[20][21]
Purification
High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiotracers.[22][23] It provides excellent separation of the desired radiolabeled product from unreacted precursors, labeled and unlabeled byproducts, and other impurities.[19][24]
Typical HPLC Purification Protocol:
-
System: A semi-preparative HPLC system equipped with a C18 column, a UV detector, and a radioactivity detector in series.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water (often with a modifier like 0.1% trifluoroacetic acid) is typically used. The conditions must be optimized to achieve good separation between the precursor and the final product.
-
Collection: The crude reaction mixture is injected onto the column. The fraction corresponding to the radioactive product peak is collected.
-
Reformulation: The collected HPLC fraction, which contains organic solvent, is typically passed through a C18 Sep-Pak cartridge. The cartridge traps the radiotracer, which is then washed with sterile water to remove the HPLC solvent and eluted with a small volume of ethanol. This ethanolic solution is then diluted with sterile saline or phosphate-buffered saline (PBS) to produce an injectable formulation.
Quality Control Workflow
All batches of the radiotracer must pass a series of QC tests before being approved for use.[21][25]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxyquinoline-6-carboxylic Acid
For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the safe disposal of 4-Hydroxyquinoline-6-carboxylic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is to understand the material's intrinsic hazards. Based on data for analogous compounds like 6-Hydroxyquinoline-4-carboxylic acid and other quinoline derivatives, we can infer the likely hazard profile of this compound waste.
Inferred Hazard Profile:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Quinoline and its derivatives are often very toxic to aquatic life, potentially with long-lasting effects.
Due to these characteristics, this compound and any materials contaminated with it must be treated as hazardous waste . It must never be disposed of in standard trash or poured down the sanitary sewer.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure you are equipped with the appropriate PPE to prevent exposure. Adherence to OSHA's standards for personal protective equipment (29 CFR 1910.132 and associated standards) is mandatory.
| Protection Type | Specific Equipment | Standard / Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust. Must meet OSHA 29 CFR 1910.133 or EN 166 standards. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation. Always check glove manufacturer data for compatibility. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust or aerosols, which can cause respiratory irritation. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach, from initial collection to final handoff to waste management professionals. The following diagram and detailed steps outline this critical workflow.
Caption: Disposal workflow from PPE to final pickup.
Protocol Details:
Part A: Waste Segregation and Collection
-
Identify and Segregate : All waste streams containing this compound must be identified as hazardous. This includes the pure compound, solutions, and contaminated materials like weighing paper, gloves, and pipette tips. This waste must be segregated from other waste streams to prevent dangerous reactions. Specifically, keep it separate from strong bases, oxidizing agents, and reducing agents.
-
Solid Waste Collection :
-
Carefully place any residual solid this compound and contaminated disposable items (e.g., weighing boats, contaminated wipes) directly into a designated hazardous waste container.
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.
-
-
Liquid Waste Collection :
-
Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
Crucially, do not dispose of these solutions down the drain. The quinoline structure presents a significant ecotoxicity hazard.
-
Do not mix this organic acid waste with inorganic acids (e.g., hydrochloric acid) in the same container.
-
Part B: Container Management and Storage
-
Container Integrity and Labeling :
-
All waste containers must be in good condition, compatible with the waste, and kept securely closed except when adding material.
-
From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .
-
The label must also clearly identify the contents, including the full chemical name ("this compound") and list all components of a mixture. Affix appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Satellite Accumulation and Disposal :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the generator, away from ignition sources, and designed to prevent spills.
-
Follow your institution's procedures for arranging a waste pickup with your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. They are trained and equipped to transport and dispose of the material in compliance with EPA and DOT regulations.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate (If Necessary) : For a large spill, evacuate the area and follow your institution's emergency plan.
-
Control the Spill (If Safe) : For minor spills, and only if you are trained to do so:
-
Ensure you are wearing the correct PPE.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or diatomaceous earth.
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate the spill area and any equipment used for cleanup.
-
-
Report : Report the incident to your supervisor and EHS department.
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our environment.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Acros Organics. (2025, December 18). 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Thermo Fisher Scientific. (2024, March 30). 2-Hydroxyquinoline-4-carboxylic acid Safety Data Sheet.
- Echemi. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- DC Chemicals. (n.d.). 4-Hydroxyquinoline MSDS.
- Sigma-Aldrich. (2024, September 7). 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid.
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- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Fisher Scientific. (2010, September 6). 8-Hydroxyquinoline Safety Data Sheet.
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- The University of Texas at Austin. (n.d.). Chemical Waste.
- Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- PubChem. (n.d.). 4-Hydroxyquinoline.
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- Alfred University. (n.d.). EPA Hazardous Waste Codes.
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Hydroxyquinoline-6-carboxylic Acid
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 4-Hydroxyquinoline-6-carboxylic acid. The procedures outlined below are designed to offer a robust framework for protecting researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and trust.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundational step in developing effective safety protocols. Based on data from similar quinoline derivatives, this compound should be handled as a substance that poses specific risks upon exposure.
Hazard Classification Summary
| Hazard Statement | GHS Classification Code | Risk Description | Authoritative Source |
| Causes skin irritation | H315 | The compound can cause redness, itching, and inflammation upon contact with the skin. | |
| Causes serious eye irritation | H319 | Direct contact with the eyes can result in significant irritation, pain, and potential damage. | |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort. | |
| Harmful if swallowed | H302 | Ingestion of the compound can be harmful to health. | [1] |
| Harmful in contact with skin | H312 | Dermal absorption may be a route of exposure leading to harmful systemic effects. | [1] |
Furthermore, the parent compound, quinoline, is suspected of causing genetic defects (H341) and may cause cancer (H350), which necessitates a cautious approach when handling any of its derivatives.[1][2]
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is selected, higher-level controls must be implemented. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. For this compound, this is non-negotiable.
-
Chemical Fume Hood : Always handle the solid compound and prepare solutions inside a certified chemical fume hood. This provides primary containment and protects you from inhaling dust particles.[3]
-
Ventilation : Ensure the laboratory has good general ventilation to supplement the local exhaust of the fume hood.[1]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and located near the workstation.[4][5]
-
-
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for every experiment involving this compound.
-
Restricted Access : Limit access to the areas where the compound is stored and handled to trained and authorized personnel only.
-
Hygiene Practices : Prohibit eating, drinking, or smoking in the laboratory.[1][6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. Each component is critical for comprehensive protection.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is mandatory.
-
Procedure :
-
Wear chemical safety goggles that conform to European Standard EN 166 or equivalent NIOSH standards in the US.[4][7]
-
Ensure the goggles provide a complete seal around the eyes to protect from splashes and airborne dust.
-
When there is a significant risk of splashing (e.g., when handling larger quantities or solutions), supplement goggles with a full-face shield.[2]
-
Skin and Body Protection
The compound is a known skin irritant and is harmful in contact with the skin (H315, H312).[1] Therefore, preventing all dermal contact is paramount.
-
Gloves :
-
Selection : Use chemically resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.[2]
-
Technique : Practice proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste immediately after use.[2] Never reuse disposable gloves.
-
-
Lab Coat :
-
Selection : A buttoned, long-sleeved lab coat made of a suitable protective material is required. Ensure the sleeves are snug at the wrist.
-
Procedure : The lab coat should be worn at all times in the designated work area and removed before leaving the laboratory to prevent the spread of contamination. Contaminated clothing must be decontaminated or disposed of properly and should not be washed with personal laundry.[1]
-
Respiratory Protection
While engineering controls are the primary method for respiratory protection, supplementary PPE may be necessary.
-
When to Use : A respirator is required if engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill. This is especially critical given the compound's potential to cause respiratory irritation (H335).
-
Selection : Use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter if dust is generated.[1][4] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit testing and training.
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5]
-
Spill :
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing all appropriate PPE, including respiratory protection if necessary.
-
Prevent the generation of dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[4][8]
-
Do not allow the substance to enter drains or waterways.[2]
-
Decontamination and Disposal Plan
Proper disposal is a crucial part of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Disposal : All solid waste contaminated with this compound, as well as unused quantities of the chemical, must be disposed of as hazardous waste. The material should be placed in a clearly labeled, sealed container.
-
Procedure : Dispose of the waste through an approved and licensed waste disposal contractor, following all local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a secure and professional research environment. Trust in these procedures is built upon their scientific grounding and their proven effectiveness in the field.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
- TCI Chemicals. (2025). Safety Data Sheet for 6-Methoxyquinoline-4-carboxylic Acid.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 Material Safety Data Sheet. Retrieved from Central Drug House (P) Ltd. website.
- Echemi. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Apollo Scientific. (2023). Safety Data Sheet for 4-Hydroxy-6-methylquinoline-3-carboxylic acid.
-
PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 4-Hydroxyquinoline.
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
- Fisher Scientific. (2021). Safety Data Sheet for 8-Hydroxyquinoline-2-carboxylic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





